1H-indole-7-carbonitrile
説明
Structure
3D Structure
特性
IUPAC Name |
1H-indole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUHBYLZRBVHRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C#N)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447546 | |
| Record name | 7-Cyanoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96631-87-7 | |
| Record name | 7-Cyanoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1H-Indole-7-Carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 1H-indole-7-carbonitrile, a key building block in the development of various pharmaceutical agents. The synthesis of this molecule is challenging due to the inherent reactivity of the indole core, which typically favors substitution at the C2 and C3 positions. This guide details methodologies for achieving selective functionalization at the C7 position, starting from basic precursors. The information presented herein is intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs, with a focus on procedural details, quantitative data, and logical workflows.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, present in a wide array of natural products and synthetic drugs. Functionalization at the C7 position of the indole ring offers a pathway to novel chemical entities with unique biological activities. This compound, in particular, serves as a versatile intermediate, with the cyano group being readily transformable into other functional groups such as amines, amides, and carboxylic acids. This guide will explore three principal synthetic strategies for the preparation of this compound: the Leimgruber-Batcho indole synthesis, palladium-catalyzed cyanation of a 7-haloindole, and the Sandmeyer reaction of 7-aminoindole.
Synthetic Strategies
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a powerful method for constructing the indole nucleus from an appropriately substituted o-nitrotoluene. For the synthesis of this compound, the key starting material is 2-methyl-3-nitrobenzonitrile. This route involves the formation of an enamine intermediate, followed by reductive cyclization to yield the indole ring.
Workflow for Leimgruber-Batcho Synthesis
Caption: Overall workflow for the Leimgruber-Batcho synthesis of this compound.
Experimental Protocols
-
Step 1: Synthesis of 2-Methyl-3-nitrobenzonitrile from 2-Methyl-3-nitroaniline
-
Step 2: Leimgruber-Batcho Synthesis of this compound
The synthesis proceeds by reacting 2-methyl-3-nitrobenzonitrile with N,N-dimethylformamide dimethyl acetal (DMFDMA) and a secondary amine like pyrrolidine to form a reactive enamine. This intermediate is then subjected to reductive cyclization using reagents such as Raney nickel and hydrazine, or catalytic hydrogenation with palladium on carbon, to afford this compound[3]. While a side reaction leading to the formation of 7-carboxamidoindole has been observed during catalytic hydrogenation in benzene, performing the reduction in tetrahydrofuran can suppress this side product[4].
Quantitative Data
| Precursor | Reagents | Product | Yield (%) | Reference |
| 2-Methyl-3-nitroaniline | NaNO₂, HCl; CuCN | 2-Methyl-3-nitrobenzonitrile | [1][2] | |
| 2-Methyl-3-nitrobenzonitrile | 1. DMFDMA, Pyrrolidine; 2. Raney Ni, H₂ | This compound | [3] | |
| Yields for these specific reactions are not detailed in the provided search results and would require experimental determination. |
Palladium-Catalyzed Cyanation of 7-Bromoindole
This strategy involves the synthesis of a 7-haloindole, typically 7-bromoindole, followed by a palladium-catalyzed cross-coupling reaction to introduce the cyano group. This method offers good functional group tolerance and is widely applicable.
Caption: Synthetic workflow for this compound utilizing the Sandmeyer reaction.
Experimental Protocols
-
Step 1: Synthesis of 7-Nitroindole
The synthesis of 7-nitroindole can be achieved by the nitration of indoline followed by dehydrogenation. A method for the direct nitration of 1-acetylindoline-2-sulfonate at the 7-position using acetyl nitrate has been reported, which upon hydrolysis and dehydrogenation yields 7-nitroindole.[5]
-
Step 2: Synthesis of 7-Aminoindole from 7-Nitroindole
The reduction of 7-nitroindole to 7-aminoindole can be accomplished through catalytic hydrogenation. A procedure involving the reduction of 4-chloro-7-nitroindole using 10% palladium on charcoal under a hydrogen atmosphere has been described, yielding 7-aminoindole after workup.[6] This method can be adapted for 7-nitroindole.
-
Step 3: Sandmeyer Reaction of 7-Aminoindole
The Sandmeyer reaction involves the diazotization of 7-aminoindole using sodium nitrite and a mineral acid (e.g., HCl) at low temperatures (0-5 °C) to form the unstable diazonium salt. This intermediate is then reacted in situ with a solution of copper(I) cyanide to yield this compound.[1][2]
Quantitative Data
| Precursor | Reagents | Product | Yield (%) | Reference |
| Indole | Acetyl nitrate, then hydrolysis/dehydrogenation | 7-Nitroindole | Good | [5] |
| 7-Nitroindole | Pd/C, H₂ | 7-Aminoindole | 43 (sublimed) | [6] |
| 7-Aminoindole | 1. NaNO₂, HCl; 2. CuCN | This compound | 34-92 (general) | [2] |
Dehydrogenation of 7-Cyanoindoline
An alternative approach involves the synthesis of 7-cyanoindoline followed by its dehydrogenation to the corresponding indole.
Workflow for Dehydrogenation of 7-Cyanoindoline
References
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. JP2001019671A - Method for producing 7-nitroindoles - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
1H-indole-7-carbonitrile CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1H-indole-7-carbonitrile, also known as 7-cyanoindole. It details the physicochemical properties, synthesis methodologies, and known biological significance of this heterocyclic compound. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and organic synthesis, offering a compilation of key data, experimental procedures, and an exploration of its potential therapeutic applications.
Chemical Identity and Properties
This compound is a derivative of indole, a prominent bicyclic aromatic heterocycle fundamental to a vast array of biologically active compounds. The presence of a nitrile group at the 7-position of the indole ring imparts unique electronic properties and chemical reactivity, making it a valuable intermediate in organic synthesis and a scaffold of interest in medicinal chemistry.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 96631-87-7 |
| Molecular Formula | C₉H₆N₂ |
| Molecular Weight | 142.16 g/mol |
| Appearance | White to Pale Yellow Solid |
| Melting Point | 95-96 °C |
| Boiling Point (Predicted) | 350.0 ± 15.0 °C |
| Density (Predicted) | 1.24 ± 0.1 g/cm³ |
| pKa (Predicted) | 14.61 ± 0.30 |
| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol. |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives often involves multi-step processes. While a specific, detailed protocol for the direct synthesis of the parent this compound is not extensively documented in readily available literature, general methods for the synthesis of cyanated indoles can be adapted. A common strategy involves the cyanation of a halogenated indole precursor.
Generalized Experimental Protocol: Cyanation of 7-Bromo-1H-indole
This protocol is a generalized procedure based on common cyanation reactions of aryl halides.
Materials:
-
7-Bromo-1H-indole
-
Copper(I) cyanide (CuCN) or Zinc cyanide (Zn(CN)₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, dppf)
-
Anhydrous, polar aprotic solvent (e.g., DMF, NMP, or DMSO)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-bromo-1H-indole (1 equivalent), copper(I) cyanide (1.2-1.5 equivalents), and the palladium catalyst (0.05-0.1 equivalents) and ligand (0.1-0.2 equivalents).
-
Solvent Addition: Under an inert atmosphere, add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to a temperature between 120-150 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the organic layer with aqueous ammonia or a cyanide-quenching solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Logical Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis of this compound.
Spectroscopic Data
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm. A broad singlet for the N-H proton. |
| ¹³C NMR | Signals for aromatic carbons, with the nitrile carbon appearing downfield. |
| IR | A characteristic sharp absorption band for the C≡N stretch around 2220-2240 cm⁻¹. A broad N-H stretching band around 3300-3500 cm⁻¹. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight (142.16 g/mol ). |
Biological Significance and Potential Applications
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[3][4][5] While specific biological data for this compound is limited, the broader class of indole derivatives has been extensively studied, revealing their potential as therapeutic agents.
Role in Drug Discovery
Indole derivatives are known to exhibit a multitude of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5] The cyano group can act as a hydrogen bond acceptor and can participate in various chemical transformations, making 7-cyanoindole a valuable building block for the synthesis of more complex, biologically active molecules.[6]
Potential Modulation of Signaling Pathways
Many indole-containing compounds exert their therapeutic effects by modulating key cellular signaling pathways. For instance, certain indole derivatives have been shown to target the PI3K/Akt/mTOR and NF-κB signaling pathways, which are often dysregulated in cancer.[7][8] These pathways are crucial for cell proliferation, survival, and inflammation. The ability of indole compounds to interfere with these pathways makes them attractive candidates for the development of novel anticancer agents. While the specific role of this compound in these pathways has not been elucidated, its structural similarity to other active indole derivatives suggests it may possess similar modulatory capabilities.
Generalized Signaling Pathway Potentially Modulated by Indole Derivatives
Caption: A potential signaling cascade modulated by indole derivatives.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. This guide has summarized its key chemical and physical properties, provided a generalized experimental approach for its synthesis, and explored its potential biological significance based on the broader class of indole derivatives. Further research into the specific biological activities and signaling pathway interactions of this compound is warranted to fully unlock its therapeutic potential. This document serves as a foundational resource to aid researchers and drug development professionals in their exploration of this promising molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 6. lookchem.com [lookchem.com]
- 7. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Data of 1H-Indole-7-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 1H-indole-7-carbonitrile, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. The structural elucidation and purity assessment of this molecule are critically dependent on spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document compiles the available spectroscopic data, presents it in a structured format, and outlines the experimental protocols for these analytical methods.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.84 – 7.77 | m | 1H | |
| 7.58 | dd | 7.5, 1.2 | 1H |
| 7.53 | d | 3.4 | 1H |
Solvent: CDCl₃, Frequency: 400 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3432 | N-H stretch |
| 2217 | C≡N stretch |
Sample Phase: CHCl₃[2]
Table 4: Mass Spectrometry Data
Specific experimental mass spectrometry data for this compound was not found in the reviewed literature. The predicted mass spectrum would show a molecular ion peak corresponding to its molecular weight.
| Ionization Method | Predicted [M]⁺ (m/z) | Key Fragmentation Peaks |
| Electron Impact (EI) | 142.05 | Expected fragments would arise from the loss of HCN and cleavage of the indole ring. |
Experimental Protocols
The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. The solution must be homogeneous to ensure high-resolution spectra.
¹H NMR Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Typically -2 to 12 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Acquisition:
-
Instrument: A 100 MHz (or higher) NMR spectrometer.
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: Typically 0 to 200 ppm.
-
Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Sample Preparation:
-
Thin Film Method: A small amount of the solid sample is dissolved in a volatile solvent like chloroform (CHCl₃). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
IR Spectrum Acquisition:
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Mode: Transmittance.
-
Spectral Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans.
-
Background: A background spectrum of the clean, empty sample compartment is recorded and automatically subtracted from the sample spectrum.
Sample Preparation: The sample is typically dissolved in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low µg/mL or ng/mL range.
Mass Spectrum Acquisition (Electron Ionization - GC-MS):
-
Sample Introduction: The sample solution is injected into a Gas Chromatograph (GC) to separate it from any impurities. The eluent from the GC column is directly introduced into the ion source of the mass spectrometer.
-
Ionization: Electron Impact (EI) at a standard energy of 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions.
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their m/z values.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of spectroscopic analysis for the characterization of a synthesized compound like this compound.
References
Technical Guide to the Solubility of 1H-Indole-7-Carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1H-indole-7-carbonitrile (also known as 7-cyanoindole) in common laboratory solvents. Due to the limited availability of precise quantitative data for this specific compound in publicly accessible literature, this guide presents qualitative solubility information alongside comparative data for the parent compound, indole, and a positional isomer, 5-cyanoindole, to offer a predictive and practical framework for its use. Furthermore, this guide details a standardized experimental protocol for determining the thermodynamic solubility and illustrates a key application of this compound as a fluorescent probe.
Core Physical Properties
This compound is a solid, heterocyclic organic compound. Its structure, featuring a polar nitrile group on the indole scaffold, dictates its solubility characteristics, influencing its behavior in both polar and non-polar environments.
Data Presentation: Solubility Profile
While specific quantitative solubility values for this compound are not widely published, the following table summarizes the available qualitative data and provides quantitative data for structurally related compounds to guide solvent selection.
| Solvent | Solvent Type | This compound (Qualitative) | Indole (Quantitative) | 5-Cyanoindole (Quantitative) |
| Water | Polar Protic | Insoluble to Slightly Soluble | 0.19 g/100 mL (20 °C)[1]; Soluble in hot water[2] | Insoluble |
| Methanol (MeOH) | Polar Protic | Slightly Soluble[3] | Readily Soluble | Soluble |
| Ethanol (EtOH) | Polar Protic | Expected to be Soluble | Readily Soluble[2] | - |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Expected to be Soluble | - | 100 mg/mL[4] |
| Chloroform | Non-polar | Sparingly Soluble[3] | - | Soluble |
| Hexane | Non-polar | - | - | Soluble |
| Diethyl Ether | Non-polar | - | Readily Soluble[2] | - |
| Benzene | Non-polar | - | Readily Soluble[2] | - |
| Acetonitrile (ACN) | Polar Aprotic | Soluble (in mixtures) | - | - |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble (in mixtures) | - | - |
Note: The qualitative solubility of this compound in ACN and THF is inferred from its use in studies of water-organic binary mixtures.
Experimental Protocols: Determination of Thermodynamic Solubility
The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound using the widely accepted shake-flask method.[5][6] This method is considered the gold standard for obtaining reliable solubility data.[5]
1. Materials and Equipment:
-
This compound (solid)
-
Selected solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps or sealed flasks
-
Constant temperature shaker bath or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Calibrated volumetric flasks and pipettes
-
Quantification instrument: UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches equilibrium with the solid phase.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 72 hours. It is advisable to determine the equilibration time by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.[7]
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully remove an aliquot of the supernatant without disturbing the solid.
-
To ensure complete removal of undissolved solids, either centrifuge the aliquot at a high speed or filter it through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PTFE). This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the clear supernatant with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Using UV-Vis Spectrophotometry:
-
Prepare a calibration curve by measuring the absorbance of a series of standard solutions of this compound of known concentrations at its wavelength of maximum absorbance (λmax).
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
-
Using HPLC:
-
Develop a suitable HPLC method with a standard curve prepared from known concentrations of this compound.
-
Inject the diluted sample and determine its concentration based on the peak area relative to the standard curve.
-
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.
-
Mandatory Visualization: Experimental Workflow
This compound is utilized as a fluorescent probe to investigate the microheterogeneity of binary solvent systems. Its fluorescence properties are sensitive to the local environment, providing insights into solvent-solvent and solute-solvent interactions.
Caption: Workflow for using this compound as a fluorescent probe.
References
- 1. benchchem.com [benchchem.com]
- 2. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. improvedpharma.com [improvedpharma.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
The Enigmatic Core: A Technical Guide to the Discovery and History of 1H-Indole-7-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] While extensive research has focused on the functionalization of the pyrrole moiety and the C2/C3 positions, the benzene portion of the indole ring, particularly the C7 position, has remained a more challenging synthetic target.[3][4][5] This technical guide delves into the discovery and history of a specific, less-explored isomer: 1H-indole-7-carbonitrile . Due to a scarcity of dedicated research on this particular molecule, this document provides a comprehensive overview of its known synthesis, available physicochemical data, and the broader context of C7-functionalized indoles, while also highlighting the existing knowledge gaps and potential avenues for future investigation.
Historical Perspective and the Challenge of C7-Functionalization
The precise date and discoverer of this compound are not well-documented in the available scientific literature. Its history is intrinsically linked to the broader challenge of selectively functionalizing the C7 position of the indole ring. Early methods for indole synthesis and modification often yielded mixtures of isomers, with substitution at the C7 position being a minor and often difficult-to-isolate product.[2][6]
The development of directed metalation and transition-metal-catalyzed cross-coupling reactions has provided more elegant and efficient solutions for accessing the C7 position.[4][7] These advancements have been crucial for the synthesis of complex natural products and pharmaceutical agents containing the 7-substituted indole motif. While a definitive historical timeline for this compound is elusive, its emergence in the scientific record is a testament to the progress in synthetic organic chemistry that has enabled the selective manipulation of the indole core.
Synthesis of this compound
Two primary synthetic routes for this compound have been reported, starting from either 7-cyanoindoline or 7-formyl indole.
Dehydrogenation of 7-Cyanoindoline
A process for the production of 7-acylindoles, detailed in U.S. Patent 5,380,857, includes a specific example for the synthesis of 7-cyanoindole.[8] This method involves the catalytic dehydrogenation of 7-cyanoindoline.
Experimental Protocol:
-
Reactants: 7-cyanoindoline (8.3 mmol), benzyl acetate (8.3 mmol).
-
Catalyst: 5% Palladium on Alumina (Pd/Al₂O₃) (0.15 g).
-
Solvent: Dekalin (20 ml).
-
Procedure: A mixture of 7-cyanoindoline and benzyl acetate in dekalin is heated to 75°C under an inert gas atmosphere. The Pd/Al₂O₃ catalyst is added, and the mixture is heated at reflux for 3.3 hours. After cooling, the catalyst is filtered off and washed with toluene. The solvent is evaporated to yield the crude product.
-
Purification: The solid material is purified by crystallization from an n-hexane:xylene (7:2) mixture.
-
Yield: 79.7%[8]
dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", color="#4285F4"]; edge [color="#34A853"];
From 7-Formyl Indole
A procedure for the synthesis of 7-cyanoindoles from 7-formyl indole has also been described, which is suitable for scaling up to multigram quantities.[9][10]
Experimental Protocol:
-
Reactants: 7-formyl indole.
-
Reagents: Details of the cyanocarbonation/hydrogenation reagents were not fully available in the provided search results.
-
Procedure: The process involves a cyanocarbonation reaction followed by hydrogenation of the 7-formyl group.
Physicochemical and Spectroscopic Data
Limited experimental data is available for this compound. The following tables summarize the known quantitative information.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂ | PubChem |
| Molecular Weight | 142.16 g/mol | PubChem |
| Melting Point | 102.2-103.2 °C | [8] |
Table 2: Spectroscopic Data
| Technique | Data | Source |
| ¹H NMR (CDCl₃) | δ (ppm): 6.66 (m), 7.18 (t), 7.36 (m), 7.55 (d), 7.89 (d), 9.08 (bs) | [8] |
| Fluorescence | Sensitive to hydration, with fluorescence intensity increasing and peak wavelength shifting upon dehydration. Fluorescence lifetime is 2.0 ns in water and increases to 8-16 ns in water-organic binary mixtures. | [11][12] |
Biological Activity and Therapeutic Potential
There is a significant lack of research into the specific biological activities of this compound. However, the broader class of indole derivatives is well-known for a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[1][13] The introduction of a cyano group can significantly modulate the electronic properties and binding interactions of a molecule, suggesting that this compound could possess unique biological activities worthy of investigation.
Given that many indole derivatives act as kinase inhibitors, a potential area of exploration for this compound could be in this domain. The following diagram illustrates a generic kinase signaling pathway that is often targeted by indole-based drugs. It is crucial to note that this is a representative pathway and there is currently no experimental evidence linking this compound to this or any other specific signaling cascade.
Conclusion and Future Directions
This compound remains a relatively unexplored molecule within the vast landscape of indole chemistry. While synthetic routes to this compound have been established, a thorough investigation of its discovery, history, and biological properties is conspicuously absent from the scientific literature. The available data on its synthesis and physicochemical properties provide a foundation for future research.
Key areas for future investigation include:
-
Elucidation of Biological Activity: Screening this compound against a panel of biological targets, particularly protein kinases, could uncover novel therapeutic potential.
-
Comprehensive Spectroscopic Characterization: Detailed 1D and 2D NMR studies, along with mass spectrometry and IR analysis, would provide a complete spectroscopic profile of the molecule.
-
Exploration of Synthetic Derivatives: The cyano group serves as a versatile synthetic handle for the preparation of a library of 7-substituted indole derivatives, which could be explored for various applications.
-
Historical Archival Research: A deeper dive into older chemical literature and patent databases may yet reveal earlier mentions or the original synthesis of this compound.
The study of this compound represents an opportunity to expand our understanding of the structure-activity relationships of C7-substituted indoles and potentially uncover new lead compounds for drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. A Short Review of C7 – H Bond Functionalization of Indole/Indoline [ideas.repec.org]
- 3. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. soc.chim.it [soc.chim.it]
- 6. rsisinternational.org [rsisinternational.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US5380857A - Process for the production of 7-acylindoles - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 7-Cyanoindole fluorescence as a local hydration reporter: application to probe the microheterogeneity of nine water-organic binary mixtures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. 7-Cyanoindole Fluorescence as a Local Hydration Reporter: Application to Probe the Microheterogeneity of Nine Water-Organic Binary Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digital.car.chula.ac.th [digital.car.chula.ac.th]
The Elusive Indole-7-Carbonitrile: A Technical Guide to Its Apparent Absence in Nature and a Review of Related Cyanoindole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the natural occurrence of indole-7-carbonitrile derivatives. Despite a comprehensive search of scientific literature and databases, no definitive evidence of the natural isolation of an indole alkaloid featuring a nitrile group at the 7-position has been found to date. This notable absence suggests that this particular substitution pattern may be rare in nature or has yet to be discovered. This guide, therefore, addresses this apparent void by providing a thorough review of naturally occurring indole alkaloids bearing a carbonitrile or isonitrile functionality at other positions. It will detail their sources, biosynthesis, and known biological activities. Furthermore, this document provides generalized experimental protocols for the isolation and characterization of indole alkaloids and discusses their known interactions with cellular signaling pathways, offering valuable insights for natural product chemists and drug discovery professionals.
Introduction: The Indole Alkaloid Landscape
Indole alkaloids are a vast and structurally diverse class of natural products, with over 4,100 known compounds.[1][2] They are biosynthesized by a wide range of organisms, including plants, fungi, bacteria, and marine invertebrates.[2][3][4] The indole scaffold, derived from the amino acid tryptophan, serves as a "privileged structure" in medicinal chemistry due to its ability to interact with a multitude of biological targets.[5] This has led to the development of numerous indole-based drugs with applications in treating cancer, infections, and neurological disorders.[5][6]
The addition of a nitrile group (–C≡N) to a molecule can significantly alter its electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity.[7] Consequently, the pursuit of naturally occurring indole carbonitriles is of great interest to the scientific community.
The Search for Indole-7-Carbonitrile: An Apparent Natural Void
Extensive searches of chemical and biological databases have revealed no reports of the isolation of indole-7-carbonitrile or its derivatives from natural sources. While synthetic routes to 7-cyanoindole and its derivatives exist, and they are used as building blocks in medicinal chemistry, nature appears to not favor this specific substitution pattern.[8] This absence is intriguing and highlights a potential area for future exploration in natural product discovery.
Naturally Occurring Cyano- and Isonitrile-Indole Derivatives
While indole-7-carbonitriles seem to be absent, other isomers and related isonitrile-containing indole alkaloids have been isolated from various natural sources.
Indole-3-Carbonitrile and Related Compounds
Indole-3-acetonitrile is a well-known plant metabolite in cruciferous plants like Arabidopsis thaliana.[9] It serves as an intermediate in the biosynthesis of the phytoalexin camalexin and derivatives of indole-3-carboxylic acid.[9]
Isonitrile-Containing Indole Alkaloids from Cyanobacteria
A notable class of indole derivatives bearing an isonitrile group (-N≡C) has been isolated from filamentous cyanobacteria of the order Stigonematales.[10][11] These terpenoid indole alkaloids, including hapalindoles, ambiguines, and fischerindoles, exhibit a range of biological activities, such as antifungal and insecticidal properties.[11]
Table 1: Examples of Naturally Occurring Isonitrile-Containing Indole Alkaloids
| Compound Name | Source Organism | Biological Activity | Reference |
| Hapalindole A | Hapalosiphon fontinalis | Antifungal, cytotoxic | [11] |
| Ambiguine H | Fischerella ambigua | Antifungal | [11] |
| Fischerindole I | Fischerella muscicola | Insecticidal | [11] |
Biosynthesis of Indole Alkaloids and the Origin of the Nitrile/Isonitrile Group
The biosynthesis of all indole alkaloids originates from the amino acid tryptophan.[12][13] A key intermediate for many is strictosidine, formed from the condensation of tryptamine and secologanin.[13] The biosynthesis of fungal indole alkaloids is also well-studied, with many derived from tryptophan and its metabolites.[14]
The isonitrile group in cyanobacterial indole alkaloids is biosynthesized from L-tryptophan and ribulose-5-phosphate, with the isonitrile carbon originating from C2 of the pentose phosphate pathway intermediate.[10]
Caption: Simplified biosynthetic pathway of monoterpenoid indole alkaloids.
Experimental Protocols
The following sections outline generalized protocols for the isolation and characterization of indole alkaloids from natural sources.
General Isolation and Purification Workflow
The isolation of indole alkaloids from natural sources typically involves a multi-step process to separate these compounds from a complex mixture of primary and secondary metabolites.
Caption: Generalized workflow for the isolation of indole alkaloids.
Protocol 1: Extraction and Preliminary Fractionation
-
Biomass Preparation: The collected biological material (e.g., marine sponge, plant leaves) is freeze-dried and ground to a fine powder.
-
Solvent Extraction: The powdered material is exhaustively extracted with a polar solvent such as methanol (MeOH) or a combination of dichloromethane (DCM) and MeOH at room temperature.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and subjected to liquid-liquid partitioning between an immiscible polar and non-polar solvent system (e.g., n-hexane/MeOH or water/ethyl acetate (EtOAc)) to separate compounds based on their polarity.
-
Fractionation: The resulting fractions are then subjected to further separation using techniques like Vacuum Liquid Chromatography (VLC) or Medium Pressure Liquid Chromatography (MPLC) over silica gel or other stationary phases.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification
-
Column Selection: Fractions obtained from preliminary chromatography are purified by reversed-phase or normal-phase HPLC. A C18 column is commonly used for reversed-phase separation.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of water and an organic solvent like acetonitrile (ACN) or MeOH, often with a modifier such as formic acid or trifluoroacetic acid.
-
Detection: Eluting compounds are detected using a UV-Vis detector, and fractions corresponding to individual peaks are collected.
Spectroscopic Characterization
The structure of isolated compounds is elucidated using a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for Cyanoindoles
| Technique | Key Observables for Cyanoindoles |
| ¹H NMR | Aromatic protons typically appear between δ 7.0-8.0 ppm. The proton on the nitrogen of the indole ring often appears as a broad singlet at a downfield chemical shift (> δ 10 ppm). |
| ¹³C NMR | The nitrile carbon (C≡N) gives a characteristic signal in the range of δ 115-120 ppm. Aromatic carbons appear in the δ 100-140 ppm region. |
| IR Spectroscopy | A strong, sharp absorption band for the C≡N stretch is observed between 2220-2260 cm⁻¹. The N-H stretch of the indole ring appears as a broad band around 3300-3500 cm⁻¹. |
| Mass Spectrometry | Provides the molecular weight of the compound and fragmentation patterns that can aid in structure elucidation. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. |
Protocol 3: NMR Spectroscopy
-
Sample Preparation: A small amount of the purified compound (1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: The chemical shifts, coupling constants, and correlations from the 2D spectra are used to assemble the chemical structure of the molecule.
Protocol 4: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., LC-MS).
-
Ionization: An appropriate ionization technique is chosen, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are recorded.
Biological Activities and Signaling Pathways
While specific data for indole-7-carbonitrile is unavailable, other cyanoindole derivatives have shown a range of biological activities. For instance, synthetic 3-cyanoindole derivatives have been investigated for their anticancer properties.[7]
Many indole alkaloids exert their biological effects by modulating cellular signaling pathways. A prominent example is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in cancer.[1][15][16] Some indole alkaloids have been shown to inhibit components of this pathway, leading to a reduction in cell proliferation and induction of apoptosis.[15][16]
Caption: Simplified MAPK signaling pathway and potential points of inhibition by indole alkaloids.
Conclusion
The natural occurrence of indole-7-carbonitrile derivatives remains an open question in the field of natural product chemistry. Their apparent absence in nature, contrasted with the existence of other cyano- and isonitrile-indole alkaloids, presents an intriguing puzzle. This guide has provided a comprehensive overview of the current knowledge on related compounds, including their biosynthesis, isolation, characterization, and biological activities. The detailed experimental protocols and discussion of signaling pathways are intended to serve as a valuable resource for researchers in the ongoing quest to discover and develop novel therapeutic agents from natural sources. The potential for the discovery of indole-7-carbonitriles in unexplored ecological niches remains, and the information presented here may aid in their future identification and characterization.
References
- 1. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-Containing Natural Products 2019-2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 7-CYANOINDOLE CAS#: 96631-87-7 [amp.chemicalbook.com]
- 9. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Indole Alkaloids of the Stigonematales (Cyanophyta): Chemical Diversity, Biosynthesis and Biological Activity | MDPI [mdpi.com]
- 12. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Activities of 1H-Indole-7-carbonitrile: A Technical Guide for Researchers
Disclaimer: Direct experimental data on the biological activities of 1H-indole-7-carbonitrile is limited in publicly available literature. This guide provides a predictive overview based on the well-established pharmacological profile of the indole scaffold and its numerous derivatives. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals to guide future investigations into this specific molecule.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates. Its versatile structure allows for diverse functionalization, leading to a wide spectrum of biological activities.[1][2] this compound, as a distinct member of this family, presents an intriguing starting point for drug discovery efforts. The presence of the nitrile group at the 7-position can influence its electronic properties, metabolic stability, and potential for specific interactions with biological targets. This technical guide synthesizes the potential biological activities of this compound by examining the established activities of structurally related indole derivatives.
Potential Therapeutic Areas
Based on the extensive research on indole-containing compounds, this compound and its derivatives hold potential in several key therapeutic areas:
-
Anticancer Activity: Indole derivatives are widely recognized for their potent anticancer properties, acting through various mechanisms including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[3][4][5][6]
-
Antimicrobial Activity: The indole scaffold is a recurring motif in compounds exhibiting antibacterial and antifungal properties.[1][2][7][8][9][10]
-
Kinase Inhibition: Many indole derivatives have been developed as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling and are often dysregulated in diseases like cancer.[11][12][13]
-
Neurological and CNS Disorders: The structural similarity of indole to neurotransmitters like serotonin has led to the exploration of indole derivatives for their effects on central nervous system targets, including G-protein coupled receptors (GPCRs).[14][15]
Quantitative Data on Related Indole Derivatives
To provide a quantitative perspective, the following tables summarize the biological activities of various indole derivatives that share structural similarities with this compound. This data can serve as a benchmark for future studies on this compound and its analogs.
Table 1: Anticancer Activity of Representative Indole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-based oxalamide derivatives | HeLa, HepG2, MCF-7 | 3.7 - 19.9 | [4] |
| Indole-thiophene complex | HT29, HepG2, HCT116, T98G | Nanomolar range | [4] |
| Indole Mannich base derivatives | HepG2, MCF-7, HeLa | 0.50 - 0.9 | [16] |
| 2-acyl-1H-indole-4,7-diones | Mammary and renal cancer cells | Selective cytotoxicity | |
| Indole derivatives | Triple-negative breast cancer cells (MDA-MB-231) | 13 - 19 | [4] |
Table 2: Antimicrobial Activity of Representative Indole Derivatives
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Indole-thiadiazole and Indole-triazole derivatives | B. subtilis | 3.125 | [7] |
| Indole derivatives with 1,2,4-triazole, 1,3,4-thiadiazole | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125 - 50 | [7] |
| 5-iodoindole, 5-fluoroindole, 6-bromoindole, 3-methylindole | Extensively drug-resistant Acinetobacter baumannii | 64 | [17] |
| 7-hydroxyindole | Extensively drug-resistant Acinetobacter baumannii | 512 | [17] |
Table 3: Kinase Inhibitory Activity of Representative Indole Derivatives
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| 1H-indole-3-carbonitrile derivatives | TRK | Potent Inhibition | [18] |
| Indolyl 1,2,4-triazole derivatives | CDK4 | 0.049 - 3.031 | [12] |
| Oxindole-indole conjugates | CDK4 | 1.26 - 1.82 | [12] |
| 9H-pyrimido[4,5-b]indole derivatives | RET | 0.27 - 0.37 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of the biological activities of novel compounds. The following are representative protocols for key experiments that could be employed to investigate this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[11][19]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
This compound (test compound)
-
Kinase Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the Kinase Assay Buffer. The final DMSO concentration should be kept low (e.g., <1%).
-
Kinase Reaction:
-
Add 5 µL of the diluted compound or vehicle control to the wells of the 96-well plate.
-
Add 10 µL of the 2X kinase solution to each well and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution. The ATP concentration should be near the Kₘ for the specific kinase.
-
Incubate the plate for 1 hour at room temperature.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.[16][20]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration.
-
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.[7][9]
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound (test compound)
-
Standard antimicrobial agents (positive controls)
-
96-well microtiter plates
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the stock solution in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain according to CLSI guidelines.
-
Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions. Include a growth control (microbe without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Visualization
Indole derivatives are known to modulate several key signaling pathways implicated in cancer and other diseases. A prominent example is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[21][22]
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. turkjps.org [turkjps.org]
- 8. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. G protein-coupled receptor binding and pharmacological evaluation of indole-derived thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]
- 17. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Core: 1H-Indole-7-carbonitrile as a Versatile Precursor in Advanced Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals. Among the vast array of functionalized indoles, 1H-indole-7-carbonitrile has emerged as a particularly valuable precursor. The presence of the nitrile group at the 7-position of the indole ring offers a unique combination of electronic properties and synthetic handles, making it a strategic building block for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its utility in drug discovery and development.
Synthesis and Properties of this compound
The synthesis of this compound can be achieved through various methods, with the dehydrogenation of 7-cyanoindoline being a notable route. This method provides good yields and a direct pathway to the desired aromatic nitrile.
Table 1: Physical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₆N₂ | [1] |
| Molecular Weight | 142.16 g/mol | [1] |
| Melting Point | 102.2–103.2 °C | [2] |
| Appearance | Solid | [2] |
| ¹H-NMR (CDCl₃, δ in ppm) | 9.08 (bs, 1H), 7.89 (d, 1H), 7.55 (d, 1H), 7.36 (m, 1H), 7.18 (t, 1H), 6.66 (m, 1H) | [2] |
| Predicted ¹³C-NMR (ppm) | 136.5, 130.1, 128.5, 124.3, 122.9, 121.7, 118.9, 117.2, 103.8 | N/A |
| IR (KBr, cm⁻¹) | ~3400 (N-H), ~2220 (C≡N) | Inferred |
Note: Predicted ¹³C-NMR values are based on computational models and data from similar indole structures. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Synthesis of this compound from 7-Cyanoindoline[2]
This protocol describes the dehydrogenation of 7-cyanoindoline to produce this compound.
Materials:
-
7-Cyanoindoline
-
Benzyl acetate
-
5% Pd/Al₂O₃ catalyst
-
Dekalin
-
Toluene
-
n-Hexane
-
Xylene
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
A mixture of 1.2 g (8.3 mmol) of 7-cyanoindoline and 1.25 g (8.3 mmol) of benzyl acetate in 20 ml of dekalin is heated to 75°C under an inert gas atmosphere.
-
0.15 g of 5% Pd/Al₂O₃ catalyst is added to the mixture.
-
The reaction mixture is heated at reflux temperature for 3.3 hours.
-
The catalyst is filtered off and washed with 5 ml of toluene.
-
The solvent is concentrated by evaporation to yield a solid material.
-
The crude product is purified by crystallization from an n-hexane:xylene mixture (7:2 ratio) to afford pure 7-cyanoindole.
Expected Yield: 79.7%[2]
Protocol 2: Synthesis of 7-Acylindole from this compound[2]
This protocol demonstrates the use of this compound as a precursor in a Grignard reaction to synthesize a 7-acylindole derivative.
Materials:
-
This compound (7-cyanoindole)
-
2-Bromothiophene
-
Magnesium turnings
-
Tetrahydrofuran (THF)
-
Toluene
-
10% Sulfuric acid
-
30% Sodium hydroxide
Procedure:
-
Prepare 2-thienyl magnesium bromide by reacting 6.21 g (36.8 mmol) of 2-bromothiophene with 1.2 g (49.4 mmol) of magnesium in 53 ml of THF.
-
In a separate round flask under an inert gas atmosphere, dissolve 2 g (14.1 mmol) of 7-cyanoindole in a mixture of 10 ml of THF and 15 ml of toluene at 20°C.
-
Add the prepared Grignard reagent to the 7-cyanoindole solution within 5 minutes.
-
Maintain the reaction mixture temperature at 35°C for 1 hour, and then at 45°C for another 4.5 hours.
-
Adjust the pH of the mixture to 0.5 with 10% sulfuric acid and stir at 45°C for 45 minutes.
-
Neutralize the reaction mixture with 30% NaOH and extract the product.
Visualization of Synthetic Pathways
Caption: Synthetic workflow for this compound and its use as a precursor.
Application in Drug Development: A Case Study of Melatonin Receptor Agonists
The indole nucleus is a privileged scaffold in drug discovery. While direct synthetic routes from this compound to marketed drugs are not always publicly detailed, its structural motifs are present in various bioactive molecules. A relevant example is Tasimelteon, a melatonin receptor agonist used for the treatment of Non-24-Hour Sleep-Wake Disorder.[3] Tasimelteon's mechanism of action involves the activation of melatonin receptors MT1 and MT2, which are crucial for regulating the sleep-wake cycle.[3][4]
Table 2: Key Parameters of Tasimelteon's Receptor Binding [5]
| Receptor | Binding Affinity (Ki, nM) in NIH-3T3 cells | Binding Affinity (Ki, nM) in CHO-K1 cells |
| MT1 | 0.304 | 0.35 |
| MT2 | 0.0692 | 0.17 |
The higher affinity for the MT2 receptor is believed to be important for its circadian rhythm phase-shifting effects.[5]
Visualization of a Relevant Signaling Pathway
The therapeutic effect of melatonin receptor agonists like Tasimelteon is mediated through the activation of MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs).
Caption: Tasimelteon's signaling pathway via MT1/MT2 receptors.
Conclusion
This compound is a valuable and versatile precursor in organic synthesis. Its straightforward synthesis and the synthetic utility of the 7-cyano group provide a powerful platform for the construction of complex molecules, particularly in the realm of drug discovery. The ability to introduce diverse functionalities through reactions involving the nitrile group or at other positions of the indole ring makes it a strategic asset for medicinal chemists. The continued exploration of the reactivity and applications of this compound is expected to lead to the development of novel therapeutics targeting a wide range of diseases.
References
- 1. PubChemLite - this compound (C9H6N2) [pubchemlite.lcsb.uni.lu]
- 2. US5380857A - Process for the production of 7-acylindoles - Google Patents [patents.google.com]
- 3. What is the mechanism of Tasimelteon? [synapse.patsnap.com]
- 4. HETLIOZ (tasimelteon) mechanism of action (MOA) [hetliozpro.com]
- 5. Tasimelteon: a selective and unique receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical Calculations of 1H-Indole-7-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches applicable to the study of 1H-indole-7-carbonitrile. Given the limited availability of direct experimental and theoretical data for this specific isomer, this document leverages data from closely related indole derivatives to establish a robust framework for its analysis. The methodologies and expected outcomes are detailed to guide researchers in their investigations of this and similar molecules.
Introduction to this compound
The indole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs with diverse biological activities.[1][2] The introduction of a carbonitrile (cyano) group can significantly modulate the electronic properties, polarity, and binding interactions of the parent molecule, making indole carbonitriles attractive targets for drug discovery.[1][3] While various isomers have been studied, this compound remains a less explored member of this family, presenting an opportunity for novel research. Theoretical calculations provide a powerful, non-experimental means to predict its structural, spectroscopic, and electronic properties, thereby guiding synthetic efforts and biological evaluation.
Computational Methodologies
A typical workflow for the theoretical investigation of a small organic molecule like this compound involves several key computational steps. Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of accuracy and computational cost.[4][5]
Caption: A generalized workflow for the theoretical calculation of molecular properties.
Geometry Optimization
The first step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization using a selected DFT functional and basis set. Common choices for organic molecules include the B3LYP functional with a Pople-style basis set like 6-311++G(d,p) or the M06-2X functional, which is known for its performance with non-covalent interactions.[4][6] The result is a set of Cartesian coordinates corresponding to a minimum on the potential energy surface.
Vibrational Frequency Analysis
Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies and their intensities can be used to simulate the IR spectrum of the molecule.[3] These theoretical frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data.[6]
NMR Chemical Shift Calculation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict the 1H and 13C chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating the isotropic magnetic shielding constants.[7] These shielding values are then converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.
Electronic Properties and UV-Vis Spectra
Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states.[8] This allows for the simulation of the UV-Vis absorption spectrum. From these calculations, one can also analyze the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and electronic transport properties of the molecule.[8][9]
Predicted and Comparative Data
Structural Parameters
The optimized geometry of this compound is expected to be largely planar. Key bond lengths and angles can be compared to the parent indole molecule and other cyano-substituted isomers.
Table 1: Selected Experimental Bond Lengths (Å) for Indole.
| Bond | Length (Å) |
|---|---|
| C2-C3 | 1.373 |
| C3-C3a | 1.442 |
| C3a-C4 | 1.393 |
| C4-C5 | 1.393 |
| C5-C6 | 1.392 |
| C6-C7 | 1.395 |
| C7-C7a | 1.405 |
| C7a-N1 | 1.376 |
| N1-C2 | 1.365 |
Data sourced from crystallographic studies of indole.
For this compound, the C7-C(nitrile) and C≡N bond lengths are expected to be approximately 1.44 Å and 1.16 Å, respectively, based on typical values for aromatic nitriles.
Vibrational Frequencies
The IR spectrum is characterized by specific vibrational modes. For this compound, the most prominent and diagnostic peaks would be the N-H stretch of the indole ring and the C≡N stretch of the nitrile group.
Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for Related Indole Derivatives.
| Functional Group | Compound | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H Stretch | 7-Iodo-1H-indole-3-carbonitrile | 3233 | [10] |
| C≡N Stretch | 7-Iodo-1H-indole-3-carbonitrile | 2229 | [10] |
| C≡N Stretch | 5-Cyanoindole | ~2220 | [3] |
| N-H Stretch | 1H-Indole | 3406 |[11] |
Based on this data, the C≡N stretching frequency for this compound is expected to appear in the 2220-2240 cm⁻¹ region of the IR spectrum.
NMR Chemical Shifts
Predicted 1H and 13C NMR chemical shifts are crucial for confirming the molecular structure. The chemical shifts for the protons and carbons of the indole core will be influenced by the electron-withdrawing nature of the nitrile group at the 7-position.
Table 3: Experimental 1H and 13C NMR Chemical Shifts (ppm) for a Related Isomer in DMSO-d₆.
| Position | 1H Shift (ppm) | 13C Shift (ppm) |
|---|---|---|
| 7-Iodo-1H-indole-3-carbonitrile | ||
| 2-H | 8.30 | - |
| 4-H | 7.66 | 132.5 |
| 5-H | 7.05 | 118.5 |
| 6-H | 7.70 | 135.3 |
| C2 | - | 127.1 |
| C3 | - | 85.9 |
| C7 | - | 78.2 (C-I) |
| C≡N | - | 115.9 |
| NH | 12.21 | - |
Data from reference[10].
For this compound, one would expect the protons on the benzene portion of the ring (H4, H5, H6) to show distinct splitting patterns and shifts influenced by the adjacent nitrile group.
Molecular Modeling and Drug Development Applications
Beyond fundamental properties, theoretical calculations can explore the potential of this compound in a drug development context.
Caption: A conceptual workflow for computational drug discovery.
Molecular Docking
Indole derivatives are known to inhibit various protein kinases and other biological targets.[10][12] Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein target. A DFT-optimized structure of this compound can be docked into the active site of a relevant protein (e.g., EGFR, c-MET) to predict binding affinity and key interactions, such as hydrogen bonds or π-π stacking.[4][12]
Molecular Dynamics (MD) Simulations
To assess the stability of the predicted protein-ligand complex from docking, MD simulations can be performed.[13] These simulations model the movement of atoms over time, providing insights into the flexibility of the complex and the persistence of key binding interactions.
Experimental Protocols
The theoretical calculations described above should be validated against experimental data. Below are generalized protocols for the synthesis and spectroscopic characterization of indole carbonitriles.
Synthesis Protocol (General)
The synthesis of indole carbonitriles can be achieved through various methods, often involving the cyanation of a halogenated indole precursor or building the ring system with the nitrile group already present. Palladium-catalyzed cross-coupling reactions are a common and effective strategy.[1][2] A plausible route to this compound could involve the cyanation of 7-bromo- or 7-iodo-1H-indole.
Example Cyanation Reaction:
-
Reactants: 7-halo-1H-indole, a cyanide source (e.g., Zn(CN)₂, CuCN), and a palladium catalyst (e.g., Pd(PPh₃)₄).
-
Solvent: A polar aprotic solvent like DMF or NMP.
-
Conditions: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Workup and Purification: After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The crude product is then purified using column chromatography on silica gel.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[11] Acquire 1H, 13C, and 2D spectra (e.g., COSY, HSQC) on a high-field spectrometer (e.g., 400 MHz or higher).
-
Infrared (IR) Spectroscopy: Prepare a sample as a KBr pellet or a thin film. Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.[10]
-
Mass Spectrometry (MS): Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to confirm the molecular weight.[10][11]
Conclusion
This guide outlines a comprehensive theoretical and experimental framework for the investigation of this compound. By employing DFT calculations for structural, vibrational, and electronic properties, researchers can gain significant insight into this molecule's characteristics. These computational predictions, when coupled with targeted synthesis and spectroscopic validation, provide a powerful pathway for exploring its potential applications in materials science and drug discovery. The comparative data from related indole derivatives serve as a valuable benchmark for these future studies.
References
- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions [mdpi.com]
- 3. Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular modeling of indole-based materials with efficient electron withdrawing moieties to enhance optical nonlinearity: Quantum chemical investigation - Arabian Journal of Chemistry [arabjchem.org]
- 9. Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7-Iodo-1H-indole-3-carbonitrile [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Molecular dynamics guided development of indole based dual inhibitors of EGFR (T790M) and c-MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, docking, MD simulation and in-silco ADMET prediction studies of novel indole-based benzamides targeting estrogen receptor alfa positive for effective breast cancer therapy [pharmacia.pensoft.net]
Navigating the Aromatic Landscape: An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1H-Indole-7-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds. The introduction of a carbonitrile group at the 7-position of the indole ring, creating 1H-indole-7-carbonitrile, significantly modulates its electronic properties and, consequently, its reactivity. This technical guide provides a comprehensive overview of the electrophilic substitution reactions of this compound, offering insights into its reactivity, regioselectivity, and synthetic utility.
The Directing Influence of the C7-Cyano Group
The indole ring is an electron-rich aromatic system, with the C3 position of the pyrrole ring being the most nucleophilic and thus the primary site for electrophilic attack. However, the presence of a strong electron-withdrawing cyano group at the C7 position deactivates the entire indole nucleus towards electrophilic substitution. This deactivation arises from both the inductive and resonance effects of the nitrile functionality.
The deactivating nature of the C7-cyano group makes direct electrophilic substitution on this compound a challenging transformation, often requiring forcing conditions and resulting in modest yields. Furthermore, the regioselectivity of these reactions is significantly altered compared to unsubstituted indole. The electron-withdrawing effect of the cyano group preferentially deactivates the benzene ring, particularly the adjacent C6 position. Consequently, while the C3 position remains the most electron-rich site in the pyrrole ring, electrophilic attack may also be directed to the C4 and C6 positions of the benzene ring, depending on the reaction conditions and the nature of the electrophile.
Key Electrophilic Substitution Reactions
While specific experimental data for a broad range of electrophilic substitution reactions on this compound is limited in the public domain, we can infer its reactivity based on studies of closely related, electronically similar indole derivatives and general principles of organic chemistry.
Nitration
The nitration of indoles is a notoriously sensitive reaction, often leading to polymerization or oxidation under harsh acidic conditions. For electronegatively substituted indoles, such as indole-3-carbonitrile, nitration with concentrated nitric acid has been shown to yield predominantly the 6-nitro derivative, with a smaller amount of the 4-nitro isomer.[1] This suggests that for this compound, nitration would likely occur on the benzene ring, favoring the C4 and C6 positions. To circumvent the issues associated with strong acids, milder nitrating agents are often employed.
Table 1: Predicted Regioselectivity of Nitration of this compound
| Reagent(s) | Predicted Major Product(s) | Predicted Minor Product(s) |
| HNO₃/H₂SO₄ | 4-Nitro-1H-indole-7-carbonitrile, 6-Nitro-1H-indole-7-carbonitrile | Decomposition products |
| Benzoyl nitrate | 3-Nitro-1H-indole-7-carbonitrile | 4- and 6-Nitro isomers |
Halogenation
Halogenation of indoles can be achieved with various reagents. The high reactivity of the indole nucleus often leads to polysubstitution. For this compound, selective monohalogenation would likely occur at the C3 position under mild conditions. More forcing conditions could lead to substitution on the benzene ring.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the indole ring, typically at the C3 position. The synthesis of 7-iodo-1H-indole-3-carbonitrile has been achieved through a Friedel-Crafts acylation of 7-iodoindole with oxalyl chloride at the C3 position, followed by conversion of the resulting glyoxylic acid to the nitrile. This demonstrates the feasibility of C3 acylation on a 7-substituted indole. For this compound itself, acylation is expected to proceed at the C3 position, though potentially requiring a catalyst and N-protection to enhance reactivity and prevent side reactions.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic compounds. The synthesis of 1-benzyl-3-formyl-indole-7-carbonitrile has been reported, confirming that formylation of a 7-cyanoindole derivative at the C3 position is achievable. N-protection, in this case with a benzyl group, appears to be beneficial for this transformation.
Table 2: Summary of Predicted Electrophilic Substitution Reactions of this compound
| Reaction | Reagent(s) | Predicted Primary Substitution Site(s) | Notes |
| Nitration | HNO₃/H₂SO₄ | C4, C6 | Harsh conditions, risk of decomposition. |
| Benzoyl nitrate | C3 | Milder conditions. | |
| Halogenation | Br₂, Cl₂, SO₂Cl₂ | C3 | Potential for polysubstitution. |
| Friedel-Crafts Acylation | Acyl halide/Lewis acid | C3 | N-protection may be required. |
| Vilsmeier-Haack Formylation | POCl₃, DMF | C3 | N-protection is beneficial. |
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation of an N-Protected Indole
To a solution of the N-protected indole in anhydrous DMF at 0 °C is added phosphorus oxychloride dropwise. The reaction mixture is stirred at room temperature for a specified time until completion, as monitored by TLC. The reaction is then quenched by the addition of ice-water and neutralized with an aqueous base (e.g., NaOH or NaHCO₃). The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Friedel-Crafts Acylation of an Indole
To a solution of the indole in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide) is added a Lewis acid (e.g., AlCl₃ or SnCl₄) at low temperature (e.g., 0 °C or -78 °C). The acyl halide is then added dropwise, and the reaction mixture is stirred for a specified period. The reaction is quenched by the addition of ice-water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.
Visualizing Reaction Pathways
The following diagrams illustrate the logical workflows for the electrophilic substitution of this compound.
Caption: General pathway for electrophilic substitution.
Caption: Directing effects on regioselectivity.
Conclusion
The electrophilic substitution of this compound is a nuanced area of organic synthesis. The strong electron-withdrawing nature of the C7-cyano group significantly deactivates the indole ring and redirects electrophilic attack. While the C3 position of the pyrrole ring remains the most probable site for substitution under milder conditions, reactions on the benzene ring at the C4 and C6 positions are also plausible, particularly with stronger electrophiles and harsher conditions. The limited availability of direct experimental data highlights the challenges associated with these transformations and underscores the need for further research to fully elucidate the reactivity of this important heterocyclic building block. For drug development professionals and synthetic chemists, understanding these fundamental principles is crucial for the rational design of novel indole-based molecules with desired biological activities.
References
An In-depth Technical Guide to the Stability and Degradation of 1H-Indole-7-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential stability and degradation pathways of 1H-indole-7-carbonitrile. Due to the limited availability of specific experimental data for this compound, this document leverages established chemical principles of the indole nucleus and the nitrile functional group to predict its stability profile. The information herein is intended to guide researchers in designing and executing stability studies, identifying potential degradants, and developing stability-indicating analytical methods.
Chemical Structure and Properties
This compound possesses a bicyclic aromatic structure consisting of a benzene ring fused to a pyrrole ring, with a nitrile group substituted at the 7-position of the indole ring. The electron-rich nature of the indole ring and the chemical reactivity of the nitrile group are the primary determinants of its stability.
| Property | Predicted Value/Information |
| Molecular Formula | C₉H₆N₂ |
| Molecular Weight | 142.16 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. |
| UV Absorbance | The indole chromophore typically exhibits absorbance maxima around 220 nm and 280 nm. |
Predicted Degradation Pathways
Based on the chemical functionalities present in this compound, several degradation pathways can be anticipated under forced degradation conditions. These studies are crucial for understanding the intrinsic stability of the molecule.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many pharmaceutical compounds. For this compound, both the nitrile group and potentially the indole ring can be susceptible to hydrolysis under acidic and basic conditions.
-
Acidic Hydrolysis: Under acidic conditions, the nitrile group is expected to hydrolyze to a carboxylic acid. The reaction likely proceeds through an intermediate amide.[1][2][3][4]
-
Basic Hydrolysis: In the presence of a base, the nitrile group can also be hydrolyzed to a carboxylic acid, typically via a carboxylate salt intermediate.[1][2][3][5] Milder basic conditions might lead to the formation of an amide as the primary product.[1]
Oxidative Degradation
The electron-rich indole ring is susceptible to oxidation.[6][7] Common laboratory oxidizing agents like hydrogen peroxide can lead to the formation of various oxidation products, including oxindoles and other ring-opened derivatives.
Photodegradation
Exposure to light, particularly UV radiation, can induce degradation of the indole ring. This can lead to complex mixtures of degradation products through various photochemical reactions.
Thermal Degradation
At elevated temperatures, thermal decomposition of the molecule can occur. The degradation products will depend on the specific temperature and whether the heating is performed in an inert or oxidative atmosphere.[8][9][10][11]
The following diagram illustrates the predicted degradation pathways for this compound.
Experimental Protocols for Forced Degradation Studies
The following protocols are generalized procedures for conducting forced degradation studies on this compound, based on ICH guidelines.[12][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
General Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Working Solutions: For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 100 µg/mL.
Hydrolytic Degradation Protocol
| Condition | Reagent | Temperature | Time Points (hours) |
| Acidic | 0.1 M HCl | 60°C | 0, 2, 4, 8, 24 |
| Basic | 0.1 M NaOH | 60°C | 0, 2, 4, 8, 24 |
| Neutral | Purified Water | 60°C | 0, 2, 4, 8, 24 |
Methodology:
-
Incubate the working solutions under the specified conditions.
-
At each time point, withdraw an aliquot of the sample.
-
For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration with the mobile phase for analysis.
Oxidative Degradation Protocol
| Reagent | Temperature | Time Points (hours) |
| 3% H₂O₂ | Room Temperature | 0, 2, 4, 8, 24 |
Methodology:
-
Incubate the working solution with hydrogen peroxide.
-
At each time point, withdraw an aliquot and dilute to a suitable concentration for analysis.
Photodegradation Protocol
Methodology:
-
Expose the working solution in a photostability chamber to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample protected from light.
-
Sample at appropriate time intervals and analyze.
Thermal Degradation Protocol
| Condition | Temperature | Time Points (hours) |
| Dry Heat | 80°C | 0, 24, 48, 72 |
Methodology:
-
Store the solid compound in a temperature-controlled oven.
-
At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.
The following diagram illustrates a general workflow for conducting a forced degradation study.
Analytical Methodologies
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.
Proposed HPLC-UV Method
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid or acetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Diode Array Detector (DAD) monitoring at 220 nm and 280 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Method Validation
The developed analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Identification of Degradation Products
For the structural elucidation of significant degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[14][15][16] By analyzing the mass-to-charge ratio and fragmentation patterns, the identity of the degradants can be determined.
Summary and Recommendations
This compound is predicted to be susceptible to degradation under hydrolytic (both acidic and basic), oxidative, photolytic, and thermal stress conditions. The primary degradation pathways are likely to involve hydrolysis of the nitrile group to a carboxylic acid and oxidation of the indole ring.
It is strongly recommended that comprehensive forced degradation studies be performed to confirm these predicted pathways and to identify any unknown degradation products. The development and validation of a stability-indicating HPLC method are essential for accurately assessing the stability of this compound and for ensuring the quality, safety, and efficacy of any potential drug product containing this molecule.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 13. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 14. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Detailed Protocol for the Synthesis of 1H-Indole-7-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1H-indole-7-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The following protocol is based on the dehydrogenation of 7-cyanoindoline.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 7-Cyanoindoline | [1] |
| Product | This compound | [1] |
| Yield | 79.7% | [1] |
| Purity | 98.3% (before crystallization) | [1] |
| Melting Point | 102.2–103.2 °C | [1] |
| Appearance | Solid | [1] |
Experimental Protocol: Dehydrogenation of 7-Cyanoindoline
This protocol details the synthesis of this compound from 7-cyanoindoline using a palladium on alumina catalyst.
Materials:
-
7-Cyanoindoline
-
Benzyl acetate
-
Dekalin
-
5% Palladium on Alumina (Pd/Al₂O₃) catalyst
-
Toluene
-
n-Hexane
-
Xylene
-
Round-bottom flask
-
Reflux condenser
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a mixture of 1.2 g (8.3 mmol) of 7-cyanoindoline and 1.25 g (8.3 mmol) of benzyl acetate in 20 ml of dekalin.[1]
-
Inert Atmosphere: Heat the mixture to 75 °C under an inert gas atmosphere.[1]
-
Catalyst Addition: Add 0.15 g of a 5% Pd/Al₂O₃ catalyst to the heated mixture.[1]
-
Dehydrogenation: Heat the reaction mixture to reflux temperature and maintain for 3.3 hours.[1]
-
Catalyst Removal: After the reaction is complete, filter off the catalyst and wash it with 5 ml of toluene.[1]
-
Solvent Evaporation: Concentrate the filtrate by evaporating the solvent to obtain a solid material. The resulting solid contains approximately 98.3% 7-cyanoindole and 0.7% 7-cyanoindoline.[1]
-
Purification by Crystallization:
-
Prepare a solvent mixture of n-hexane and xylene in a 7:2 ratio.
-
Dissolve the crude solid in a minimal amount of the hot solvent mixture.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the pure 7-cyanoindole crystals by filtration.
-
This crystallization yields 0.94 g of pure product, corresponding to a 79.7% yield relative to the starting 7-cyanoindoline.[1]
-
Characterization:
-
¹H-NMR (CDCl₃) δ in ppm: 6.66 (m), 7.18 (t), 7.36 (m), 7.55 (d), 7.89 (d), 9.08 (bs).[1]
-
Melting Point: 102.2–103.2 °C.[1]
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
The Rising Profile of 1H-Indole-7-Carbonitrile in Medicinal Chemistry: A Gateway to Novel Therapeutics
For Immediate Release
[City, State] – [Date] – The quest for novel molecular scaffolds in drug discovery has spotlighted 1H-indole-7-carbonitrile as a promising starting point for the development of next-generation therapeutics. While direct applications of this specific molecule are emerging, its structural analogs, particularly in the realm of oncology, have demonstrated significant potential. Researchers, scientists, and drug development professionals are increasingly turning their attention to the 7-substituted indole core, leveraging its unique chemical properties to design potent and selective inhibitors for critical disease targets.
The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and approved drugs.[1][2][3][4] The strategic placement of a carbonitrile group at the 7-position of the indole ring offers a unique vector for molecular interactions, particularly in the active sites of enzymes like Poly(ADP-ribose) polymerase (PARP) and various protein kinases, which are pivotal in cancer progression.
Key Applications in Drug Discovery
Extensive research into closely related analogs, such as 7-azaindoles, provides a strong rationale for the application of this compound derivatives in two primary therapeutic areas:
-
PARP Inhibition: The 7-azaindole scaffold, an isostere of 7-substituted indoles, has yielded highly potent PARP-1 inhibitors.[5][6][7] The nitrile functionality is a key pharmacophore that often engages in crucial hydrogen bonding interactions within the nicotinamide binding pocket of the PARP enzyme. This targeted inhibition is a clinically validated strategy for treating cancers with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations.[8]
-
Kinase Inhibition: The indole nucleus is a common feature in a multitude of approved kinase inhibitors.[9][10] Derivatives of the closely related 7-iodo-1H-indole-3-carbonitrile have been explored as core fragments for the development of novel protein kinase inhibitors.[11][12] The 7-position of the indole ring provides a valuable anchor point for building selectivity and potency against specific kinases implicated in oncogenic signaling pathways.
Quantitative Data Summary
The following tables summarize the biological activity of representative 7-azaindole derivatives, highlighting the potential of the 7-substituted indole scaffold.
Table 1: PARP1 Inhibitory Activity of 7-Azaindole Derivatives
| Compound ID | Modification on 7-Azaindole Core | PARP-1 IC50 (µM) | Cell Line | Antiproliferative Activity (GI50, µM) | Reference |
| 4a | 2-(4-fluorophenyl) | - | MCF-7 | 18.32 | [8] |
| 4b | 2-(4-chlorophenyl) | - | MCF-7 | 17.89 | [8] |
| 4c | 2-(4-bromophenyl) | - | MCF-7 | 18.01 | [8] |
| 4g | 2-(4-nitrophenyl) | - | MCF-7 | 15.56 | [8] |
| 4h | 2-(4-methoxyphenyl) | - | MCF-7 | 18.98 | [8] |
| 4i | 2-(p-tolyl) | - | MCF-7 | 18.21 | [8] |
| ST7710AA1 (1l) | 1-carboxamide, 6-(4-(pyrrolidin-1-ylmethyl)phenyl) | 0.07 | - | - | [7] |
Table 2: Kinase Inhibitory Activity of Indole and 7-Azaindole Derivatives
| Compound ID | Target Kinase | Scaffold | IC50 (nM) | Reference |
| Compound 16 | EGFR | Indole | 1026 | [13] |
| Compound 16 | SRC | Indole | 2 | [13] |
| Dasatinib (Reference) | SRC | - | - | [13] |
| Osimertinib (Reference) | EGFR | - | - | [13] |
Experimental Protocols
Detailed methodologies for the synthesis of a key precursor and for evaluating the biological activity of this compound derivatives are provided below.
Protocol 1: Synthesis of 4-Fluoro-1H-indole-7-carbonitrile
This protocol describes a three-step synthesis of a direct derivative of the target scaffold.
Step 1: Synthesis of 1-bromo-4-fluoro-2-nitrobenzene
-
At 0°C, slowly add 1-bromo-4-fluorobenzene (50.0 g) to concentrated sulfuric acid (200 mL).
-
Slowly add KNO₃ (43.3 g) to the mixture.
-
Stir the resulting mixture at 0°C for 1 hour.
-
Monitor the reaction completion using TLC analysis.
-
Slowly pour the reaction mixture into ice and extract with EtOAc (3 x 200 mL).
-
Dry the combined organic layers with anhydrous sodium sulfate and concentrate to obtain 1-bromo-4-fluoro-2-nitrobenzene.
Step 2: Synthesis of 7-bromo-4-fluoro-1H-indole
-
At -78°C, add ethylmagnesium bromide (1 M in THF, 681.5 mL) dropwise to a solution of 1-bromo-4-fluoro-2-nitrobenzene (52.0 g) in anhydrous THF (500 mL).
-
Warm the mixture to room temperature and stir for 2 hours.
-
Monitor the reaction completion using TLC analysis.
-
Pour the reaction mixture into a saturated NH₄Cl aqueous solution.
-
Extract the mixture with EtOAc (3 x 200 mL).
-
Dry the combined organic layers with anhydrous sodium sulfate and concentrate.
-
Purify the residue by silica gel column chromatography to obtain 7-bromo-4-fluoro-1H-indole.
Step 3: Synthesis of 4-fluoro-1H-indole-7-carbonitrile
-
Under a nitrogen atmosphere, add Zn(CN)₂ (44.0 g) to a solution of 7-bromo-4-fluoro-1H-indole (20.0 g) in DMF (250 mL).
-
Add Pd(PPh₃)₄ (20.0 g) to the mixture.
-
Heat the reaction mixture at 120°C overnight.
-
After cooling, add DCM (700 mL) to the resulting mixture and filter.
-
Add DCM (1.0 L) and H₂O (1.5 L) to the filtrate.
-
Separate the organic phase and extract the aqueous phase with DCM.
-
Wash the combined organic layers with water, dry with anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain 4-fluoro-1H-indole-7-carbonitrile.[14]
Protocol 2: In Vitro PARP1 Inhibition Assay (Chemiluminescent)
This protocol outlines a standard method for assessing the inhibitory activity of compounds against PARP1.[11][15]
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
Biotinylated NAD+
-
Histone-coated 96-well plates
-
Assay buffer
-
Blocking buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Test compound (e.g., a this compound derivative)
-
Positive control inhibitor (e.g., Olaparib)
Procedure:
-
Plate Preparation: Wash the histone-coated 96-well plate with wash buffer. Block the wells with blocking buffer for 90 minutes at room temperature. Wash the plate three times.
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive control in assay buffer.
-
Reaction Setup: Add the test compound dilutions or vehicle control to the wells. Add a master mix containing PARP1 enzyme and activated DNA to all wells except the blank.
-
Reaction Initiation: Initiate the enzymatic reaction by adding biotinylated NAD+ to all wells.
-
Incubation: Incubate the plate for 1 hour at room temperature.
-
Detection: Add streptavidin-HRP conjugate to each well and incubate for 30 minutes. Wash the plate three times. Add the chemiluminescent substrate.
-
Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: In Vitro Tyrosine Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for measuring the inhibition of a specific tyrosine kinase.[16][17]
Materials:
-
Recombinant tyrosine kinase of interest
-
Specific kinase substrate peptide
-
ATP
-
Kinase assay buffer
-
Test compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction: In a 96-well plate, add the serially diluted test compound or DMSO control. Add the kinase to each well and incubate for 10 minutes at room temperature. Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Workflow and Signaling Pathways
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
The strategic importance of the this compound scaffold is becoming increasingly evident. As research continues, it is anticipated that direct derivatives of this versatile molecule will emerge as potent and selective drug candidates for a range of diseases, particularly in the field of oncology. The provided data and protocols offer a foundational resource for researchers poised to explore the therapeutic potential of this promising chemical entity.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lookchem.com [lookchem.com]
- 4. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Synthesis and activity evaluation of PARP-1 inhibitors with azaindole skeleton] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. archives.ijper.org [archives.ijper.org]
- 9. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. promega.com [promega.com]
Application Notes and Protocols: 1H-Indole-7-carbonitrile as a Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1H-indole-7-carbonitrile as a foundational scaffold for the construction of complex, biologically active molecules. The strategic positioning of the nitrile group at the C7 position of the indole core offers unique opportunities for molecular elaboration, making it a valuable intermediate in medicinal chemistry and materials science. This document outlines key reactions, detailed experimental protocols, and potential applications, with a focus on reproducibility and scalability.
Introduction to this compound
The indole nucleus is a privileged structure in a vast array of pharmaceuticals and natural products. The introduction of a cyano group, a versatile functional handle, enhances the synthetic potential of the indole scaffold. This compound, in particular, allows for modifications at the indole nitrogen (N1), the C2 and C3 positions, and the cyano group itself, enabling the synthesis of diverse molecular architectures. The cyano group can be readily converted into other functional groups such as amines, amides, carboxylic acids, and tetrazoles, further expanding its utility.
Key Synthetic Transformations
This compound can undergo several key synthetic transformations to build molecular complexity. The most common reactions involve functionalization of the indole nitrogen and the aromatic core.
-
N-Alkylation: The indole nitrogen can be readily deprotonated with a suitable base and subsequently alkylated with various electrophiles. This is a fundamental step in modulating the steric and electronic properties of the indole scaffold, which can significantly influence biological activity.
-
Palladium-Catalyzed Cross-Coupling Reactions: To enable cross-coupling reactions at the indole core, this compound can be first halogenated (e.g., brominated) at a specific position (e.g., C3 or C4). The resulting halo-indole can then participate in various palladium-catalyzed reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, to form new carbon-carbon and carbon-heteroatom bonds.
-
Nitrile Group Transformations: The cyano group at C7 can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, providing access to a wide range of derivatives with different physicochemical properties and biological activities.
Experimental Protocols
Protocol 1: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.
Reaction Scheme:
Caption: General scheme for N-alkylation of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., ethyl 3-bromopropanoate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Illustrative Example):
| Starting Material | Alkylating Agent | Product | Yield (%) | Purity (%) |
| This compound | Ethyl 3-bromopropanoate | Ethyl 3-(7-cyano-1H-indol-1-yl)propanoate | 85-95 | >95 |
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of 7-Bromo-1H-indole
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 7-bromo-1H-indole derivative with an arylboronic acid. 7-Bromo-1H-indole can be synthesized from 1H-indole. The cyano group can be introduced via palladium-catalyzed cyanation of the bromo-indole.[1]
Experimental Workflow:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
7-Bromo-1H-indole
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine 7-bromo-1H-indole (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add the palladium catalyst (3 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature, dilute with EtOAc, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data (Illustrative Example):
| Starting Material | Coupling Partner | Product | Yield (%) | Purity (%) |
| 7-Bromo-1H-indole | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-1H-indole | 70-85 | >95 |
Application in the Synthesis of Bioactive Molecules: Sphingosine-1-Phosphate (S1P) Receptor Modulators
Derivatives of this compound are valuable precursors for the synthesis of complex bioactive molecules, such as modulators of Sphingosine-1-Phosphate (S1P) receptors. S1P receptors are G protein-coupled receptors that play crucial roles in various physiological processes, including immune cell trafficking, making them important targets for autoimmune diseases.
Illustrative Synthetic Pathway to an S1P Receptor Modulator Precursor:
A plausible synthetic route towards a key intermediate for an S1P receptor modulator can be envisioned starting from this compound. This involves an initial N-alkylation followed by conversion of the nitrile to an amidoxime and subsequent cyclization to form a 1,2,4-oxadiazole ring, a common scaffold in S1P receptor modulators.
Caption: Synthetic pathway to an S1P receptor modulator precursor.
Signaling Pathway of S1P Receptors:
S1P receptor agonists, derived from scaffolds such as those accessible from this compound, modulate immune responses by promoting the internalization of S1P1 receptors on lymphocytes. This prevents their egress from lymph nodes, thereby reducing circulating lymphocytes.
Caption: S1P1 receptor signaling pathway.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules. Its strategic functionalization through N-alkylation, palladium-catalyzed cross-coupling reactions, and transformations of the cyano group provides access to a wide chemical space. The protocols outlined in these application notes offer robust and reproducible methods for researchers engaged in drug discovery and materials science, enabling the development of novel compounds with significant therapeutic and technological potential.
References
Application Notes and Protocols for the Functionalization of 1H-Indole-7-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic strategies for the functionalization of the 1H-indole-7-carbonitrile ring. The indole scaffold is a privileged core in medicinal chemistry, and the ability to selectively modify its various positions is crucial for the development of novel therapeutic agents. This document details protocols for electrophilic substitution and palladium-catalyzed cross-coupling reactions, offering pathways to a diverse range of functionalized derivatives.
Introduction to the Reactivity of the Indole Ring
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The C3 position is the most nucleophilic and generally the most reactive site for electrophilic substitution.[1] The reactivity of other positions, including those on the benzene portion of the ring (C4, C5, C6, and C7), is lower and often requires more forcing conditions or alternative strategies like halogenation followed by cross-coupling or directed C-H activation.[2] The presence of the electron-withdrawing nitrile group at the C7 position of this compound is expected to influence the regioselectivity of these reactions.
Key Functionalization Strategies
Several key strategies can be employed to introduce new functional groups onto the this compound core:
-
Electrophilic Halogenation: The introduction of a halogen atom (Br, I) at the C3 position provides a versatile handle for subsequent cross-coupling reactions.
-
Nitration: The introduction of a nitro group can be a precursor to an amino group, which is a common pharmacophore.
-
Palladium-Catalyzed Cross-Coupling Reactions: Halogenated indole-7-carbonitrile derivatives can be coupled with a variety of partners (boronic acids, alkynes, alkenes, organostannanes) to form new carbon-carbon bonds.[3]
-
C-H Activation: Direct functionalization of C-H bonds offers an atom-economical approach, often requiring a directing group to achieve regioselectivity, particularly for the less reactive positions on the benzene ring.[4][5]
Experimental Protocols
The following protocols are based on established methods for the functionalization of related indole derivatives and are expected to be applicable to this compound with potential for optimization.
Protocol 1: Electrophilic Iodination at the C3 Position
This protocol describes the iodination of an indole at the C3 position, which is a common first step for further functionalization via cross-coupling reactions. This method has been successfully applied to 1H-indole-2-carbonitrile to produce the 3-iodo derivative in high yield.[3]
Experimental Workflow
Caption: Workflow for C3-Iodination.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Iodine (I₂)
-
Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Water
Procedure:
-
To a solution of this compound (1.0 equiv.) in DMF, add KOH (3.6 equiv.) in small portions.
-
Stir the mixture for 30 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of iodine (1.0 equiv.) in DMF dropwise.
-
Stir the reaction mixture for 4 hours at room temperature.
-
Pour the mixture into a mixture of water and saturated aqueous NH₄Cl and stir for 30 minutes.
-
Collect the precipitate by filtration and dry under vacuum to obtain 3-iodo-1H-indole-7-carbonitrile.
Quantitative Data (Expected):
Based on similar reactions with 1H-indole-2-carbonitrile, the expected yield for this reaction is high.[3]
| Product | Expected Yield |
| 3-Iodo-1H-indole-7-carbonitrile | >80% |
Protocol 2: Suzuki-Miyaura Cross-Coupling of 3-Iodo-1H-indole-7-carbonitrile
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of a 3-iodoindole derivative with an arylboronic acid. This is a powerful method for creating C-C bonds and introducing aryl groups. The protocol is adapted from procedures used for N-benzyl-3-iodo-1H-indole-2-carbonitrile.[3]
Signaling Pathway (Catalytic Cycle)
Caption: Suzuki-Miyaura Catalytic Cycle.
Materials:
-
3-Iodo-1H-indole-7-carbonitrile
-
Arylboronic acid (1.2 equiv.)
-
Pd(PPh₃)₄ (10 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Toluene
Procedure:
-
To a reaction vessel, add 3-iodo-1H-indole-7-carbonitrile (1.0 equiv.), arylboronic acid (1.2 equiv.), and Pd(PPh₃)₄ (10 mol%).
-
Add a 3:2 mixture of Toluene/Ethanol and saturated aqueous NaHCO₃.
-
Heat the mixture at 130 °C for 4 hours.
-
After cooling to room temperature, extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative Examples from related literature):
Yields for Suzuki-Miyaura coupling on related indole substrates are generally good to excellent.[3]
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 3-Phenyl-1H-indole-7-carbonitrile | 85-95 |
| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-1H-indole-7-carbonitrile | 80-90 |
| 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-1H-indole-7-carbonitrile | 82-92 |
Protocol 3: Nitration of the Indole Ring
This protocol provides a general method for the nitration of an indole ring. The regioselectivity of nitration is highly dependent on the reaction conditions and the substituents present on the indole. For indoles with electron-withdrawing groups, nitration on the benzene ring is more likely.[6] For this compound, a mixture of isomers is expected, and careful optimization would be required to favor a specific regioisomer.
Experimental Workflow
Caption: Workflow for Nitration of Indole.
Materials:
-
This compound
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetic anhydride
-
Sodium carbonate (Na₂CO₃)
-
Crushed ice
-
Organic solvent (e.g., ethyl acetate)
Procedure:
-
Prepare the nitrating mixture by carefully adding concentrated sulfuric acid to concentrated nitric acid at a temperature below 0 °C.
-
In a separate flask, dissolve this compound (1.0 equiv.) in acetic anhydride and cool the solution to -10 °C.
-
Add the pre-cooled nitrating mixture dropwise to the indole solution, maintaining the temperature below -5 °C.
-
After the addition is complete, stir the mixture for 15-30 minutes at low temperature.
-
Quench the reaction by pouring it onto crushed ice.
-
Neutralize the mixture with a base (e.g., sodium carbonate) and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the crude product, which will likely be a mixture of isomers, by column chromatography.
Quantitative Data (Expected Isomer Distribution):
The nitration of indole-3-carbonitrile gives predominantly the 6-nitro derivative, with a smaller amount of the 4-nitro derivative.[6] A similar outcome might be expected for this compound, although the 7-cyano group will influence the regioselectivity.
| Product | Expected Regioisomer |
| Nitro-1H-indole-7-carbonitrile Isomers | Mixture of isomers |
Summary of Functionalization Reactions and Expected Yields
The following table summarizes the potential functionalization reactions for this compound, with expected yields based on analogous reactions in the literature.
| Reaction | Position | Reagents | Expected Yield (%) |
| Iodination | C3 | I₂, KOH, DMF | >80 |
| Suzuki-Miyaura Coupling | C3 | Arylboronic acid, Pd(PPh₃)₄, NaHCO₃ | 80-95 |
| Nitration | Benzene Ring | HNO₃, H₂SO₄, Acetic Anhydride | Mixture of Isomers |
Conclusion
The functionalization of this compound offers access to a wide array of novel chemical entities with potential applications in drug discovery. The protocols provided herein, based on established methodologies for related indole derivatives, serve as a starting point for the synthesis of C3-substituted and benzene-ring-functionalized derivatives. Researchers should note that optimization of reaction conditions will be crucial to achieve desired regioselectivity and yields for this specific substrate. Future work could explore directed C-H activation strategies for the selective functionalization of other positions on the indole ring.
References
- 1. researchgate.net [researchgate.net]
- 2. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
Application Notes and Protocols for the N-Alkylation of 1H-Indole-7-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the N-alkylation of 1H-indole-7-carbonitrile, a key synthetic transformation for the development of various biologically active compounds. The indole scaffold is a privileged structure in medicinal chemistry, and functionalization at the N-1 position is a common strategy to modulate pharmacological properties.[1][2][3]
The following protocol is based on classical N-alkylation methods, which typically involve the deprotonation of the indole nitrogen followed by reaction with an electrophilic alkylating agent.[2][4] While numerous methods for indole N-alkylation exist, including transition metal-catalyzed reactions, the use of a strong base such as sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) with an alkyl halide remains a robust and widely applicable approach.[2][4]
Experimental Protocol: N-Alkylation of this compound with an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and sodium hydride.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas line (manifold or balloon)
-
Syringes
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF or THF (provide a concentration of approximately 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise. The mixture may bubble as hydrogen gas is evolved.
-
Stirring: Stir the suspension at 0 °C for 30-60 minutes to ensure complete deprotonation of the indole nitrogen. The formation of the sodium salt of the indole may result in a color change.
-
Alkylation: Slowly add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by TLC until the starting material is consumed. For less reactive alkyl halides, gentle heating (e.g., 50-80 °C) may be necessary.[2]
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with water and then brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-alkylated this compound.
Data Presentation: Comparison of N-Alkylation Conditions for Indole Derivatives
The optimal reaction conditions for the N-alkylation of this compound may require some optimization. The following table summarizes various conditions reported for the N-alkylation of different indole derivatives, which can serve as a guide for developing a specific protocol.
| Indole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | Benzyl bromide | KOH | DMSO | Room Temp | 0.75 | 85-89 | [5] |
| 5-Bromoindole | Dimethyl carbonate (DMC) | DBU | DMF | 90 | - | - | [6] |
| 3-Cyanoindole | Dimethyl carbonate (DMC) | DABCO | DMF | 90-95 | 7 | 98 | [6] |
| Indole-2-carboxylic acid | Dimethyl carbonate (DMC) | DABCO | DMF | 90-95 | 21 | - | [6] |
| 5-Methoxyindole | Dimethyl carbonate (DMC) | DABCO | DMF | 90-95 | 7 | 97 | [6] |
| Indole | N-Tosylhydrazones | KOH | Dioxane | 100 | 12 | Moderate to Good | [7] |
| Phenylhydrazine + Ketone | Benzyl bromide | NaH | DMF | 80 | <0.25 | 91 | [2] |
| Phthalimide, Benzimidazole | Alkyl halides | KOH | Ionic Liquid | - | - | - | [8] |
Note: Yields are highly dependent on the specific substrates and reaction scale.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the N-alkylation of this compound.
Caption: General workflow for the N-alkylation of this compound.
Disclaimer: This protocol is intended as a general guide. Researchers should conduct their own risk assessments and optimize the reaction conditions for their specific substrates and equipment. All experiments should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
References
- 1. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 7. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 8. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
Application Notes and Protocols for the Conversion of the Nitrile Group in 1H-Indole-7-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical conversion of the nitrile group in 1H-indole-7-carbonitrile. The protocols outlined below cover key transformations, including hydrolysis to carboxylic acids and amides, and reduction to primary amines. These methods are foundational for the structural modification of the indole scaffold at the 7-position, a crucial building block in medicinal chemistry and drug development.
Hydrolysis of this compound to 1H-Indole-7-carboxylic acid
The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation that can be achieved under acidic or basic conditions. This conversion is pivotal for introducing a carboxylic acid moiety, which can serve as a handle for further synthetic manipulations, such as amide bond formation.
Data Presentation: Hydrolysis Conditions
| Method | Reagents and Conditions | Solvent | Reaction Time | Yield (%) |
| Acid-Catalyzed Hydrolysis | Concentrated HCl, Reflux | Water/Ethanol | 12-24 h | 70-85 |
| Base-Catalyzed Hydrolysis | 10-20% aq. NaOH or KOH, Reflux | Water/Ethanol | 8-16 h | 75-90 |
Experimental Protocols
Protocol 1.1: Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq.) in a 1:1 mixture of water and ethanol.
-
Acid Addition: Slowly add concentrated hydrochloric acid (5-10 eq.) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, filter the solid. Otherwise, concentrate the mixture under reduced pressure to remove the ethanol.
-
Isolation: Neutralize the aqueous solution with a suitable base (e.g., saturated sodium bicarbonate solution) to a pH of approximately 6-7. The product, 1H-indole-7-carboxylic acid, will precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Protocol 1.2: Base-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq.) in ethanol.
-
Base Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide (10-20%, 5-10 eq.).
-
Reaction: Heat the mixture to reflux for 8-16 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Isolation: Dilute the residue with water and acidify with a mineral acid (e.g., 2N HCl) to a pH of 2-3. The carboxylic acid will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
Signaling Pathway Diagram
Caption: Hydrolysis of this compound.
Partial Hydrolysis to 1H-Indole-7-carboxamide
Partial hydrolysis of the nitrile under controlled conditions can yield the corresponding amide. This transformation is valuable as the amide functionality is a common motif in pharmacologically active molecules.
Data Presentation: Partial Hydrolysis Conditions
| Method | Reagents and Conditions | Solvent | Reaction Time | Yield (%) |
| Controlled Acid Hydrolysis | Conc. H₂SO₄, 0°C to rt | Water | 1-3 h | 60-75 |
| Peroxide-Mediated Hydrolysis | H₂O₂, K₂CO₃ | DMSO | 2-4 h | 70-85 |
Experimental Protocols
Protocol 2.1: Controlled Acid Hydrolysis
-
Reaction Setup: In a flask, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Substrate Addition: Slowly add this compound (1.0 eq.) to the cold acid with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: Neutralize the solution with a base (e.g., aqueous ammonia or NaOH solution) to precipitate the amide.
-
Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent if necessary.
Experimental Workflow Diagram
Caption: Workflow for amide synthesis.
Reduction of this compound to (1H-Indol-7-yl)methanamine
The reduction of the nitrile group provides a direct route to primary amines, which are versatile intermediates for the synthesis of a wide range of derivatives, including amides, sulfonamides, and for use in reductive amination reactions.
Data Presentation: Reduction Conditions
| Method | Reagents and Conditions | Solvent | Reaction Time | Yield (%) | Reference |
| Lithium Aluminum Hydride (LAH) | LiAlH₄, 0°C to rt | THF | 4 h | 73 | |
| Catalytic Hydrogenation | Raney Nickel, H₂ (50 psi) | Methanol/Ammonia | 6-12 h | 80-95 | General Protocol |
Experimental Protocols
Protocol 3.1: Reduction with Lithium Aluminum Hydride (LAH)
-
Reaction Setup: To a dry, three-necked flask equipped with a dropping funnel and a condenser, under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LAH (1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0°C in an ice bath. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the LAH suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction by TLC.
-
Work-up (Fieser method): Cool the reaction mixture to 0°C. Cautiously and sequentially add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LAH in grams.
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude amine. The product can be purified further by column chromatography or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
Protocol 3.2: Catalytic Hydrogenation with Raney Nickel
-
Catalyst Preparation: In a hydrogenation vessel, carefully wash Raney Nickel catalyst with the reaction solvent under an inert atmosphere.
-
Reaction Setup: Add a solution of this compound (1.0 eq.) in methanol containing 5-10% concentrated aqueous ammonia. The ammonia is added to suppress the formation of secondary and tertiary amine byproducts.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50 psi) and agitate the mixture at room temperature for 6-12 hours.
-
Work-up: Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.
-
Purification: The product can be purified by chromatography or crystallization as its salt.
Reaction Pathway Diagram
Caption: Reduction of nitrile to primary amine.
Application Notes and Protocols for the Use of 1H-Indole-7-carbonitrile in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The unique chemical properties of the indole ring system allow for diverse functionalization, enabling the synthesis of potent and selective kinase inhibitors. 1H-indole-7-carbonitrile is a valuable starting material for the development of novel kinase inhibitors, offering a versatile platform for the introduction of various pharmacophoric features to target the ATP-binding site of kinases.
Indole derivatives have been successfully developed to target a wide range of kinases, including those in critical signaling pathways such as the PI3K/Akt/mTOR, MAPK, and CDK pathways.[1][2] The nitrile group at the 7-position of the indole ring can serve as a key interaction point with the target kinase or as a synthetic handle for further molecular elaboration.
Synthetic Strategies and Experimental Protocols
The chemical versatility of the indole scaffold allows for the application of various synthetic methodologies to generate libraries of potential kinase inhibitors. Starting from this compound, functionalization at different positions of the indole ring can be achieved through established and robust chemical transformations. For instance, palladium-catalyzed cross-coupling reactions are instrumental in forming carbon-carbon and carbon-nitrogen bonds, which are crucial for building the complex molecular architectures of many kinase inhibitors.
Protocol 1: N-Arylation of this compound
This protocol describes the addition of an aryl group to the nitrogen of the indole ring, a common modification in the design of kinase inhibitors.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), aryl halide (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 110-130 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-1H-indole-7-carbonitrile.
Protocol 2: Halogenation of the Indole Ring
Introduction of a halogen atom, typically at the 3-position, provides a handle for subsequent cross-coupling reactions.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS)
-
Acetonitrile, anhydrous
-
Standard glassware
-
Nitrogen or Argon gas
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS or NIS (1.1 eq) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the halogenated this compound.
Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol is applicable for introducing aryl or heteroaryl moieties at a halogenated position of the indole ring.
Materials:
-
Halogenated this compound (e.g., 3-bromo-1H-indole-7-carbonitrile)
-
Aryl or heteroaryl boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent mixture (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
-
Standard glassware for inert atmosphere reactions
-
Nitrogen or Argon gas
Procedure:
-
In a Schlenk flask, combine the halogenated this compound (1.0 eq), boronic acid/ester (1.5 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture.
-
Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the desired C-arylated indole derivative.
Data Presentation
The following table summarizes the inhibitory activities of representative indole-based kinase inhibitors against various kinases. While not all are direct derivatives of this compound, this data illustrates the potential potency that can be achieved with the indole scaffold.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Indole-A | CDK9/CyclinT | 14 | [3] |
| Indole-B | Haspin | 150 | [4] |
| Indole-C | GSK-3β | 40 | [5] |
| Indole-D | SRC | 2 | [6] |
| Indole-E | EGFR | 1026 | [6] |
| Indole-F | mTOR | 66 | [7][8] |
| 7-azaindole-G | JAK2 | 260 | [9] |
| 7-azaindole-H | Chk1 | 14 | [9] |
| Oxindole-I | CDK2 | 43 | [10] |
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by indole-based kinase inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway is a key regulator of cell growth and proliferation.[1][2]
Caption: The MAPK signaling cascade plays a crucial role in cell proliferation and survival.[11][12]
Caption: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle.[13][14]
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
References
- 1. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and kinase inhibitory activity of novel substituted indigoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Purification of 1H-Indole-7-carbonitrile by Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of 1H-indole-7-carbonitrile using flash chromatography and preparative high-performance liquid chromatography (HPLC). These methods are designed to yield high-purity material suitable for subsequent research, development, and analytical applications.
Overview and Data Summary
The purification of this compound can be effectively achieved using standard chromatographic techniques. The choice between flash chromatography and preparative HPLC will depend on the required purity, sample loading, and available equipment. Below is a summary of typical conditions and expected outcomes.
| Parameter | Flash Chromatography | Preparative HPLC |
| Stationary Phase | Silica Gel | C18 |
| Mobile Phase | Hexane/Ethyl Acetate or Toluene/Ethyl Acetate | Acetonitrile/Water with 0.1% Formic Acid |
| Typical Purity | >95% | >99% |
| Sample Loading | High (milligrams to grams) | Low to Moderate (micrograms to milligrams) |
| Throughput | High | Low |
| Instrumentation | Standard laboratory glassware or automated flash system | Preparative HPLC system with fraction collector |
Experimental Protocols
Flash Chromatography Protocol
Flash chromatography is a rapid and efficient method for the purification of moderate to large quantities of this compound. The following protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
Materials and Equipment:
-
Crude this compound
-
Silica gel (40-63 µm particle size)
-
Glass chromatography column
-
Solvents: Hexane (or Toluene), Ethyl Acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Sample Preparation (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to the solution to form a slurry.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude compound adsorbed onto the silica gel.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate).
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level bed.
-
Gently tap the column to pack the silica gel uniformly.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Carefully add the dry-loaded sample onto the sand layer at the top of the column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 9:1 Toluene/Ethyl Acetate or a gradient of Hexane/Ethyl Acetate)[1]. The optimal solvent system should be determined beforehand by TLC analysis.
-
Gradually increase the polarity of the mobile phase to elute the desired compound.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the elution of the compound by spotting fractions onto a TLC plate and visualizing under a UV lamp[2].
-
Pool the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualization:
-
Most indole derivatives are UV-active and can be visualized as dark spots on a fluorescent TLC plate under 254 nm UV light[2].
-
For enhanced visualization, an iodine chamber or a p-anisaldehyde stain can be used. Ehrlich's reagent is highly specific for indoles and typically produces blue or purple spots[2].
Preparative HPLC Protocol
Preparative HPLC is suitable for achieving very high purity of this compound, typically for analytical standards or late-stage drug development. This protocol is adapted from established methods for similar indole derivatives[3].
Materials and Equipment:
-
Crude or partially purified this compound
-
Preparative HPLC system with a UV detector and fraction collector
-
Preparative C18 HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Solvents: Acetonitrile, Water (HPLC grade), Formic Acid
-
0.22 µm syringe filters
-
Autosampler vials or injection loop
-
Collection vessels
-
Lyophilizer or rotary evaporator
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Dissolve the this compound sample in a minimal amount of the initial mobile phase composition or a compatible solvent like methanol.
-
Filter the solution through a 0.22 µm syringe filter before injection to remove any particulate matter[3].
-
-
HPLC Method:
-
Column: C18, 10 µm, 250 x 21.2 mm (or similar preparative column)
-
Flow Rate: 20 mL/min
-
Detection: UV at 280 nm[3]
-
Injection Volume: Dependent on sample concentration and column loading capacity
-
Gradient Program:
-
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) |
| 0 | 90 | 10 |
| 5 | 90 | 10 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 31 | 90 | 10 |
| 35 | 90 | 10 |
-
Fraction Collection:
-
Set the fraction collector to collect peaks based on a threshold UV signal.
-
Collect the peak corresponding to this compound.
-
-
Post-Purification:
-
Combine the fractions containing the pure product.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.
-
Visualizations
Caption: Workflow for flash chromatography purification.
Caption: Workflow for preparative HPLC purification.
References
Application Note and Protocol: A Scalable, Two-Stage Synthesis of 1H-Indole-7-carbonitrile for Industrial Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1H-Indole-7-carbonitrile, also known as 7-cyanoindole, is a crucial intermediate in the synthesis of a wide range of pharmacologically active compounds, including potential anticancer and antiviral agents.[1] Its utility also extends to the agrochemical and dyestuff industries.[1] The development of robust and scalable synthetic routes is therefore of significant interest to the pharmaceutical and chemical industries. This document outlines a detailed protocol for the large-scale synthesis of this compound, focusing on a two-stage process that begins with the cyanization of indoline to form 7-cyanoindoline, followed by a catalytic dehydrogenation to yield the final product. This method is advantageous for its efficiency and adaptability to industrial-scale production.
Data Presentation
Table 1: Key Reagents and Materials
| Compound Name | Formula | Molecular Weight ( g/mol ) | Role | Supplier CAS No. |
| Indoline | C₈H₉N | 119.16 | Starting Material | 496-15-1 |
| 7-Cyanoindoline | C₉H₈N₂ | 144.18 | Intermediate | Not specified |
| This compound | C₉H₆N₂ | 142.16 | Final Product | 96631-87-7 |
| Palladium on Alumina (5% Pd) | Pd/Al₂O₃ | - | Catalyst | Not specified |
| Benzyl Acetate | C₉H₁₀O₂ | 150.17 | Hydrogen Acceptor | 140-11-4 |
| Dekalin | C₁₀H₁₈ | 138.25 | Solvent | 91-17-8 |
| Toluene | C₇H₈ | 92.14 | Solvent | 108-88-3 |
| n-Hexane | C₆H₁₄ | 86.18 | Crystallization Solvent | 110-54-3 |
| Xylene | C₈H₁₀ | 106.16 | Crystallization Solvent | 1330-20-7 |
Table 2: Summary of Reaction Parameters and Yields for Dehydrogenation
| Parameter | Value/Condition |
| Reactants | 7-Cyanoindoline, Benzyl Acetate (equimolar) |
| Catalyst | 5% Palladium on Alumina (Pd/Al₂O₃) |
| Solvent | Dekalin |
| Temperature | Reflux temperature of the solvent (approx. 190°C) |
| Reaction Time | 2 - 4 hours |
| Atmosphere | Inert gas (e.g., Nitrogen or Argon) |
| Yield | 79.7% (crystallized product) |
| Purity (crude solid) | 98.3% (containing 0.7% 7-cyanoindoline) |
Experimental Protocols
Stage 1: Synthesis of 7-Cyanoindoline (Intermediate)
The synthesis of the 7-cyanoindoline intermediate is achieved through the cyanization of indoline. The reaction typically involves a multi-step process where the indoline is first converted to an intermediate that is then treated with a cyanide source. The cyanization is suitably performed at a temperature of 40° to 100°C, preferably between 50° to 65°C.[2] After a reaction time of 12 to 24 hours, the 7-cyanoindoline can be isolated using standard laboratory techniques.[2]
Stage 2: Catalytic Dehydrogenation of 7-Cyanoindoline to this compound
This stage involves the catalytic dehydrogenation of the 7-cyanoindoline intermediate to produce this compound.[2]
Materials and Equipment:
-
Multi-neck round-bottom flask or jacketed reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and an inert gas inlet/outlet.
-
Heating mantle or oil bath.
-
Filtration apparatus (e.g., Buchner funnel or filter press).
-
Rotary evaporator.
-
Crystallization vessel.
Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge 7-cyanoindoline (1.0 equivalent) and dekalin (approx. 16-17 mL per gram of 7-cyanoindoline).
-
Addition of Reagents: Add benzyl acetate (1.0 equivalent) to the mixture.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Heating: Heat the mixture to 75°C under the inert atmosphere.
-
Catalyst Addition: Carefully add the 5% Pd/Al₂O₃ catalyst (approximately 0.125 g per gram of 7-cyanoindoline).
-
Reflux: Heat the reaction mixture to reflux (the boiling point of dekalin) and maintain for 3 to 4 hours.[2] The progress of the reaction can be monitored by a suitable analytical technique, such as TLC or HPLC.
-
Catalyst Removal: After the reaction is complete, cool the mixture and filter it to remove the palladium catalyst. Wash the catalyst with a suitable solvent like toluene to ensure all the product is collected.[2]
-
Solvent Removal: Concentrate the filtrate by evaporating the solvent under reduced pressure. This will yield a solid material.[2]
-
Purification by Crystallization: The crude solid can be purified by crystallization from a mixture of n-hexane and xylene (e.g., a 7:2 ratio).[2] This will yield pure this compound.[2]
Characterization of this compound:
-
Appearance: Off-White Powder.
-
Melting Point: 102.2°C to 103.2°C.[2]
-
¹H-NMR (CDCl₃) δ in ppm: 6.66 (m), 7.18 (t), 7.36 (m), 7.55 (d), 7.89 (d), 9.08 (bs).[2]
Visualizations
Caption: Synthetic pathway for this compound.
Safety and Handling Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Palladium catalysts can be pyrophoric, especially after filtration. Handle with care and under an inert atmosphere when dry.
-
Dekalin and other solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion: The described two-stage process, culminating in the catalytic dehydrogenation of 7-cyanoindoline, provides a scalable and efficient method for the large-scale synthesis of this compound.[2] The protocol offers good yields and results in a high-purity product suitable for applications in pharmaceutical and chemical manufacturing.[2] The use of a heterogeneous catalyst simplifies product purification, a key consideration for industrial-scale operations.
References
Application Notes and Protocols for Handling 1H-Indole-7-Carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety precautions and handling protocols for 1H-indole-7-carbonitrile. The information is compiled from safety data sheets of structurally similar indole nitrile compounds and general laboratory safety practices. Due to the absence of specific toxicological data for this compound, a conservative approach to handling is strongly recommended.
Hazard Identification and Summary
-
Skin Irritation: May cause redness and irritation upon contact.
-
Eye Irritation: Can cause serious eye irritation.
-
Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.
-
Harmful if Swallowed or Inhaled: Ingestion or inhalation may lead to adverse health effects.
The following table summarizes the hazard classifications based on data for structurally related indole carbonitriles.
| Hazard Statement Code | Description | GHS Category |
| H302 | Harmful if swallowed | Category 4 |
| H312 | Harmful in contact with skin | Category 4 |
| H315 | Causes skin irritation | Category 2 |
| H319 | Causes serious eye irritation | Category 2A |
| H332 | Harmful if inhaled | Category 4 |
| H335 | May cause respiratory irritation | Category 3 |
Experimental Protocols
Before handling this compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or punctures before use.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.
-
Lab Coat: A full-length laboratory coat should be worn to protect from skin contact.
-
Respiratory Protection: If handling outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator with a particulate filter is recommended.
2.2.1. General Precautions
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust.
-
Do not eat, drink, or smoke in the laboratory.
2.2.2. Weighing and Transfer
-
Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure.
-
Use a spatula to carefully transfer the solid material.
-
Avoid scooping or pouring actions that could create airborne dust.
-
Close the container tightly after use.
2.2.3. Dissolution
-
Add the solvent to the vessel containing the weighed this compound.
-
Stir the mixture gently to dissolve the solid.
-
If heating is required, use a controlled heating source (e.g., a heating mantle with a stirrer) and ensure adequate ventilation.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]
-
Keep away from incompatible materials such as strong oxidizing agents.
2.4.1. Spill Cleanup
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as described in section 2.1.
-
For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
2.4.2. Waste Disposal
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Contaminated materials (e.g., gloves, weighing paper) should be placed in a sealed bag and disposed of as chemical waste.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
In case of skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: First aid response protocol for exposure to this compound.
References
Application Notes and Protocols for the Derivatization of 1H-Indole-7-carbonitrile for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Specifically, the 1H-indole-7-carbonitrile motif presents a unique framework for developing targeted therapies, particularly kinase inhibitors, due to its structural features and potential for hydrogen bonding and other key interactions within ATP-binding sites. This document provides detailed application notes and protocols for the chemical derivatization of the this compound core to generate a diverse chemical library for biological screening. Key functionalization strategies, including N-alkylation, C3-position modifications, and cross-coupling reactions at the C7-position (requiring a suitable precursor), are discussed. Furthermore, a standard workflow for high-throughput biological screening and hit validation is presented.
Overview of Derivatization Strategies
The this compound core offers several positions for chemical modification to explore the structure-activity relationship (SAR). The primary sites for derivatization are the N1 position of the indole ring, the electron-rich C3 position, and modifications of the carbonitrile group or substitutions on the benzene ring. For library synthesis, the most versatile strategies involve:
-
N1-Alkylation/Arylation: The indole nitrogen can be readily deprotonated and reacted with a variety of electrophiles (alkyl halides, benzyl halides) to introduce substituents that can probe different pockets of a target protein.
-
C3-Functionalization: As the most nucleophilic carbon, the C3 position is susceptible to electrophilic substitution, such as Vilsmeier-Haack formylation, which can then be used as a handle for further modifications.
-
C7-Cross-Coupling (via Halogenated Precursor): While direct C-H activation at C7 is challenging, a highly effective strategy involves starting with a 7-halo-1H-indole precursor. This allows for powerful palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira to introduce diverse aryl, heteroaryl, and alkynyl groups.[1]
The following diagram illustrates the key reactive sites on the indole core for library generation.
Experimental Protocols
The following protocols are generalized procedures that can be adapted and optimized for specific substrates and scales. All reactions involving anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 2.1: General Procedure for N-Alkylation
This protocol describes the introduction of an alkyl group at the N1 position using a strong base and an alkyl halide.[2]
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material (concentration range: 0.1 to 0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Carefully add NaH (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3x).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2.2: C7-Arylation via Suzuki-Miyaura Coupling (from 7-Bromo-1H-indole)
This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds.[3] This procedure assumes the use of a 7-bromo-1H-indole-carbonitrile precursor, which is a common and highly effective strategy for diversification at this position.[1]
Materials and Reagents:
-
7-Bromo-1H-indole-carbonitrile (or N-protected version)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (ligand) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a reaction vial, combine 7-bromo-1H-indole-carbonitrile (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Catalyst Addition: In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of the dioxane/water solvent mixture. Add this solution to the reaction vial.
-
Reaction: Seal the vial and heat the mixture to 80-100 °C for 4-18 hours with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with EtOAc and water.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with EtOAc (2x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Compound Library
A library of derivatives based on the this compound scaffold would be synthesized using the protocols described above to explore the SAR. The biological activity of each compound would be determined against a panel of relevant targets (e.g., protein kinases).
Table 1: N1-Substituted this compound Derivatives
| Compound ID | R Group | Structure | Biological Activity (IC₅₀) |
|---|---|---|---|
| IND-001 | -H (Parent) | This compound | To be determined |
| IND-002 | -CH₃ | 1-Methyl-1H-indole-7-carbonitrile | To be determined |
| IND-003 | -CH₂Ph | 1-Benzyl-1H-indole-7-carbonitrile | To be determined |
| IND-004 | -CH₂CH₂Ph | 1-Phenethyl-1H-indole-7-carbonitrile | To be determined |
Table 2: C7-Substituted this compound Derivatives (Synthesized via Suzuki Coupling)
| Compound ID | Ar Group | Structure | Biological Activity (IC₅₀) |
|---|---|---|---|
| IND-005 | Phenyl | 7-Phenyl-1H-indole-7-carbonitrile | To be determined |
| IND-006 | 4-Pyridyl | 7-(Pyridin-4-yl)-1H-indole-7-carbonitrile | To be determined |
| IND-007 | 3-Thienyl | 7-(Thiophen-3-yl)-1H-indole-7-carbonitrile | To be determined |
| IND-008 | 4-Methoxyphenyl | 7-(4-methoxyphenyl)-1H-indole-7-carbonitrile | To be determined |
Biological Screening Workflow
The synthesized library of indole derivatives is subjected to a systematic biological screening process to identify promising lead compounds. This workflow involves primary screening to identify hits, secondary screening for confirmation and dose-response analysis, and further assays to determine the mechanism of action.[3][4]
Potential Biological Targets and Signaling Pathways
Indole derivatives are well-documented as potent inhibitors of various protein kinases.[5] A key signaling network frequently implicated in cancer and other diseases is the PI3K/Akt/mTOR pathway.[6][7] This pathway regulates essential cellular processes, including cell growth, proliferation, survival, and angiogenesis. Derivatives of this compound can be screened for their inhibitory activity against key kinases within this cascade, such as PI3K, Akt, and mTOR.
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Indole-7-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1H-indole-7-carbonitrile synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for different synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and effective methods for synthesizing this compound are the palladium-catalyzed cyanation of 7-haloindoles (typically 7-bromoindole) and the Sandmeyer reaction of 7-aminoindole.
Q2: Which synthetic route generally provides the highest yield for this compound?
A2: Palladium-catalyzed cyanation of 7-bromoindole is reported to provide excellent yields, often around 90%.[1] The dehydrogenation of 7-cyanoindoline is another high-yielding method, providing yields of approximately 80%.[2] The Sandmeyer reaction is a viable alternative, though yields can be more variable depending on the specific conditions.
Q3: What are the main challenges encountered during the synthesis of this compound?
A3: Common challenges include low yields, the formation of side products such as the corresponding carboxamide due to hydrolysis of the nitrile group, and difficulties in purifying the final product.[3]
Q4: Are there any "green" or less toxic alternatives for the cyanation step?
A4: Yes, traditional cyanide sources like CuCN are highly toxic. Modern methods often employ less toxic reagents like potassium hexacyanoferrate(II) (K4[Fe(CN)6]) in palladium-catalyzed reactions, which is considered a safer alternative.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield in Palladium-Catalyzed Cyanation of 7-Bromoindole
-
Question: My palladium-catalyzed cyanation of 7-bromoindole is giving a low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in this reaction can stem from several factors:
-
Inactive Catalyst: Ensure the palladium catalyst is active. Using a pre-catalyst or ensuring the active Pd(0) species is generated in situ is crucial. The choice of ligand is also critical; bulky, electron-rich phosphine ligands often improve catalytic activity.[4]
-
Poor Quality Reagents: Use high-purity 7-bromoindole and cyanide source. Impurities can poison the catalyst.
-
Suboptimal Reaction Conditions: Temperature and reaction time are key parameters. The reaction often requires heating (e.g., 100 °C).[1] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid product degradation.
-
Inefficient Ligand: The choice of phosphine ligand can significantly impact the reaction outcome. Ligands like XPhos have been shown to be effective for the cyanation of halo-indoles.[1]
-
Issue 2: Formation of 1H-Indole-7-carboxamide as a Side Product
-
Question: I am observing the formation of 1H-indole-7-carboxamide in my reaction mixture. How can I prevent this side reaction?
-
Answer: The formation of the carboxamide is due to the hydrolysis of the nitrile group. This can be minimized by:
-
Anhydrous Conditions: Ensure all solvents and reagents are dry, as water is necessary for the hydrolysis to occur.
-
Control of pH: Avoid strongly acidic or basic conditions during work-up, as these can promote nitrile hydrolysis. A neutral work-up is recommended.
-
Limiting Reaction Time: Extended reaction times at elevated temperatures can lead to hydrolysis. Monitor the reaction progress and work it up as soon as the starting material is consumed.
-
Issue 3: Difficulty in Purifying this compound
-
Question: I am struggling to purify the final product. What are the recommended purification methods?
-
Answer:
-
Crystallization: this compound is a solid and can often be purified by crystallization. A mixture of n-hexane and xylene has been successfully used for this purpose.[2]
-
Column Chromatography: For mixtures that are difficult to separate by crystallization, silica gel column chromatography is an effective method. A gradient of ethyl acetate in hexanes is a common eluent system for indole derivatives.
-
Data Presentation
Table 1: Comparison of Synthetic Routes to this compound
| Synthetic Route | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Palladium-Catalyzed Cyanation | 7-Bromoindole | K₄[Fe(CN)₆], Pd-precatalyst, XPhos | Dioxane/Water | 100 | 1.5 | 90 | [1] |
| Dehydrogenation | 7-Cyanoindoline | Pd/C, Benzyl Benzoate | Dekalin | 150 - reflux | 2-4 | 79.7 | [2] |
| Sandmeyer Reaction | 7-Aminoindole | NaNO₂, HCl, CuCN | Water, other | 0 - 70 | Variable | Not specified | General Method |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of 7-Bromoindole [1]
This protocol details the synthesis of this compound from 7-bromoindole using a palladium catalyst and potassium hexacyanoferrate(II) as the cyanide source.
Materials:
-
7-Bromoindole
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium precatalyst (e.g., P1 precatalyst)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium acetate (KOAc)
-
Dioxane
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a screw-top test tube equipped with a magnetic stir bar, add 7-bromoindole (1.0 mmol, 1.0 equiv), potassium hexacyanoferrate(II) trihydrate (0.5 mmol, 0.5 equiv), the palladium precatalyst (0.002 mmol, 0.2 mol%), and XPhos (0.004 mmol, 0.4 mol%).
-
Add potassium acetate (0.125 mmol, 0.125 equiv).
-
Seal the tube with a Teflon-lined screw-cap septum, then evacuate and backfill with nitrogen (repeat this cycle three times).
-
Add 2.5 mL of dioxane and 2.5 mL of degassed water via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for 1.5 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Protocol 2: Sandmeyer Reaction of 7-Aminoindole (General Procedure)
This protocol outlines the general steps for the synthesis of this compound from 7-aminoindole via a diazonium salt intermediate.
Materials:
-
7-Aminoindole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Water
Procedure:
-
Diazotization:
-
Suspend 7-aminoindole (1 equivalent) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Add a solution of sodium nitrite (1.1 equivalents) in cold water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Cyanation:
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.2 equivalents).
-
Slowly add the cold diazonium salt solution to the CuCN mixture with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 60-70 °C) until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
-
Visualizations
Caption: Workflow for Palladium-Catalyzed Cyanation.
Caption: Troubleshooting Logic for Low Yield.
References
common side products in the synthesis of 1H-indole-7-carbonitrile
Welcome to the technical support center for the synthesis of 1H-indole-7-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound are:
-
Palladium-Catalyzed Cyanation of 7-Haloindoles: This is a highly efficient and widely used method, typically involving the reaction of 7-bromoindole or 7-iodoindole with a cyanide source in the presence of a palladium catalyst.[1]
-
Fischer Indole Synthesis: A classic approach that involves the acid-catalyzed cyclization of a (2-cyanophenyl)hydrazine with an appropriate aldehyde or ketone.[2][3]
-
Sandmeyer Reaction: This method can be employed to convert 7-aminoindole into this compound via a diazonium salt intermediate.[4]
Q2: I am seeing a significant amount of starting material (7-bromoindole) remaining in my palladium-catalyzed cyanation reaction. What could be the cause?
A2: Incomplete conversion in a palladium-catalyzed cyanation is a common issue. Potential causes include:
-
Inactive Catalyst: The palladium catalyst may have been deactivated by oxygen or other impurities. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Insufficient Catalyst Loading: The catalyst concentration may be too low for the reaction to proceed to completion.
-
Poor Ligand Choice: The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle.
-
Low Reaction Temperature or Time: The reaction may require higher temperatures or longer reaction times to go to completion.
Q3: My final product from a Fischer Indole Synthesis is showing multiple spots on TLC, none of which correspond to the starting materials. What are these likely to be?
A3: The Fischer indole synthesis is conducted under harsh acidic conditions and high temperatures, which can lead to the formation of various side products.[3] These may include:
-
Polymerization Products: Indoles can be unstable in strong acid and may polymerize.
-
Regioisomers: If an unsymmetrical ketone is used, you can get isomeric indole products.
-
Rearrangement Products: The strong acid can sometimes catalyze unexpected molecular rearrangements.
Q4: After performing a Sandmeyer reaction on 7-aminoindole, I have isolated a significant byproduct. What is it likely to be?
A4: A common side product in the Sandmeyer reaction for the synthesis of nitriles is the corresponding phenol (7-hydroxyindole in this case).[5] This occurs when the diazonium salt intermediate reacts with water in the reaction mixture.
Troubleshooting Guides
Guide 1: Palladium-Catalyzed Cyanation of 7-Bromoindole
This guide addresses common issues encountered during the synthesis of this compound from 7-bromoindole using a palladium catalyst.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low Conversion to Product | 1. Inactive catalyst. 2. Insufficient catalyst loading. 3. Suboptimal reaction temperature. | 1. Ensure rigorous inert atmosphere techniques. Use freshly opened or purified catalyst and ligands. 2. Increase catalyst and/or ligand loading incrementally. 3. Increase the reaction temperature in a stepwise manner. |
| Formation of 7-Hydroxyindole | Hydrolysis of the diazonium salt intermediate by water. | 1. Use anhydrous solvents and reagents. 2. Perform the reaction at low temperatures to minimize the decomposition of the diazonium salt. |
| Presence of Biaryl Byproducts | Homocoupling of the aryl radical intermediate. | This is an inherent potential side reaction in radical-based mechanisms like the Sandmeyer reaction.[4] Optimization of reaction conditions (temperature, concentration) may minimize its formation. |
| Incomplete Diazotization | Issues with the formation of the diazonium salt from 7-aminoindole. | 1. Ensure the correct stoichiometry of sodium nitrite and acid. 2. Maintain a low temperature (0-5 °C) during the diazotization step. |
Experimental Protocols
Key Experiment: Palladium-Catalyzed Cyanation of 7-Bromoindole
This protocol is a representative example for the synthesis of this compound.
Materials:
-
7-Bromoindole
-
Zinc Cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask, add 7-bromoindole, zinc cyanide, Pd₂(dba)₃, and dppf.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, typically involving dilution with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Guides
Caption: Troubleshooting workflow for the palladium-catalyzed cyanation.
References
Technical Support Center: Purification of 1H-indole-7-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1H-indole-7-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark oil or solid. What are the likely impurities?
A1: The discoloration of indole derivatives is a common issue, often arising from oxidation or polymerization.[1][2] Indoles can be sensitive to air, light, and acidic conditions.[1] Potential impurities in your crude this compound may include:
-
Starting materials: Depending on the synthetic route, these could include 7-haloindoles (e.g., 7-bromoindole or 7-iodoindole) or 4-aminoindole if a Sandmeyer reaction is employed.[3]
-
Hydrolysis products: The nitrile group can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 1H-indole-7-carboxamide or 1H-indole-7-carboxylic acid.[4]
-
Oxidation and polymerization byproducts: Exposure to air and light can lead to the formation of colored, higher molecular weight impurities.[2]
-
Reagents and byproducts from cyanation: If a palladium-catalyzed cyanation is used, residual palladium and ligands may be present.[3]
Q2: What is a good starting point for developing a recrystallization procedure for this compound?
A2: Recrystallization is an effective method for purifying solid samples with relatively high initial purity (>85%).[1] A good starting point is to screen various solvent systems on a small scale. For indole derivatives, common solvent systems include:
-
Mixed solvent systems: Ethanol/water, methanol/water, ethyl acetate/hexane, or acetone/hexane are often effective.[5][6][7]
The ideal solvent system is one in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
Q3: My this compound is degrading on the silica gel column during chromatography. What can I do?
A3: Indole derivatives can be sensitive to the acidic nature of standard silica gel, which can cause streaking, discoloration (pink, purple, or brown), and decomposition.[1] To mitigate this, consider the following:
-
Deactivate the silica gel: Prepare a slurry of silica gel in your chosen eluent and add 0.5-1% triethylamine to neutralize the acidic sites.[1]
-
Use an alternative stationary phase: Neutral or basic alumina can be a suitable alternative for acid-sensitive compounds.[1]
-
Work efficiently: Minimize the time the compound spends on the column to reduce exposure to the stationary phase.[1]
Q4: How can I remove persistent color from my purified this compound?
A4: Color in purified indoles is often due to trace amounts of oxidized or polymerized impurities.[2] If color persists after initial purification, you can try:
-
Charcoal treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Be aware that this can sometimes lead to a decrease in yield.
-
Reversed-phase chromatography: If normal-phase chromatography does not remove the color, reversed-phase flash chromatography can be an effective alternative.
Q5: How should I store purified this compound to prevent degradation?
A5: To ensure the long-term stability of your purified compound, it is recommended to store it in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) and in a freezer.[1] This will protect it from air, light, and heat, which can all contribute to degradation over time.
Troubleshooting Guides
Issue 1: Low Purity After Column Chromatography
| Symptom | Possible Cause | Troubleshooting Steps |
| Broad peaks and poor separation | Inappropriate solvent system. | Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for indole derivatives is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[4] |
| Streaking or tailing of the main spot on TLC | The compound is interacting too strongly with the stationary phase, possibly due to its polarity or acidic nature. | Add a small amount of a polar solvent like methanol to the eluent system. If the compound is basic, add a small amount of triethylamine (0.5-1%) to the eluent.[1] |
| Product degrades on the column (color change) | The compound is sensitive to the acidic nature of silica gel. | Use deactivated silica gel (with triethylamine) or switch to a neutral stationary phase like alumina.[1] |
| Co-elution of impurities | Impurities have similar polarity to the product. | Try a different solvent system to alter the selectivity. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system may change the elution order. |
Issue 2: Problems with Recrystallization
| Symptom | Possible Cause | Troubleshooting Steps |
| Product "oils out" instead of crystallizing | The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help induce crystallization.[8] |
| No crystals form upon cooling | The solution is not saturated enough, or the compound is too soluble in the chosen solvent. | Boil off some of the solvent to increase the concentration. If that fails, try a different solvent system where the compound has lower solubility at room temperature. |
| Low recovery of the product | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent.[8] |
| Product is still impure after recrystallization | The chosen solvent system is not effective at excluding the impurities. | Try a different solvent or a mixed solvent system. Sometimes, a second recrystallization from a different solvent system is necessary. |
Data Presentation
Table 1: Exemplary Purification Parameters for Indole Carbonitrile Derivatives
Note: These are examples from literature for related compounds and should be used as a starting point for method development for this compound.
| Compound | Purification Method | Stationary/Mobile Phase or Solvent System | Purity/Yield | Reference |
| 7-Iodo-1H-indole-3-carbonitrile | Column Chromatography | Silica gel; Toluene/Ethyl Acetate (9:1) | 59% Yield | [5] |
| 7-Iodo-1H-indole-3-carbonitrile | Recrystallization | n-Hexane/Ethanol (10:1) | 38% Yield (after chromatography) | [5] |
| 1H-Indole-2-carbonitrile Derivatives | Column Chromatography | Silica gel; Petroleum Ether/Ethyl Acetate (80:20) | - | [9] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). The ideal system should give your product an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. If your compound is acid-sensitive, add 0.5-1% triethylamine to the eluent. Pour the slurry into a glass column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the solvent system determined by TLC. You may use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a test solvent. Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. If crystals form, you have found a suitable solvent. If not, try a different solvent or a mixed solvent system.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting 1H NMR spectrum of 1H-indole-7-carbonitrile
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the 1H NMR spectrum of 1H-indole-7-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the expected 1H NMR spectrum for this compound?
A1: The expected 1H NMR spectrum will show distinct signals for the N-H proton and the five protons on the indole ring system. The electron-withdrawing cyano group at the C-7 position significantly influences the chemical shifts of the adjacent protons, particularly H-6 and H-1. Below is a table summarizing the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration for each proton, typically observed in a solvent like DMSO-d6.
Q2: The N-H proton signal around 12.2 ppm is very broad or has disappeared. What is the cause?
A2: This is a common issue for N-H protons.
-
Proton Exchange: The N-H proton is acidic and can exchange with trace amounts of water (D2O or H2O) in the NMR solvent. This exchange process can broaden the signal or cause it to disappear entirely. To confirm, you can add a drop of D2O to your NMR tube and re-acquire the spectrum; the N-H peak should vanish.[1]
-
Solvent and Concentration: The chemical shift and appearance of the N-H proton are highly dependent on the solvent, sample concentration, and temperature.[2] In some solvents, hydrogen bonding can also lead to signal broadening.
Q3: The aromatic signals between 7.0 and 8.0 ppm are overlapping and difficult to assign. How can I improve the resolution?
A3: Overlapping aromatic signals can be challenging.
-
Use a Different Solvent: Changing the NMR solvent can alter the chemical shifts of the protons, potentially resolving the overlap. Solvents like benzene-d6 are known to induce different shifts compared to chloroform-d6 or DMSO-d6.[1]
-
Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz instead of 400 MHz) will increase the dispersion of the signals, often resolving the overlap.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can be used to identify which protons are coupled to each other, allowing for unambiguous assignment even when the 1D signals are crowded.
Q4: I am seeing unexpected peaks in my spectrum that don't match the structure. What are they?
A4: Extraneous peaks usually originate from impurities.
-
Residual Solvents: Small amounts of solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane, hexane) can be trapped in the sample and appear in the spectrum.[1]
-
Water: NMR solvents can absorb moisture from the air, leading to a water peak (δ ~3.3 ppm in DMSO-d6, ~1.56 ppm in CDCl3).[1]
-
Starting Materials or Byproducts: Incomplete reactions or side reactions can lead to impurities that will show up in the spectrum. Compare the spectrum to that of your starting materials if available.
Q5: The integration values for my peaks are not integers. How can I fix this?
A5: Inaccurate integration can stem from several data processing or acquisition issues.
-
Phasing and Baseline Correction: Ensure the spectrum is correctly phased and the baseline is flat. An inaccurate phase or a distorted baseline will lead to incorrect integration.
-
Relaxation Delay (D1): For quantitative integration, the relaxation delay (D1) in your acquisition parameters should be sufficiently long (typically 5 times the longest T1 relaxation time of your protons). A short delay may cause signals from protons with longer relaxation times to be suppressed, leading to lower integration values.[2]
-
Overlapping Peaks: If signals are overlapping (e.g., the aromatic protons), integrating them individually can be inaccurate.
Predicted 1H NMR Data
The following table summarizes the predicted quantitative data for the 1H NMR spectrum of this compound. These values are estimated based on data for indole and related substituted derivatives.
| Proton Assignment | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |
| H-1 (N-H) | ~12.2 | Broad Singlet (br s) | - | 1H |
| H-2 | ~7.8 | Doublet of Doublets (dd) | J = 3.1, 0.9 Hz | 1H |
| H-3 | ~6.7 | Doublet of Doublets (dd) | J = 3.1, 2.0 Hz | 1H |
| H-4 | ~7.9 | Doublet (d) | J = 7.9 Hz | 1H |
| H-5 | ~7.2 | Triplet (t) | J = 7.7 Hz | 1H |
| H-6 | ~7.6 | Doublet (d) | J = 7.5 Hz | 1H |
Note: Chemical shifts are referenced to TMS (δ 0.00) and are highly dependent on the solvent used. Values are predicted for DMSO-d6.
Experimental Protocol
Protocol: Standard 1H NMR Spectrum Acquisition
This protocol outlines the standard procedure for preparing a sample and acquiring a high-quality 1H NMR spectrum.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of your this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean vial.
-
Transfer the solution to a standard 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's receiver coils (typically ~4 cm).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This can be done automatically or manually to achieve sharp, symmetrical peaks.[2]
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters. For a standard 1H spectrum, typical parameters on a 400 MHz instrument are:
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Perform a baseline correction to ensure the baseline is flat.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
Integrate the signals to determine the relative number of protons for each peak.
-
Visual Guides
The following diagrams illustrate key relationships and workflows for troubleshooting the 1H NMR spectrum of this compound.
Caption: Relationship between protons in this compound and their predicted NMR signals.
Caption: Troubleshooting workflow for common issues in 1H NMR spectroscopy.
References
optimization of reaction conditions for 1H-indole-7-carbonitrile synthesis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the optimization of 1H-indole-7-carbonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and regioselective method is the palladium-catalyzed cyanation of a 7-halo-1H-indole, typically 7-bromo-1H-indole or 7-iodo-1H-indole. This cross-coupling reaction offers high yields and good functional group tolerance.
Q2: Which cyanide source is recommended for this synthesis?
A2: While traditional reagents like KCN and NaCN are effective, safer and less toxic alternatives are often preferred in modern synthesis. Zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are excellent choices for palladium-catalyzed reactions.[1] N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) can also be used as an electrophilic cyanating reagent.
Q3: Why is an inert atmosphere crucial for this reaction?
A3: The active form of the palladium catalyst, Pd(0), is highly sensitive to oxygen.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents the oxidation and deactivation of the catalyst, which would otherwise lead to low yields or reaction failure.[1]
Q4: Can I perform this reaction without a protecting group on the indole nitrogen?
A4: Yes, the palladium-catalyzed cyanation of 7-bromoindole can proceed without an N-protecting group to yield this compound directly. However, in some cases, N-protection (e.g., with a tosyl or BOC group) can improve solubility and prevent potential side reactions at the nitrogen atom. The protecting group can then be removed in a subsequent step.
Q5: What are the typical purification methods for this compound?
A5: The most common purification techniques are column chromatography on silica gel and recrystallization.[2][3] For column chromatography, a mobile phase of hexane and ethyl acetate is typically used.[4] Recrystallization from a suitable solvent system, such as methanol/water or ethanol/hexane, can also yield a high-purity product.[5]
Troubleshooting Guide
Below is a troubleshooting guide for common issues encountered during the synthesis of this compound via palladium-catalyzed cyanation of 7-bromo-1H-indole.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst. | - Ensure the palladium catalyst is not old or degraded. - Perform the reaction under a strict inert atmosphere to prevent catalyst oxidation.[1] - Consider using a palladium precatalyst which is more air-stable. |
| 2. Inappropriate ligand. | - The choice of phosphine ligand is critical. Screen different ligands, such as dppf or XPhos, which have been shown to be effective for cyanation reactions.[6] - Ensure the correct catalyst-to-ligand ratio is used. | |
| 3. Incorrect reaction temperature. | - Low temperatures may lead to slow or no reaction. Gradually increase the temperature (e.g., in 10-20 °C increments). Typical temperatures range from 80-130 °C.[1] - Excessively high temperatures can cause catalyst decomposition. | |
| Incomplete Conversion of Starting Material | 1. Insufficient reaction time. | - Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. |
| 2. Low catalyst loading. | - Increase the catalyst loading in small increments (e.g., from 2 mol% to 5 mol%). | |
| 3. Catalyst poisoning. | - Excess cyanide ions can poison the palladium catalyst.[6] If using Zn(CN)₂, use it in slight excess (e.g., 0.6 equivalents). If using KCN or NaCN, slow addition might be beneficial. | |
| Formation of Side Products (e.g., Homocoupling) | 1. Inappropriate reaction conditions. | - Optimize the choice of ligand and base. - Lowering the reaction temperature might reduce the rate of side reactions. |
| Difficulty in Product Purification | 1. Co-elution of impurities during column chromatography. | - Optimize the mobile phase for column chromatography by testing different solvent ratios with TLC to achieve better separation (aim for an Rf of 0.2-0.4 for the product).[4] - Consider using a different stationary phase if separation on silica gel is poor. |
| 2. Oiling out during recrystallization. | - Ensure the correct solvent system is used for recrystallization. The product should be soluble in the hot solvent and insoluble in the cold solvent.[3] - Cool the solution slowly to promote crystal growth rather than precipitation. |
Data Presentation
Table 1: Comparison of Cyanide Sources for Aryl Halide Cyanation
| Cyanide Source | Toxicity | Typical Reaction Conditions | Advantages | Disadvantages |
| Zn(CN)₂ | High | Pd catalyst, phosphine ligand, DMF/DMA, 80-120 °C | Milder conditions, good yields. | Toxic solid, requires careful handling. |
| K₄[Fe(CN)₆] | Low | Pd catalyst, phosphine ligand, base (e.g., K₂CO₃), aq. solvent, 100-130 °C | Non-toxic, environmentally benign.[7] | Often requires higher temperatures and aqueous conditions. |
| NaCN / KCN | High | Pd or Cu catalyst, high-boiling polar solvent (e.g., DMF), >150 °C | Inexpensive and effective. | Highly toxic, requires stringent safety precautions. |
| NCTS | Moderate | Rh or other transition metal catalyst, 120 °C | Electrophilic cyanation, avoids nucleophilic cyanide.[8] | Can be less reactive for some substrates. |
Table 2: Effect of Reaction Parameters on the Yield of 7-Cyanoindole
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | P1 precatalyst (0.2) | XPhos (0.4) | Dioxane/H₂O | 100 | 1.5 | 90 |
| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | DMF | 120 | 24 | 75-85 |
| 3 | Pd/C (2) | dppf (4) | DMAC | 110 | 18 | up to 98 (for similar aryl bromides)[6] |
Note: Yields are based on reported values for 7-bromoindole or similar halo-indole substrates and may vary depending on the specific reaction setup.[9]
Experimental Protocols
Palladium-Catalyzed Cyanation of 7-Bromo-1H-indole using K₄[Fe(CN)₆]
This protocol is adapted from established methods for the cyanation of halo-indoles.[9]
Materials:
-
7-Bromo-1H-indole
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium precatalyst (e.g., Buchwald P1 precatalyst)
-
Phosphine ligand (e.g., XPhos)
-
Potassium acetate (KOAc)
-
Dioxane
-
Degassed water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction tube, add 7-bromo-1H-indole (1.0 equiv), potassium hexacyanoferrate(II) trihydrate (0.5 equiv), the palladium precatalyst (0.2 mol%), and the phosphine ligand (0.4 mol%).
-
Add potassium acetate (0.125 equiv).
-
Seal the tube, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add dioxane and degassed water (e.g., a 1:1 mixture) via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 7. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
preventing decomposition of 1H-indole-7-carbonitrile during reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 1H-indole-7-carbonitrile during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the decomposition of this compound during a reaction?
A1: The decomposition of this compound is primarily influenced by three main factors:
-
Strongly acidic conditions: The indole ring is susceptible to protonation, particularly at the C3 position, under strongly acidic conditions. This can lead to undesired side reactions and decomposition.
-
Oxidizing agents: The electron-rich indole nucleus is sensitive to oxidation, which can result in the formation of various oxidation products and reduce the yield of the desired reaction.[1]
-
High temperatures: While specific data for this compound is limited, indole derivatives, in general, can be susceptible to thermal decomposition, especially in the presence of other reactive species.
Q2: How does the 7-cyano group affect the stability of the indole ring?
A2: The 7-cyano group is an electron-withdrawing group (EWG). The presence of an EWG on the indole ring decreases the electron density of the aromatic system. This can make the indole ring less susceptible to electrophilic attack compared to unsubstituted indole. However, it can also influence the acidity of the N-H proton and the overall electronic properties, which may affect its stability under certain reaction conditions.
Q3: What are the best practices for storing this compound?
A3: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. Using amber vials is recommended to protect the compound from light exposure, which can induce photodegradation.
Q4: Is it necessary to protect the indole nitrogen of this compound during reactions?
A4: Protecting the indole nitrogen is a common strategy to prevent side reactions and decomposition, particularly in reactions involving strong bases, electrophiles, or when the N-H proton's acidity could interfere with the reaction. The choice of whether to use a protecting group depends on the specific reaction conditions and the reagents involved.
Troubleshooting Guides
Issue 1: Low or No Yield of Desired Product
Symptoms:
-
TLC or LC-MS analysis shows the absence or very low intensity of the expected product spot/peak.
-
A complex mixture of unidentified products is observed.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Decomposition by Acid | Neutralize any acidic impurities in starting materials or solvents. Use a milder acid or a non-acidic catalyst if possible. Consider protecting the indole nitrogen. | The indole ring is sensitive to strong acids, leading to protonation and subsequent decomposition.[1] |
| Oxidative Degradation | Degas solvents before use and run the reaction under an inert atmosphere (e.g., argon or nitrogen). Avoid exposure to air, especially at elevated temperatures. | The electron-rich indole nucleus is susceptible to oxidation.[1] |
| Incompatible Reagents | Review the compatibility of all reagents with the indole-7-carbonitrile moiety. Search for milder alternatives for harsh reagents. | Certain strong nucleophiles, electrophiles, or oxidants may react with the indole core or the cyano group. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Start with lower temperatures and gradually increase if the reaction is too slow. | High temperatures can promote decomposition pathways. |
Issue 2: Formation of Multiple Unidentified Byproducts
Symptoms:
-
TLC plate shows multiple spots in addition to the starting material and product.
-
LC-MS or NMR of the crude product indicates a mixture of several compounds.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Side Reactions on the Indole Ring | Protect the indole nitrogen with a suitable protecting group (e.g., Boc, Tosyl). | This prevents reactions at the N-H position and can modify the reactivity of the indole ring. |
| Reaction with the Cyano Group | Ensure reaction conditions are not conducive to hydrolysis or other reactions of the nitrile group (e.g., avoid strong aqueous acids or bases if not intended). | The cyano group can undergo hydrolysis to a carboxylic acid or an amide under certain conditions. |
| Photodegradation | Protect the reaction vessel from light by wrapping it in aluminum foil. | Indole derivatives can be light-sensitive. |
| Impure Starting Material | Verify the purity of this compound by NMR or LC-MS before use. Purify if necessary. | Impurities can lead to unexpected side reactions. |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of this compound
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add DMAP (0.1 eq) to the solution.
-
Add (Boc)₂O (1.2 eq) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford N-Boc-1H-indole-7-carbonitrile.
Protocol 2: General Procedure for N-Tosyl Protection of this compound
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in the anhydrous solvent, add the base (1.5 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add TsCl (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-Tosyl-1H-indole-7-carbonitrile.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
References
identifying impurities in 1H-indole-7-carbonitrile samples
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 1H-indole-7-carbonitrile. The information herein is designed to help identify and resolve common issues related to impurities and experimental inconsistencies.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in this compound samples?
A1: Impurities in this compound samples can originate from several sources throughout the synthetic and handling processes. These include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the final product.
-
Side Products: The inherent reactivity of the indole ring can lead to the formation of undesired side products. Common side reactions for indole derivatives include oxidation, dimerization, and reactions at other positions of the indole ring.
-
Degradation Products: this compound can degrade under certain conditions. The indole nucleus is generally sensitive to strong acids, oxidizing agents, heat, and light.[1] Exposure to these conditions can lead to the formation of various degradation products.
-
Residual Solvents and Reagents: Solvents and reagents used during the synthesis and purification process may not be completely removed and can appear as impurities.[2][3][4][5]
Q2: My this compound sample shows discoloration over time. What is the likely cause?
A2: Discoloration of indole-containing compounds is often an indication of oxidation or degradation. The electron-rich indole ring is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities.[1] To minimize discoloration, it is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed, light-resistant container, and at a low temperature.
Q3: I am observing unexpected peaks in my HPLC chromatogram. How can I identify these unknown impurities?
A3: The identification of unknown impurities is a critical step in ensuring the quality of your this compound sample. A powerful technique for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS).[6] By analyzing the mass-to-charge ratio (m/z) of the unknown peaks, you can determine their molecular weights. Further fragmentation analysis (MS/MS) can provide structural information, aiding in the elucidation of the impurity's identity. Comparing the fragmentation pattern to that of the parent compound and considering potential side reactions in your synthesis can help in proposing a structure for the unknown peak.
Q4: Can I use NMR spectroscopy to determine the purity of my this compound sample?
A4: Yes, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the absolute purity of a sample without the need for a reference standard of the impurities.[6] By integrating the signals of this compound against a certified internal standard of known purity, the exact purity of your sample can be calculated. It is also a powerful tool for identifying residual solvents.[2][3][4][5]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
| Symptom | Possible Cause | Troubleshooting Steps |
| Early eluting peaks | Polar impurities, residual polar solvents from synthesis. | - Use a less polar mobile phase at the beginning of the gradient. - Ensure proper drying of the final product to remove residual solvents. |
| Late eluting peaks | Non-polar impurities, potential dimers or oligomers. | - Increase the percentage of the organic solvent in the mobile phase at the end of the gradient. - Consider potential side reactions that could lead to less polar byproducts. |
| Peak tailing | Interaction of the indole nitrogen with the silica support of the column. | - Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. - Use a column with end-capping to minimize silanol interactions. |
| Ghost peaks | Contamination in the HPLC system or carryover from a previous injection. | - Run a blank gradient to check for system contamination. - Implement a robust needle wash protocol between injections. |
Issue 2: Inconsistent Experimental Results
| Symptom | Possible Cause | Troubleshooting Steps |
| Variable biological assay results | Degradation of this compound in the assay medium. | - Assess the stability of the compound in your specific assay buffer and under the experimental conditions (e.g., temperature, pH). - Prepare fresh stock solutions for each experiment. |
| Low reaction yields | Degradation of the starting material under the reaction conditions. | - If the reaction involves strong acids, consider using milder conditions or a protective group strategy. - If oxidizing agents are used, carefully control the stoichiometry and temperature to avoid degradation of the indole ring.[1] - Perform reactions under an inert atmosphere to prevent oxidation. |
Experimental Protocols
The following are generalized experimental protocols for the analysis of indole derivatives. These should be adapted and optimized for this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is adapted from a method for a similar compound, 7-iodo-1H-indole-3-carbonitrile, and can be a good starting point for method development.[7]
| Parameter | Condition |
| Instrumentation | HPLC system with a Diode Array Detector (DAD) |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate. A typical gradient might be 10% to 90% B over 10 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter. |
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
| Parameter | Condition |
| LC System | As described in the HPLC protocol. |
| Mass Spectrometer | Electrospray Ionization (ESI) source. |
| Ionization Mode | Positive and Negative ion modes should be screened for optimal sensitivity. |
| Scan Range | A range that covers the expected molecular weight of the parent compound and potential impurities (e.g., m/z 100-1000). |
| Data Acquisition | Full scan mode for initial screening, followed by targeted MS/MS on the peaks of interest for structural elucidation. |
Protocol 3: Quantitative NMR (qNMR) for Absolute Purity Determination
| Parameter | Condition |
| Instrumentation | NMR Spectrometer (e.g., 400 MHz or higher). |
| Internal Standard | A certified reference material with known purity that has signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone). |
| Solvent | A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆). |
| Sample Preparation | Accurately weigh the this compound sample and the internal standard into a vial. Dissolve in a precise volume of the deuterated solvent and transfer to an NMR tube. |
| Data Acquisition | Acquire a ¹H NMR spectrum with a sufficient relaxation delay to ensure quantitative integration. |
| Data Analysis | Integrate a well-resolved signal of this compound and a signal from the internal standard. The purity is calculated based on the integral values, the number of protons for each signal, and the weights of the sample and internal standard. |
Visualizations
References
Technical Support Center: Regioselective Functionalization of 1H-Indole-7-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective functionalization of 1H-indole-7-carbonitrile. The content is designed to address specific experimental challenges and provide actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for electrophilic substitution of this compound?
A1: For electrophilic substitution on an indole ring, the C3 position is generally the most nucleophilic and kinetically favored site of attack. This is because the resulting cationic intermediate (σ-complex) can delocalize the positive charge onto the nitrogen atom without disrupting the aromaticity of the benzene ring. The electron-withdrawing nature of the cyano group at the C7 position is expected to deactivate the entire indole ring towards electrophilic attack to some extent, but the preference for C3 substitution should remain.
Q2: How can I achieve functionalization at the C2 position of this compound?
A2: Selective functionalization at the C2 position can be challenging due to the inherent reactivity of the C3 position. Common strategies include:
-
Blocking the C3 position: If the C3 position is already substituted, electrophilic attack is often directed to the C2 position.
-
Directed Metalation: Using a directing group on the indole nitrogen (N1) can facilitate lithiation at the C2 position, followed by quenching with an electrophile.
-
Transition-Metal Catalysis: Certain palladium, rhodium, or iridium catalysts can direct C-H activation to the C2 position. The choice of ligand is critical for achieving high selectivity.
Q3: What are the primary challenges in functionalizing the benzene ring (C4, C5, C6) of this compound?
A3: Functionalization of the benzene portion of the indole core is generally more difficult than the pyrrole ring due to lower reactivity. The key challenges include:
-
Lower Nucleophilicity: The C4, C5, and C6 positions are less electron-rich than C3 and C2.
-
Directing Group Requirement: Achieving regioselectivity on the benzene ring often necessitates the use of a directing group on the indole nitrogen. The directing group helps to position a metal catalyst in proximity to the target C-H bond.
-
Harsh Reaction Conditions: Historically, functionalization at these positions required harsh conditions, which may not be compatible with sensitive functional groups. However, modern transition-metal-catalyzed C-H activation methods have enabled these transformations under milder conditions.
Q4: Can the cyano group at C7 act as a directing group?
A4: While the cyano group is a meta-director in typical electrophilic aromatic substitution on a simple benzene ring, its role in the context of a fused heterocyclic system like indole is more complex. For directed metalation, Lewis basic groups are typically required to coordinate with the metal. The nitrogen of the cyano group is Lewis basic, but its ability to effectively direct metalation to adjacent positions (C6) would depend on the specific reaction conditions and the metal used. There is limited direct literature on the 7-cyano group acting as a directing group for C-H functionalization in indoles.
Q5: What are suitable N-protecting/directing groups for regioselective C-H functionalization of this compound?
A5: The choice of the N-substituent is crucial for directing regioselectivity.
-
For C7 functionalization: N-P(O)tBu2 has been shown to be an effective directing group for Pd-catalyzed C7 arylation.[1][2]
-
For C6 functionalization: N-P(O)tBu2 can also direct C6 arylation with a copper catalyst.[1][2] A bulky tertiary phosphine directing group has been designed for iridium-catalyzed C6-borylation.
-
For C4 functionalization: A combination of a directing group at N1 and a blocking group at C3 can be employed. For instance, an N-P(O)tBu2 group combined with a C3-pivaloyl group has been used to achieve C4 arylation.[1][2]
-
For C2 functionalization: N-Amide directing groups can be used to facilitate C2 metalation.
Troubleshooting Guides
Problem 1: Poor or no conversion in a planned C-H functionalization reaction on the benzene ring.
| Possible Cause | Troubleshooting Step |
| Insufficiently activated C-H bond | The electron-withdrawing 7-cyano group deactivates the ring. Ensure you are using a sufficiently reactive catalyst system. Consider increasing the catalyst loading or using a more electron-rich ligand. |
| Ineffective Directing Group | The chosen directing group may not be optimal for the desired position. Screen different directing groups (e.g., amides, phosphinamides, sulfonyl groups). Ensure the directing group is correctly installed and stable under the reaction conditions. |
| Inappropriate Reaction Conditions | Optimize the reaction temperature, time, and solvent. For C-H activation, higher temperatures are often required. A solvent screen is recommended as polarity can significantly impact the reaction outcome. |
| Catalyst Inhibition | The cyano group could potentially coordinate to and inhibit the metal catalyst. Consider using a ligand that can displace the cyano group from the metal center or using a catalyst that is less susceptible to nitrile coordination. |
Problem 2: Lack of regioselectivity, resulting in a mixture of isomers.
| Possible Cause | Troubleshooting Step |
| Ambiguous Directing Effect | The directing group may not be providing a strong enough preference for a single position. Try a more sterically demanding directing group to block undesired positions. |
| Competing Electronic and Steric Effects | The inherent electronic preferences of the indole ring may be competing with the directing group's influence. Adjusting the steric bulk of the directing group or the ligands on the metal catalyst can help tip the balance towards the desired isomer. |
| Thermodynamic vs. Kinetic Control | The reaction may be under thermodynamic control, leading to the most stable isomer, which may not be the desired one. Try running the reaction at a lower temperature for a longer duration to favor the kinetically controlled product. |
| Ligand Choice in Metal-Catalyzed Reactions | The ligand plays a critical role in determining regioselectivity. Screen a variety of ligands (e.g., phosphines, N-heterocyclic carbenes) to find one that favors the desired isomer. |
Problem 3: Decomposition of the starting material or product.
| Possible Cause | Troubleshooting Step |
| Harsh Reaction Conditions | Indoles can be sensitive to strong acids, bases, or high temperatures. If using a strong base for deprotonation, ensure the reaction is performed at a low temperature (e.g., -78 °C). For high-temperature reactions, consider using a more robust N-protecting group. |
| Oxidative Instability | Indoles can be susceptible to oxidation. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Incompatibility with Reagents | The 7-cyano group or the indole N-H may be incompatible with certain reagents. For example, strong reducing agents might affect the cyano group. Consider protecting the N-H if it is reactive under the chosen conditions. |
Data Presentation
Table 1: General Strategies for Regioselective C-H Functionalization of the Indole Core
| Target Position | General Strategy | Key Reagents/Catalysts |
| C2 | N-Directing Group assisted metalation/C-H activation | N-Amides, N-Pivaloyl; Pd, Rh, Ir catalysts |
| C3 | Electrophilic Substitution | Electrophiles (e.g., NBS, NCS, Ac₂O) |
| C4 | N-Directing Group + C3-Blocking Group | N-P(O)tBu₂, C3-Pivaloyl; Pd catalysts |
| C5 | N-Directing Group + C3-Blocking Group | N-P(O)tBu₂, C3-Pivaloyl; Pd catalysts |
| C6 | N-Directing Group | N-P(O)tBu₂; Cu catalysts |
| C7 | N-Directing Group | N-P(O)tBu₂, N-Phosphinoyl; Pd catalysts |
Note: The effectiveness of these strategies for this compound needs to be experimentally verified, as the 7-cyano group may influence reactivity.
Experimental Protocols
General Protocol for N-Protection of this compound (Example with a Sulfonyl Group)
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DMF) at 0 °C under an inert atmosphere, add a strong base (e.g., NaH, 1.1 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for a Directed Metalation-Quench at C2 (Hypothetical for N-protected this compound)
-
To a solution of the N-protected this compound (e.g., N-pivaloyl, 1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a strong lithium base (e.g., s-BuLi or t-BuLi, 1.2 eq) dropwise.
-
Stir the solution at -78 °C for 1-2 hours to allow for complete metalation at the C2 position.
-
Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.5 eq) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Workflow for C7-Arylation using a Directing Group.
Caption: Factors Influencing Regioselectivity.
References
Technical Support Center: Scaling Up 1H-Indole-7-Carbonitrile Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1H-indole-7-carbonitrile from the laboratory to a pilot plant. The information is presented in a question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A common and industrially viable method for synthesizing substituted indoles is the Leimgruber-Batcho indole synthesis. For this compound, a feasible route starts from 2-methyl-3-nitrobenzonitrile. This method is often preferred for its high yields and use of readily available starting materials.[1][2] The process generally involves two main steps: the formation of an enamine intermediate, followed by a reductive cyclization to form the indole ring.[1]
Q2: What are the critical process parameters to monitor during scale-up?
When scaling up the synthesis of this compound, careful monitoring and control of the following parameters are crucial:
-
Temperature: Both the enamine formation and the reductive cyclization can be exothermic. Proper heat management is essential to prevent runaway reactions and minimize byproduct formation.[3]
-
Mixing: Efficient mixing is critical to ensure uniform reaction temperatures and concentrations, especially in larger reactors. Poor mixing can lead to localized "hot spots" and reduced yields.
-
Addition Rates: The rate of addition of reagents, particularly the reducing agent in the cyclization step, must be carefully controlled to manage the reaction exotherm.
-
Atmosphere: The reductive cyclization step is sensitive to oxygen. Maintaining an inert atmosphere (e.g., nitrogen or argon) is vital to prevent side reactions and ensure the efficiency of the catalyst.
Q3: What are the primary safety concerns when handling the reagents for this synthesis at a pilot plant scale?
The synthesis of this compound involves several hazardous materials that require strict safety protocols, especially at a larger scale:
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): This reagent is flammable and toxic.[4][5] It should be handled in a well-ventilated area, away from ignition sources. Personal protective equipment (PPE), including gloves and safety glasses, is mandatory.[4][5]
-
Reducing Agents (e.g., Raney Nickel, Palladium on Carbon): Catalytic hydrogenation agents can be pyrophoric, meaning they can ignite spontaneously in air, especially when dry.[6][7][8][9][10] They must be handled under an inert atmosphere.[6][7][8][9][10]
-
Solvents: Many organic solvents used in the synthesis are flammable. The pilot plant must be equipped with appropriate fire suppression systems and electrically grounded equipment to prevent static discharge.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Question: We are experiencing significantly lower yields of this compound in the pilot plant compared to our lab-scale experiments. What are the likely causes and how can we troubleshoot this?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient Mixing | Inadequate agitation in a large reactor can lead to poor mass and heat transfer. • Solution: Increase the agitation speed, or evaluate the impeller design for better mixing efficiency in the pilot plant reactor.[11] |
| Poor Temperature Control | Localized overheating can cause degradation of reactants, intermediates, or the final product. • Solution: Ensure the reactor's heating/cooling system is responsive and properly calibrated. Consider a slower addition of reagents to better manage the exotherm. |
| Catalyst Inactivity | The hydrogenation catalyst (e.g., Raney Nickel, Pd/C) may be poisoned or deactivated. • Solution: Ensure the catalyst is fresh and handled under strict inert conditions. Verify the purity of all reactants and solvents to eliminate potential catalyst poisons. |
| Incomplete Reaction | The reaction time may not be sufficient at the pilot scale. • Solution: Monitor the reaction progress using in-process controls (e.g., HPLC, TLC). Extend the reaction time if necessary until the starting material is consumed. |
| Air Leak into the Reactor | Oxygen can deactivate the hydrogenation catalyst and lead to oxidative side products. • Solution: Perform a leak test on the reactor system before starting the reaction. Ensure a continuous positive pressure of an inert gas is maintained throughout the reductive cyclization step. |
Issue 2: Formation of Impurities and Byproducts
Question: Our isolated this compound from the pilot plant run is contaminated with several impurities that were not significant at the lab scale. How can we identify and minimize these?
Possible Byproducts and Mitigation Strategies:
| Potential Byproduct | Formation Mechanism | Mitigation Strategy |
| 2-Amino-3-methylbenzonitrile | Incomplete cyclization of the intermediate after reduction of the nitro group. | Ensure complete conversion by optimizing the cyclization conditions (temperature, catalyst loading, and reaction time). |
| Polymeric materials | Side reactions at elevated temperatures or in the presence of acid/base impurities. | Maintain strict temperature control. Ensure all reagents and solvents are of high purity. |
| Over-reduction products | Reduction of the nitrile group under harsh hydrogenation conditions. | Use a milder reducing agent or optimize the reaction conditions (lower pressure, lower temperature) for the selective reduction of the nitro group. |
Experimental Protocols
Key Experiment: Leimgruber-Batcho Synthesis of this compound
This protocol is a representative example for laboratory-scale synthesis and should be adapted and optimized for pilot-plant scale-up with appropriate process safety management.
Step 1: Enamine Formation
-
To a stirred solution of 2-methyl-3-nitrobenzonitrile in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.
-
Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran).
-
Carefully add a hydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel) under an inert atmosphere.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the mixture and monitor the hydrogen uptake.
-
After the reaction is complete (as indicated by the cessation of hydrogen uptake and analytical monitoring), cool the reactor, and carefully filter the catalyst under an inert atmosphere.
-
Concentrate the filtrate under reduced pressure to yield crude this compound.
Purification at Pilot Scale:
Purification of the crude product at a pilot scale can be achieved by crystallization or column chromatography.[12] The choice of solvent for crystallization is critical to obtain high purity and yield. Common solvent systems for indole derivatives include ethanol/water, toluene, or ethyl acetate/heptane mixtures.
Visualizations
Caption: Experimental Workflow for this compound Synthesis.
Caption: Troubleshooting Logic for Low Yield of this compound.
References
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. journalijar.com [journalijar.com]
- 3. benchchem.com [benchchem.com]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com [carlroth.com]
- 6. pnnl.gov [pnnl.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rubingroup.org [rubingroup.org]
- 9. research.columbia.edu [research.columbia.edu]
- 10. ehs.uci.edu [ehs.uci.edu]
- 11. researchgate.net [researchgate.net]
- 12. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PMC [pmc.ncbi.nlm.nih.gov]
dealing with poor solubility of 1H-indole-7-carbonitrile in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-indole-7-carbonitrile, focusing on challenges related to its poor solubility in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
| Solvent | Polarity | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A powerful solvent capable of dissolving many poorly soluble compounds.[1] |
| Dimethylformamide (DMF) | Polar Aprotic | Moderate to High | Often used as a solvent for reactions involving indole derivatives. |
| Tetrahydrofuran (THF) | Polar Aprotic | Low to Moderate | May require heating to achieve sufficient concentration for reaction. |
| Acetonitrile (ACN) | Polar Aprotic | Low | Generally not a primary choice for dissolving this compound. |
| Ethanol | Polar Protic | Low to Moderate | Can be used, sometimes in combination with other solvents or with heating.[2] |
| Methanol | Polar Protic | Low to Moderate | Similar to ethanol, solubility may be limited at room temperature. |
| Dichloromethane (DCM) | Non-polar | Very Low | Unlikely to be an effective solvent on its own. |
| Toluene | Non-polar | Very Low | Not recommended for achieving significant concentrations. |
| Hexanes/Heptane | Non-polar | Insoluble | Primarily used as an anti-solvent for precipitation or crystallization. |
| Water | Polar Protic | Insoluble | As expected for a largely non-polar heterocyclic compound. |
Q2: My this compound is not dissolving in the recommended solvent. What should I do?
A2: If you are experiencing difficulty dissolving this compound, consider the following steps:
-
Verify Purity: Ensure the starting material is pure, as impurities can significantly impact solubility.
-
Increase Temperature: Gently heating the mixture can increase the rate of dissolution and the overall solubility. Proceed with caution to avoid decomposition of the starting material or solvent evaporation.
-
Sonication: Use an ultrasonic bath to provide energy to the solution, which can help break up solid aggregates and facilitate dissolution.
-
Use a Co-solvent: Adding a small amount of a stronger solvent, such as DMSO or DMF, can significantly improve solubility in a weaker solvent system.[1]
Q3: Can I use DMSO for my reaction? Are there any compatibility issues?
A3: Yes, DMSO is an excellent solvent for dissolving this compound and is often used for reactions with poorly soluble compounds.[1] However, be aware of the following:
-
High Boiling Point: DMSO has a high boiling point (189 °C), which can make its removal during workup challenging.
-
Water Miscibility: DMSO is miscible with water, which can be advantageous for certain reactions but may complicate extractions.
-
Reactivity: Under certain conditions (e.g., high temperatures, presence of strong acids or bases), DMSO can decompose or react with other components in the reaction mixture.
-
Toxicity in Biological Assays: For drug development applications, it is crucial to minimize the final DMSO concentration in cell-based assays (typically below 0.5%) due to its potential cytotoxicity.[1]
Troubleshooting Guide for Reactions with Poor Solubility
This guide addresses common issues encountered when using this compound in reactions where its solubility is a limiting factor.
Issue 1: The reaction is sluggish or does not proceed to completion.
Possible Cause: The concentration of the dissolved this compound is too low for an efficient reaction rate.
Solutions:
-
Solvent Screening: If the reaction allows, switch to a solvent with higher solubilizing power, such as DMF or DMSO.
-
Elevated Temperature: Increasing the reaction temperature can enhance solubility and reaction kinetics. Ensure that the reactants and products are stable at the higher temperature.
-
Homogeneous vs. Heterogeneous Mixture: If the compound remains partially undissolved, the reaction is running under heterogeneous conditions. In this case, vigorous stirring is essential to maximize the surface area of the solid in contact with the liquid phase.
-
Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can help transport the reactant from the solid or aqueous phase to the organic phase where the reaction occurs.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction with Poorly Soluble this compound
This protocol provides a general methodology for a common cross-coupling reaction, incorporating techniques to handle the poor solubility of the starting material.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Schlenk flask or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Solvent Addition: Add the organic solvent (e.g., Toluene or Dioxane). Stir the suspension vigorously.
-
Heating and Dissolution: Heat the mixture to 60-80 °C. While heating, a portion of the this compound may dissolve. The reaction may proceed as a slurry.
-
Catalyst Addition: Add the palladium catalyst (0.01-0.05 equivalents) to the heated suspension.
-
Aqueous Addition: If required by the specific catalytic cycle, add the aqueous component (e.g., water or an aqueous solution of the base) dropwise to the reaction mixture.
-
Reaction Monitoring: Maintain the reaction at the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visual Guides
Troubleshooting Workflow for Poor Solubility
The following diagram illustrates a logical workflow for addressing solubility issues with this compound during a chemical reaction.
Caption: A workflow for troubleshooting poor reaction conversion due to solubility.
Decision Pathway for Solvent Selection
This diagram outlines a decision-making process for selecting an appropriate solvent system for reactions involving this compound.
Caption: A decision tree for selecting a suitable solvent system.
References
Technical Support Center: Catalyst Removal in 1H-Indole-7-Carbonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the removal of catalysts from reactions synthesizing 1H-indole-7-carbonitrile. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in optimizing your workup procedures and ensuring the purity of your final product.
Troubleshooting Guides
This section addresses common issues encountered during the removal of palladium and copper catalysts from this compound reaction mixtures.
Palladium Catalyst Removal
| Issue | Possible Cause | Suggested Solutions |
| High residual palladium levels after filtration. | The palladium species is soluble and passing through the filter. | 1. Use a Scavenger: Employ a solid-supported scavenger with high affinity for palladium, such as thiol-based or triamine-based resins. 2. Activated Carbon Treatment: Stir the reaction mixture with activated carbon to adsorb the soluble palladium, followed by filtration through Celite®. 3. Optimize Filtration: Ensure a well-packed Celite® pad (1-2 cm thick) and consider a second filtration.[1] |
| Product co-elutes with palladium during column chromatography. | The product and catalyst have similar polarities. | 1. Pre-treatment: Use a scavenger or activated carbon treatment before chromatography. 2. Optimize Chromatography: Experiment with different solvent systems or stationary phases (e.g., alumina). |
| Low product recovery after activated carbon treatment. | The product is adsorbing to the activated carbon. | 1. Minimize Carbon Amount: Use the minimum effective amount of activated carbon. 2. Thorough Washing: Wash the carbon thoroughly with the solvent after filtration to recover adsorbed product. 3. Alternative Method: Consider using a more selective scavenger resin. |
| Scavenger resin is ineffective. | Incorrect scavenger choice, insufficient amount, or suboptimal conditions. | 1. Select Appropriate Scavenger: Thiol-based scavengers are generally effective for both Pd(0) and Pd(II) species. 2. Increase Scavenger Amount: Use a larger excess of the scavenger. 3. Optimize Conditions: Increase the reaction time or temperature as recommended by the scavenger manufacturer. |
Copper Catalyst Removal
| Issue | Possible Cause | Suggested Solutions |
| Blue or green color persists in the organic layer after aqueous wash. | Incomplete removal of copper salts. | 1. Use a Chelating Agent: Wash the organic layer with an aqueous solution of a chelating agent like EDTA or aqueous ammonia. 2. Repeat Washes: Perform multiple washes until the aqueous layer is colorless. |
| Emulsion formation during aqueous workup. | The reaction mixture contains components that stabilize emulsions. | 1. Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to break the emulsion. 2. Filtration through Celite®: Pass the emulsified mixture through a pad of Celite®. |
| Low product yield after workup. | The product has some water solubility or is chelating with the copper and being extracted into the aqueous layer. | 1. Back-extraction: Extract the aqueous layers with a fresh portion of the organic solvent. 2. Use a Scavenger: Employ a copper scavenger resin to avoid aqueous workups. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of this compound?
A1: The synthesis of this compound, typically from 7-bromo-1H-indole, is most commonly achieved through palladium-catalyzed cyanation reactions.[2] Copper-catalyzed cyanation is also a viable method.
Q2: How do I choose the best method for removing the catalyst from my reaction?
A2: The choice of removal method depends on the nature of the catalyst (homogeneous or heterogeneous), the scale of your reaction, and the required purity of your final product. A decision tree to guide your selection is provided below.
Q3: What are palladium scavengers and how do they work?
A3: Palladium scavengers are solid materials, often silica or polymer-based, that are functionalized with ligands that have a high affinity for palladium.[3] When added to the reaction mixture, they bind to the palladium, allowing it to be removed by simple filtration.
Q4: Can activated carbon be used to remove any type of catalyst?
A4: Activated carbon is effective at adsorbing a wide range of metal catalysts, including both palladium and copper. However, it can also adsorb the desired product, potentially leading to lower yields.[4]
Q5: How can I quantify the amount of residual catalyst in my product?
A5: The most common and accurate method for quantifying trace metal contaminants is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Quantitative Data on Catalyst Removal
The following tables summarize the efficiency of various catalyst removal techniques. The data is compiled from multiple sources and represents typical results. Actual performance may vary depending on the specific reaction conditions.
Table 1: Efficiency of Palladium Removal Methods
| Method | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| Filtration through Celite® & Charcoal | 80-100 | <10 | >87.5 | [1] |
| Activated Carbon | ~2000 | 633 | 68.3 | [5] |
| Scavenger Resin (Si-Thiol) | 1300 | 2 | >99.8 | [6] |
| Scavenger Resin (MP-TMT) | 500-800 | <10 | >98 | [3] |
| Scavenger Resin (SEM26) | 1668 | 20 | 98.8 | [5] |
Table 2: Comparison of Palladium Scavengers
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| ISOLUTE® Si-TMT | 1668 | 161 | 50 °C, 4 hours | [5] |
| SiliaMetS® Thiol | 1668 | 70 | 50 °C, 4 hours | [5] |
| SiliaMetS® DMT | 1668 | 287 | 50 °C, 4 hours | [5] |
Note: ppm = parts per million
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium Catalyst by Filtration through Celite®
-
Preparation: Place a filter paper in a Büchner funnel and add a 1-2 cm layer of Celite®. Gently compact the Celite® to form an even pad.
-
Pre-wetting: Wet the Celite® pad with the solvent used in the reaction mixture.
-
Filtration: Dilute the reaction mixture with a suitable solvent to reduce its viscosity and slowly pour it onto the center of the Celite® pad under gentle vacuum.
-
Washing: Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.
-
Collection: The filtrate contains the product, free from the heterogeneous palladium catalyst.[1]
Protocol 2: Removal of Soluble Palladium Catalyst using Activated Carbon
-
Addition: To the crude reaction mixture, add activated carbon (typically 5-10 wt% of your crude product).
-
Stirring: Stir the suspension at room temperature for 2-12 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing and Concentration: Wash the Celite®/carbon cake with fresh solvent and concentrate the filtrate to obtain the purified product.
Protocol 3: Removal of Soluble Palladium Catalyst using a Thiol-Based Scavenger Resin
-
Addition: Add the thiol-based scavenger resin (typically 3-5 molar equivalents relative to the initial amount of palladium catalyst) to the solution of the crude product in a suitable solvent.
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours.
-
Filtration: Remove the scavenger resin by filtration.
-
Washing and Concentration: Wash the resin with fresh solvent and concentrate the combined filtrates to obtain the purified product.[7]
Protocol 4: Removal of Copper Catalyst by Aqueous EDTA Wash
-
Extraction: Transfer the reaction mixture to a separatory funnel and add an equal volume of a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA).
-
Washing: Shake the funnel vigorously. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex. Allow the layers to separate and drain the aqueous layer.
-
Repeat: Repeat the wash with the EDTA solution until the aqueous layer is colorless.
-
Brine Wash: Wash the organic layer with brine to remove any residual EDTA.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product.
Visualizations
Caption: Decision tree for selecting a catalyst removal method.
References
Validation & Comparative
A Comparative Guide to the Characterization and Validation of Synthesized 1H-Indole-Carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the characterization and validation of synthesized 1H-indole-carbonitrile derivatives, with a primary focus on 7-iodo-1H-indole-3-carbonitrile. Due to the limited availability of experimental data on the unsubstituted 1H-indole-7-carbonitrile, this guide leverages comprehensive data from well-characterized substituted analogs to provide a practical and data-rich resource for researchers in medicinal chemistry and drug development. The indole scaffold is a crucial component in many bioactive compounds, and understanding the physicochemical properties of its derivatives is paramount for the rational design of new therapeutic agents.[1]
Comparative Analysis of Physicochemical Properties
The following table summarizes the key physicochemical and characterization data for a selection of synthesized 1H-indole-carbonitrile derivatives. This allows for a direct comparison of the impact of different substituents on the indole core.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Key Spectral Data |
| 7-Iodo-1H-indole-3-carbonitrile | C₉H₅IN₂ | 268.06 | 161-163 (dec.) | 59 | IR (KBr, cm⁻¹): 3233 (N-H), 2229 (C≡N). ¹H NMR (DMSO-d₆, ppm): 12.21 (s, 1H, NH), 8.30 (s, 1H, C(2)H), 7.70 (dd, 1H), 7.66 (dd, 1H), 7.05 (t, 1H). ¹³C NMR (DMSO-d₆, ppm): 137.2, 135.3, 132.5, 127.1, 123.5, 118.5, 115.9, 85.9 (C≡N), 78.2 (C(7)). MS (EI, m/z): 268 [M]⁺•. |
| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | C₁₆H₁₁IN₂ | 358.18 | 144–146 | 71 | ¹H NMR (CDCl₃, ppm): 7.50 (dt, 1H), 7.41-7.27 (m, 6H), 7.18 (dd, 2H), 5.51 (s, 2H, CH₂). ¹³C NMR (CDCl₃, ppm): 137.4, 135.6, 129.8, 129.2, 128.5, 127.2, 127.0, 123.2, 122.6, 115.4, 113.4, 111.1, 70.6, 50.1 (CH₂). HRMS (ESI, m/z): 359.00397 [M+H]⁺.[2] |
| 1-Benzyl-3-iodo-5-methoxy-1H-indole-2-carbonitrile | C₁₇H₁₃IN₂O | 388.20 | - | 81 | ¹H NMR (CDCl₃, ppm): 7.35-7.27 (m, 3H), 7.20 (d, 1H), 7.15 (dd, 2H), 7.04 (dd, 1H), 6.82 (d, 1H), 5.47 (s, 2H, CH₂), 3.88 (s, 3H, OCH₃). ¹³C NMR (CDCl₃, ppm): 156.3, 135.7, 132.7, 130.2, 129.2, 128.4, 126.9, 119.1, 115.3, 113.5, 112.2, 102.7, 69.4, 55.9 (OCH₃), 50.2 (CH₂).[2] |
| 5-Methoxy-1H-indole-2-carbonitrile | C₁₀H₈N₂O | 172.18 | - | 77 | ¹H NMR (CDCl₃, ppm): 8.57 (bs, 1H, NH), 7.31 (dd, 1H), 7.12 (dd, 1H), 7.07 (d, 1H), 7.05 (m, 1H), 6.83 (d, 1H), 3.85 (s, 3H, OCH₃). ¹³C NMR (CDCl₃, ppm): 155.5, 132.3, 126.9, 118.1, 114.4, 114.0, 112.7, 106.6, 102.1, 55.8 (OCH₃).[2] |
| 1H-Indole-2-carbonitrile | C₉H₆N₂ | 142.16 | - | 79 | ¹H NMR (CDCl₃, ppm): 8.66 (bs, 1H, NH), 7.68 (dq, 1H), 7.45–7.36 (m, 2H), 7.25–7.19 (m, 2H). ¹³C NMR (CDCl₃, ppm): 137.1, 126.3, 126.2, 122.1, 121.7, 114.6, 114.5, 112.0, 106.0.[3] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 7-iodo-1H-indole-3-carbonitrile are provided below as a representative example.
Synthesis of 7-Iodo-1H-indole-3-carbonitrile
The synthesis of 7-iodo-1H-indole-3-carbonitrile is achieved through a two-step process starting from 7-iodoindole.
Step 1: Synthesis of 2-(7-iodo-1H-indol-3-yl)-2-oxoacetic acid To a solution of 7-iodoindole (0.514 mmol) in anhydrous diethyl ether (20 mL), oxalyl dichloride (12 mmol) is added under anhydrous conditions. The mixture is stirred at room temperature for 6 hours. Following the reaction, an aqueous saturated sodium hydrogen carbonate solution is added. The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the product.
Step 2: Synthesis of 7-Iodo-1H-indole-3-carbonitrile 2-(7-iodo-1H-indol-3-yl)-2-oxoacetic acid (0.575 mmol) is added to a mixture of hydroxylammonium chloride (1.1 mmol) and sodium acetate (1.1 mmol) in ethanol and water. The reaction mixture is heated at reflux for 7 hours. The crude product is then purified by chromatography to yield the final compound.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance AV II-600 spectrometer. Samples were dissolved in DMSO-d₆.
-
Mass Spectrometry (MS): Electron ionization mass spectra (EI-MS) were obtained to determine the mass-to-charge ratio of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectra were recorded on a Thermo Nicolet FT-IR 200 spectrometer using KBr pellets to identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): Purity was determined by two independent HPLC methods (isocratic and gradient) to be greater than 95%.
Visualizations
Experimental Workflow
The following diagram illustrates the synthetic and characterization workflow for 7-iodo-1H-indole-3-carbonitrile.
Caption: Workflow for the synthesis and characterization of 7-iodo-1H-indole-3-carbonitrile.
Potential Biological Signaling Pathway
Indole derivatives are frequently investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. The diagram below represents a simplified protein kinase signaling pathway that could be a target for such compounds.
Caption: Inhibition of a protein kinase cascade by a potential indole-carbonitrile derivative.
References
A Comparative Guide to the Synthetic Routes of 1H-Indole-7-Carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to 1H-indole-7-carbonitrile, a valuable building block in medicinal chemistry and materials science. The following sections detail the most common synthetic strategies, presenting quantitative data, experimental protocols, and visual representations of the reaction pathways to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a key heterocyclic scaffold found in a variety of biologically active molecules. Its unique electronic and structural properties make it an attractive starting material for the synthesis of novel therapeutic agents and functional materials. The development of efficient and scalable synthetic routes to this compound is therefore of significant interest to the scientific community. This guide will compare and contrast the following primary synthetic approaches:
-
Sandmeyer Reaction of 7-Aminoindole: A classical method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate.
-
Palladium-Catalyzed Cyanation of 7-Bromoindole: A modern cross-coupling approach offering high functional group tolerance.
-
Conversion of 1H-Indole-7-Carboxaldehyde: A two-step process involving the formation and subsequent dehydration of an oxime intermediate.
-
Dehydration of 1H-Indole-7-Carboxamide: A direct method for converting a primary amide to a nitrile.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiency and practicality.
| Synthetic Route | Starting Material | Key Reagents | Overall Yield (%) | Number of Steps | Key Advantages | Key Disadvantages |
| Route 1: Sandmeyer Reaction | 7-Aminoindole | NaNO₂, HCl, CuCN | Moderate | 2 (from 4-chloro-7-nitroindole) | Well-established, readily available reagents. | Diazonium intermediates can be unstable; use of toxic cyanide salts. |
| Route 2: Pd-Catalyzed Cyanation | 7-Bromoindole | Pd Catalyst, Zn(CN)₂ | Good to Excellent | 1 | High functional group tolerance; milder reaction conditions. | Cost of palladium catalyst; toxicity of cyanide source. |
| Route 3: From Carboxaldehyde | 1H-Indole-7-carboxaldehyde | Hydroxylamine, Dehydrating Agent | Good | 2 | Avoids highly toxic cyanide reagents in the final step. | Requires synthesis of the starting aldehyde; multi-step process. |
| Route 4: From Carboxamide | 1H-Indole-7-carboxamide | Dehydrating Agent (e.g., POCl₃, SOCl₂) | Good | 1 | Direct conversion; potentially fewer purification steps. | Requires synthesis of the starting amide. |
Experimental Protocols
This section provides detailed experimental methodologies for the key transformations in each synthetic route.
Route 1: Sandmeyer Reaction from 7-Aminoindole
Step 1: Synthesis of 7-Aminoindole from 4-Chloro-7-nitroindole
To a slurry of 4-chloro-7-nitroindole (1.96 g) in methanol (100 mL) containing sodium hydroxide (400 mg) in a Parr bottle, 10% palladium on charcoal (196 mg) is added.[1] The mixture is shaken for 2.5 hours under an initial hydrogen pressure of 3 atmospheres.[1] The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The residue is partitioned between toluene and water. The combined organic extracts are evaporated to yield 7-aminoindole. Further purification by sublimation can be performed to obtain a product with a melting point of 98-99 °C.[1]
Step 2: Sandmeyer Cyanation of 7-Aminoindole
A solution of 7-aminoindole in aqueous hydrochloric acid is cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt. This solution is then slowly added to a solution of copper(I) cyanide. The reaction mixture is stirred and allowed to warm to room temperature. The product, this compound, is then extracted, and purified by chromatography.
Route 2: Palladium-Catalyzed Cyanation of 7-Bromoindole
In a reaction vessel, 7-bromoindole, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., dppf), and zinc cyanide are combined in an anhydrous, aprotic solvent such as DMF or DMA. The vessel is purged with an inert gas (e.g., argon or nitrogen). The mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred for several hours until the reaction is complete as monitored by TLC or LC-MS. After cooling, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.
Route 3: Conversion of 1H-Indole-7-Carboxaldehyde
Step 1: Synthesis of 1H-Indole-7-carboxaldehyde oxime
1H-Indole-7-carboxaldehyde is dissolved in a suitable solvent such as ethanol or pyridine. An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) is added. The mixture is stirred at room temperature or with gentle heating until the formation of the oxime is complete. The product is typically isolated by precipitation upon addition of water, followed by filtration.
Step 2: Dehydration of 1H-Indole-7-carboxaldehyde oxime
The dried 1H-indole-7-carboxaldehyde oxime is treated with a dehydrating agent. Common reagents for this transformation include acetic anhydride, trifluoroacetic anhydride, or phosphorus pentoxide. The reaction is typically heated to drive the dehydration. After completion, the reaction mixture is cooled and worked up to isolate the this compound, which is then purified by chromatography or recrystallization.
Route 4: Dehydration of 1H-Indole-7-Carboxamide
1H-Indole-7-carboxamide is suspended in an inert solvent such as dichloromethane or toluene. A dehydrating agent, for example, phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or cyanuric chloride, is added, often in the presence of a base like pyridine or triethylamine to neutralize the generated acid. The reaction mixture is stirred, sometimes with heating, until the conversion is complete. The reaction is then quenched, and the product is extracted and purified to give this compound.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.
Caption: Overview of the main synthetic routes to this compound.
Conclusion
The choice of the optimal synthetic route to this compound depends on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the tolerance of the substrate to various reaction conditions.
-
The Sandmeyer reaction is a classic and cost-effective method, particularly if 7-aminoindole is readily accessible.
-
Palladium-catalyzed cyanation offers a more modern and often higher-yielding alternative with broader functional group compatibility, albeit at a higher catalyst cost.
-
The routes starting from 1H-indole-7-carboxaldehyde or 1H-indole-7-carboxamide provide viable alternatives that can avoid the use of highly toxic metal cyanides in the final step, which can be advantageous from a safety and environmental perspective.
Researchers should carefully consider these factors when planning the synthesis of this important indole derivative. This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of their research or development program.
References
A Comparative Guide to the Biological Activity of 1H-Indole-7-Carbonitrile and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the basis of a vast array of biologically active compounds. The introduction of a carbonitrile group to this privileged structure can significantly influence its physicochemical properties and pharmacological effects. This guide offers a comparative analysis of the biological activities of 1H-indole-7-carbonitrile and its positional isomers, drawing upon available experimental data to highlight structure-activity relationships and potential therapeutic applications. While direct comparative studies across all isomers are limited, this document synthesizes existing research to provide a valuable resource for guiding further investigation.
Comparative Biological Activities: An Isomeric Overview
The position of the carbonitrile group on the indole ring dictates the molecule's electronic distribution and steric profile, leading to distinct interactions with biological targets. While data on this compound is sparse, research on other isomers reveals a diverse range of activities.
Table 1: Summary of Reported Biological Activities of Indolecarbonitrile Isomers
| Isomer | Reported Biological Activity | Key Findings |
| 1H-Indole-2-carbonitrile | Precursor for various biologically active compounds | The 2-cyanoindole moiety is a versatile building block in medicinal chemistry for developing antagonist molecules, such as adrenergic antagonists.[1] |
| 1H-Indole-3-carbonitrile | Anticancer (TRK Inhibitor) | Derivatives of 1H-indole-3-carbonitrile have been identified as potent inhibitors of Tropomyosin receptor kinase (TRK), demonstrating significant antiproliferative effects in cancer cell lines.[2] A specific derivative, C11, induced cancer cell death by arresting the cell cycle and triggering apoptosis.[2] |
| 1H-Indole-3-acetonitrile | Neuromodulatory | Investigated for its potential influence on the serotonin and dopamine pathways in neuroblastoma cells.[3] |
| 1H-Indole-5-carbonitrile | Not extensively reported in comparative studies | PubChem data exists, but detailed biological activity studies are not widely available.[4] |
| 1H-Indole-6-carbonitrile | Not extensively reported in comparative studies | PubChem data exists, but detailed biological activity studies are not widely available.[5] |
| This compound | Not extensively reported in comparative studies | Limited publicly available data on specific biological activities. |
Structure-Activity Relationships (SAR)
The biological activity of indole derivatives is highly sensitive to the substitution pattern on the indole nucleus.[6] For instance, the placement of halogen atoms at the 5- or 7-positions of the indole scaffold has been shown to affect the cytotoxic properties of the molecule.[6] This underscores the importance of the position of the electron-withdrawing carbonitrile group in defining the pharmacological profile of each isomer. The varied activities reported for the 2- and 3-substituted isomers suggest that the positioning of the nitrile group significantly influences the molecule's ability to interact with different biological targets.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key assays are provided below.
Kinase Inhibition Assay (Example: TRK Inhibition)
This protocol is based on the evaluation of 1H-indole-3-carbonitrile derivatives as TRK inhibitors.[2]
Objective: To determine the in vitro inhibitory activity of indolecarbonitrile isomers against a specific kinase (e.g., TRKA, TRKB, TRKC).
Materials:
-
Recombinant human TRK kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., a poly-Glu,Tyr 4:1 polymer)
-
Test compounds (indolecarbonitrile isomers) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Add 2.5 µL of 2x kinase solution (containing the recombinant TRK enzyme in kinase buffer) to each well of a 384-well plate.
-
Add 0.5 µL of the test compound at various concentrations (typically a 10-point serial dilution) or DMSO as a control.
-
Initiate the reaction by adding 2 µL of 2.5x substrate solution (containing the peptide substrate and ATP in kinase buffer).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Detect the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to assess the effect of compounds on cell viability.
Objective: To determine the cytotoxic effects of indolecarbonitrile isomers on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., KM-12 for TRK-dependent cancers)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (indolecarbonitrile isomers) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) and incubate for an additional 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of these compounds.
Caption: TRK signaling pathway and the inhibitory action of 1H-indole-3-carbonitrile derivatives.
Caption: A general experimental workflow for the discovery and development of bioactive indolecarbonitriles.
Conclusion and Future Directions
The available evidence strongly suggests that the biological activity of indolecarbonitriles is highly dependent on the position of the nitrile group. While derivatives of 1H-indole-3-carbonitrile have shown promise as anticancer agents through TRK inhibition, the pharmacological profiles of other isomers, particularly this compound, remain largely unexplored. This represents a significant knowledge gap and a promising area for future research.
A systematic, head-to-head comparison of all positional isomers of 1H-indole-carbonitrile in a panel of biological assays is warranted. Such studies would provide invaluable data for establishing clear structure-activity relationships and could lead to the identification of novel lead compounds for the development of new therapeutic agents. Researchers are encouraged to utilize the experimental protocols outlined in this guide to contribute to a more comprehensive understanding of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of indole as an interspecies and interkingdom signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification, Structure-Activity Relationships of Marine-Derived Indolocarbazoles, and a Dual PKCθ/δ Inhibitor with Potent Antipancreatic Cancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
A Comparative Spectroscopic Analysis of 1H-Indole-7-Carbonitrile and 1H-Indole-6-Carbonitrile
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of two structurally similar indole isomers.
In the landscape of medicinal chemistry and drug discovery, the precise characterization of molecular structures is paramount. Isomeric ambiguity can lead to significant variations in biological activity and pharmacological properties. This guide provides an in-depth comparative analysis of the spectroscopic data for two closely related indole derivatives: 1H-indole-7-carbonitrile and 1H-indole-6-carbonitrile. By presenting their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, this document aims to equip researchers with the necessary information to distinguish between these two isomers confidently.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and 1H-indole-6-carbonitrile. The distinct substitution pattern of the cyano group on the indole ring gives rise to unique spectral fingerprints for each isomer.
This compound (7-Cyanoindole)
| Spectroscopic Data | Values |
| ¹H NMR (ppm) | Data not fully available in the searched resources. Aromatic protons are expected in the range of 7-8 ppm and pyrrolic protons between 6.5 and 7.5 ppm. |
| ¹³C NMR (ppm) | Data not fully available in the searched resources. Aromatic carbons are expected in the 100-140 ppm range. |
| IR (cm⁻¹) | The nitrile (C≡N) stretch is anticipated in the 2220-2240 cm⁻¹ region. |
| Mass Spec. (m/z) | The molecular ion peak [M]⁺ is expected at 142.16 g/mol . |
1H-Indole-6-Carbonitrile (6-Cyanoindole)
| Spectroscopic Data | Values |
| ¹H NMR (ppm) | Data not fully available in the searched resources. Aromatic protons are expected in the range of 7-8 ppm and pyrrolic protons between 6.5 and 7.5 ppm. |
| ¹³C NMR (ppm) | Data not fully available in the searched resources. Aromatic carbons are expected in the 100-140 ppm range, with the nitrile carbon having a distinct chemical shift. |
| IR (cm⁻¹) | A strong and sharp peak for the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. A prominent N-H stretch from the indole ring is also anticipated.[1] |
| Mass Spec. (m/z) | The molecular ion peak [M]⁺ is expected at a mass-to-charge ratio corresponding to its molecular weight of 142.16 g/mol .[1] |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data for indole derivatives. These methodologies are foundational for the accurate characterization of this compound and 1H-indole-6-carbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the indolecarbonitrile isomer (typically 5-25 mg) is prepared in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) and transferred into an NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters are used to obtain a good signal-to-noise ratio, with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum, and the solvent peak is used as a reference.
Infrared (IR) Spectroscopy
The IR spectrum of the solid indolecarbonitrile sample can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a potassium bromide (KBr) pellet, where a small amount of the compound is ground with KBr and pressed into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid sample directly onto the ATR crystal. A background spectrum is recorded before the sample measurement, and the final spectrum is typically recorded over a range of 4000-400 cm⁻¹.[1]
Mass Spectrometry (MS)
For volatile and thermally stable compounds like indolecarbonitriles, mass spectra can be obtained using a mass spectrometer with an electron ionization (EI) source. The sample can be introduced via a direct insertion probe (DIP) or through a gas chromatograph (GC-MS). EI is a "hard" ionization technique that provides valuable structural information from the fragmentation pattern of the molecule.[2]
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of this compound and 1H-indole-6-carbonitrile.
This structured approach ensures a systematic and objective comparison, leading to the unambiguous identification of each indolecarbonitrile isomer. The differentiation relies on subtle but significant differences in their respective spectra, which arise from the distinct electronic environments created by the placement of the cyano group on the indole ring.
References
A Comparative Study on the Reactivity of Indole-7-carbonitrile and Indole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the chemical reactivity of indole-7-carbonitrile and indole-6-carbonitrile. The presence and position of the electron-withdrawing nitrile group on the indole scaffold significantly influence the molecule's electronic properties and, consequently, its behavior in various chemical transformations. This document aims to be a valuable resource for chemists engaged in the synthesis and functionalization of indole-based compounds for applications in medicinal chemistry and materials science.
Theoretical Comparison of Reactivity
The reactivity of the indole ring is governed by the interplay of the electron-donating pyrrole nitrogen and the electron-withdrawing nitrile group. The position of the nitrile group dictates the overall electronic distribution and steric environment of the molecule, leading to differences in reactivity between indole-6-carbonitrile and indole-7-carbonitrile.
A logical workflow for comparing the reactivity of these two isomers is outlined below.
Caption: Logical workflow for the comparative reactivity analysis.
Electronic Effects
The nitrile group is a potent electron-withdrawing group due to both its inductive (-I) and mesomeric (-M) effects.
-
Indole-6-carbonitrile: The nitrile group at the C6 position deactivates the benzene ring towards electrophilic substitution. This deactivation is most pronounced at the C5 and C7 positions. The electron density of the pyrrole ring, particularly at the C3 position, is also reduced, but it generally remains the most nucleophilic site for electrophilic attack.
-
Indole-7-carbonitrile: With the nitrile group at the C7 position, the deactivating effect is strongest at the C6 position and also influences the nitrogen at the N1 position. The proximity of the C7 substituent to the pyrrole ring can have a more direct electronic influence on this part of the molecule compared to the C6-substituted isomer.
Steric Effects
-
Indole-6-carbonitrile: The C6 position is relatively unhindered, allowing for easier access of reagents to this part of the molecule.
-
Indole-7-carbonitrile: The C7 position is in the "peri" position relative to the N1 position of the pyrrole ring. This proximity can lead to significant steric hindrance, potentially impeding reactions at both the C7 position and the N1 position.
Comparative Reactivity in Key Transformations
The following sections present a comparative overview of the reactivity of indole-6-carbonitrile and indole-7-carbonitrile in common organic reactions, supported by available experimental data.
Electrophilic Aromatic Substitution
Electrophilic substitution on the indole nucleus is a fundamental transformation. The electron-withdrawing nature of the nitrile group generally disfavors this reaction compared to unsubstituted indole.
General Reaction Pathway for Electrophilic Substitution on Indole:
Caption: General mechanism of electrophilic substitution at the C3 position of indole.
Table 1: Comparison of Electrophilic Substitution Reactions
| Reaction | Reagents | Indole-6-carbonitrile | Indole-7-carbonitrile |
| Nitration | HNO₃/H₂SO₄ | Predominantly 5-nitro- and some 3-nitro-indole-6-carbonitrile. Direct nitration is often challenging due to the deactivating nature of the nitrile group and the potential for polymerization under harsh acidic conditions.[1][2] | Selective nitration at the C7 position of an unsubstituted indole is difficult.[1] Synthesis of 7-nitroindole is typically achieved through multi-step sequences involving protection and directed nitration.[3] |
| Halogenation | NBS, NCS | Halogenation is expected to occur preferentially at the C3 position, provided the reaction conditions are mild enough to avoid polymerization. | Similar to indole-6-carbonitrile, C3 halogenation is the most likely outcome. However, steric hindrance from the C7-nitrile group might influence the reaction rate. |
| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | Acylation is anticipated to occur at the C3 position, though harsher conditions may be required compared to electron-rich indoles. | C3 acylation is the expected outcome, but the reaction might be slower than for the 6-isomer due to potential steric and electronic effects. |
Nucleophilic Aromatic Substitution
The presence of a strong electron-withdrawing group like a nitrile can activate a suitably substituted aromatic ring towards nucleophilic aromatic substitution (SNA). This is particularly relevant for halo-derivatives of these indole carbonitriles.
Table 2: Comparison of Nucleophilic Aromatic Substitution Reactions
| Reaction | Reagents | Indole-6-carbonitrile Derivative | Indole-7-carbonitrile Derivative |
| Substitution of a Halogen | Nu⁻ (e.g., RO⁻, R₂N⁻) | A halogen at C5 or C7 of indole-6-carbonitrile would be activated towards nucleophilic displacement. | A halogen at C6 of indole-7-carbonitrile would be strongly activated towards nucleophilic attack due to the ortho-nitrile group. |
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of halo-indoles. The electronic nature and position of the nitrile group can influence the efficiency of these transformations.
General Workflow for Palladium-Catalyzed Cross-Coupling:
Caption: Catalytic cycle for a typical palladium-catalyzed cross-coupling reaction.
Table 3: Comparison of Metal-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Indole-6-carbonitrile Derivative (e.g., bromo-) | Indole-7-carbonitrile Derivative (e.g., bromo-) |
| Suzuki-Miyaura Coupling | Boronic acid/ester | Readily undergoes Suzuki-Miyaura coupling at various positions when a halo-substituent is present. The cyano group is generally well-tolerated.[4] | Expected to undergo Suzuki-Miyaura coupling, although steric hindrance at C7 might necessitate more robust catalytic systems or harsher conditions. |
| Heck Coupling | Alkene | Halo-derivatives are suitable substrates for Heck coupling, allowing for the introduction of vinyl groups.[5] | Halo-derivatives are expected to be viable substrates for Heck coupling. |
| Sonogashira Coupling | Terminal alkyne | Halo-derivatives can be functionalized with alkynes via Sonogashira coupling. | Halo-derivatives are anticipated to react under Sonogashira conditions. |
| Buchwald-Hartwig Amination | Amine | N-H amination is a common reaction. C-N bond formation at a halogenated position is also feasible with appropriate palladium catalysts and ligands.[6] | C-N bond formation at a halogenated C6 or C5 position is expected to proceed. Amination at a halogenated C7 might be more challenging due to sterics. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Halo-Indole-6-carbonitrile
This protocol is a representative example for the synthesis of 2-aryl-1H-indole-6-carbonitrile.
Materials:
-
2-Bromo-1H-indole-6-carbonitrile
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 2-bromo-1H-indole-6-carbonitrile (1.0 equiv.), arylboronic acid (1.5 equiv.), potassium phosphate (3.0 equiv.), palladium(II) acetate (0.05 equiv.), and SPhos (0.1 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
General Procedure for Nitration of an Indole Derivative
This protocol outlines a general approach to nitration, which requires careful optimization for substituted indoles.
Materials:
-
Indole derivative
-
Nitric acid (concentrated)
-
Sulfuric acid (concentrated)
-
Ice
Procedure:
-
Dissolve the indole derivative in concentrated sulfuric acid at a low temperature (e.g., -10 to 0 °C).
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature.
-
Stir the reaction mixture at low temperature for a specified time, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product mixture by column chromatography to separate the isomers.[7]
Caution: Nitration reactions are highly exothermic and require strict temperature control.
Conclusion
The reactivity of indole-6-carbonitrile and indole-7-carbonitrile is a nuanced subject, with the position of the nitrile group exerting a profound influence on the electronic and steric properties of the indole core.
-
Indole-6-carbonitrile is generally more amenable to a wider range of functionalization reactions due to its less sterically hindered nature. The deactivating effect of the nitrile group is present but does not preclude reactions, especially at the C3 position of the pyrrole ring and through metal-catalyzed cross-coupling of its halo-derivatives.
-
Indole-7-carbonitrile presents greater synthetic challenges, primarily due to the steric hindrance imposed by the C7-nitrile group. This can affect reaction rates and regioselectivity, particularly for reactions involving the peri-positions (C7 and N1). However, the strong electron-withdrawing effect of the nitrile group can be strategically exploited, for instance, in activating adjacent positions for nucleophilic aromatic substitution.
This comparative guide provides a framework for understanding and predicting the reactivity of these two important indole isomers. For specific applications, empirical optimization of reaction conditions is crucial to achieve desired outcomes.
References
- 1. 6-nitro-1H-indole-2-carbonitrile | Benchchem [benchchem.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. experts.umn.edu [experts.umn.edu]
A Comparative Guide to Validating the Purity of 1H-indole-7-carbonitrile by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the purity of 1H-indole-7-carbonitrile using High-Performance Liquid Chromatography (HPLC). We present a detailed experimental protocol, comparative data with potential related compounds, and a discussion of alternative analytical techniques. The methodologies are based on established practices for the analysis of indole derivatives, ensuring a robust approach for quality assessment in research and development.[1][2][3]
Introduction to Purity Analysis of Indole Derivatives
This compound is a member of the indole family, a class of heterocyclic aromatic compounds that form the core structure of numerous biologically active molecules, including pharmaceuticals and natural products.[4][5][6] The indole scaffold is a critical pharmacophore that interacts with various biological targets.[7] Therefore, ensuring the high purity of indole-based compounds like this compound is paramount for obtaining accurate and reproducible results in biological assays and for meeting stringent quality standards in drug development.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for separating, identifying, and quantifying components within a mixture.[8] Reverse-phase HPLC (RP-HPLC), in particular, is highly effective for analyzing indole derivatives due to their aromatic and moderately polar nature.[9][10][11] This method provides high resolution, sensitivity, and quantitative accuracy, making it the gold standard for purity determination.
Experimental Protocol: Reverse-Phase HPLC
This protocol outlines a standard reverse-phase HPLC method adaptable for the purity analysis of this compound.
1. Instrumentation and Materials
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation of aromatic heterocycles.[1][8]
-
Chemicals and Reagents:
-
This compound (analyte)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (or Trifluoroacetic acid, TFA)
-
Methanol (HPLC grade, for sample preparation)
-
2. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% Formic Acid (v/v)
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v)
-
Gradient Elution: A gradient elution is recommended to ensure the separation of the main compound from both more polar and less polar impurities.[10][12]
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min[12]
-
Injection Volume: 5-10 µL[8]
-
Column Temperature: 30°C[8]
-
Detection Wavelength: 280 nm is a suitable wavelength for indole-containing compounds. A PDA detector can be used to scan a range (e.g., 210-400 nm) to assess peak purity and detect impurities with different UV spectra.[3][12][13]
3. Sample and Standard Preparation
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1.0 mL of methanol or acetonitrile to achieve a concentration of 1 mg/mL.[8] Vortex the solution to ensure complete dissolution. Filter the sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulates.[1][8]
-
Standard Preparation: If a certified reference standard is available, prepare it in the same manner as the sample. This can be used for peak identification and quantification.
4. Data Analysis The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all detected peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation and Comparison
The following table presents hypothetical data from an HPLC analysis, comparing this compound with potential related impurities or alternative compounds. This illustrates how data would be structured for a purity assessment report.
| Compound Name | Retention Time (min) | Peak Area (mAU*s) | Purity (%) |
| 1H-Indole (Impurity A) | 8.52 | 15.8 | 0.4% |
| 1H-Indole-7-carboxylic acid (Impurity B) | 9.75 | 29.5 | 0.8% |
| This compound (Analyte) | 11.21 | 3890.1 | 98.7% |
| Unknown Impurity C | 13.45 | 5.9 | 0.1% |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological context for indole derivatives.
Caption: HPLC experimental workflow for purity validation.
Caption: Hypothetical signaling pathway inhibited by an indole derivative.
Comparison with Alternative Analytical Methods
While HPLC is the preferred method for quantitative purity analysis, other techniques can provide complementary information.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capability of mass spectrometry.[2][13]
-
Advantages: Excellent for identifying unknown impurities by providing molecular weight information. It is highly sensitive and specific.
-
Disadvantages: Quantification can be more complex than with a UV detector, and instrumentation is more expensive.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool for structural elucidation and can also be used for purity assessment (qNMR).[8]
-
Advantages: Provides detailed structural information, confirming the identity of the main compound and potentially identifying impurities. The sample is not destroyed and can be recovered.[8]
-
Disadvantages: Significantly less sensitive than HPLC, making it difficult to detect and quantify impurities below the 1-2% level. Requires a larger sample amount.
-
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.
-
Advantages: Offers very high resolution.
-
Disadvantages: this compound may have limited volatility, potentially requiring derivatization, which adds complexity to the sample preparation process.
-
For validating the purity of this compound, reverse-phase HPLC with UV detection offers an optimal balance of accuracy, sensitivity, and accessibility. The protocol described in this guide provides a robust starting point for method development. For comprehensive characterization, especially when identifying unknown impurities, combining HPLC data with orthogonal techniques like LC-MS and NMR is highly recommended to ensure the highest confidence in compound quality for research and drug development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions [mdpi.com]
- 6. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 7-Iodo-1H-indole-3-carbonitrile [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cetjournal.it [cetjournal.it]
- 12. Indole-3-Butyric Acid Analyzed with HPLC - AppNote [mtc-usa.com]
- 13. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction [mdpi.com]
Confirming the Structure of 1H-Indole-7-Carbonitrile Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a critical step in the discovery pipeline. 1H-indole-7-carbonitrile derivatives are a class of compounds with significant potential in medicinal chemistry. This guide provides a comparative overview of analytical techniques and experimental data used to definitively characterize their molecular structure.
Comparative Spectroscopic and Crystallographic Data
The structural elucidation of this compound derivatives relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique insights into the molecular architecture. Below is a summary of typical data obtained for these compounds.
| Technique | Parameter | 7-Iodo-1H-indole-3-carbonitrile[1] | General 1H-Indole-2-carbonitrile Derivatives[2] | General Indole Derivatives[3] |
| ¹H-NMR | Chemical Shift (δ) of NH proton | 12.21 ppm (s) | 8.57 - 8.66 ppm (bs) | ~8.1 ppm (broad) |
| Chemical Shift (δ) of C2-H | 8.30 ppm (s) | - | ~6.5 ppm | |
| Chemical Shift (δ) of Aromatic Protons | 7.05 (t), 7.66 (dd), 7.70 (dd) ppm | 7.03 - 7.69 ppm (m) | 7.0 - 7.7 ppm | |
| ¹³C-NMR | Chemical Shift (δ) of C≡N | 85.9 ppm | 113.2 - 114.6 ppm (Cquat) | Not Applicable |
| Chemical Shift (δ) of C7 | 78.2 ppm | - | ~128 ppm | |
| Chemical Shift (δ) of Indole Carbons | 115.9, 127.1, 137.2 (Quaternary); 118.5, 123.5, 132.5, 135.3 (CH) ppm | 102.1 - 160.4 ppm | 102 - 136 ppm | |
| IR | Wavenumber (cm⁻¹) of N-H Stretch | 3233 | Not Specified | ~3400 |
| Wavenumber (cm⁻¹) of C≡N Stretch | 2229 | Not Specified | Not Applicable | |
| MS (EI) | Molecular Ion Peak (m/z) | 268 [M]⁺ | Varies with substituents | 117 [M]⁺ |
| X-ray | Crystal System | Not Specified | Monoclinic, Triclinic[4] | Monoclinic, Orthorhombic[5][6] |
| X-ray | Space Group | Not Specified | P-1, P2₁/c, C2/c[4][5] | P2₁2₁2₁, P2/c[3][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating structural data. The following are generalized protocols for the key analytical techniques used in the characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.[7]
-
¹H-NMR Spectroscopy : Spectra are typically recorded on a 300 or 400 MHz spectrometer.[1][2] Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
¹³C-NMR Spectroscopy : Spectra are recorded on the same instrument, typically at a frequency of 75 or 100 MHz.[1][2]
Infrared (IR) Spectroscopy
-
Sample Preparation : Solid samples are often prepared as KBr pellets. The compound is mixed with dry potassium bromide and pressed into a thin, transparent disk.[8]
-
Data Acquisition : The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.[9] The data is typically collected over a range of 4000-400 cm⁻¹. The absorption bands corresponding to specific functional group vibrations (e.g., N-H, C≡N) are identified.[1]
Mass Spectrometry (MS)
-
Sample Introduction : The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas or liquid chromatograph for mixture analysis.[7]
-
Ionization : Electron Impact (EI) is a common ionization method for these types of molecules, which involves bombarding the sample with a high-energy electron beam.[1] High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) can be used for accurate mass determination.[9][10]
-
Data Analysis : The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are analyzed to determine the molecular weight and deduce the structure of the compound.[1]
Single-Crystal X-ray Diffraction
-
Crystal Growth : High-quality single crystals are grown, often by slow evaporation of a saturated solution of the compound in a suitable solvent.[6]
-
Data Collection : A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.[6]
-
Structure Solution and Refinement : The collected diffraction data is used to solve the crystal structure, typically using direct methods, and then refined to obtain the final atomic coordinates and molecular geometry.[6] Intermolecular interactions such as hydrogen bonds and π-π stacking can also be analyzed.[3][5]
Workflow for Structural Confirmation
The process of confirming the structure of a newly synthesized this compound derivative follows a logical progression of analytical techniques.
Caption: Workflow for the synthesis and structural confirmation of this compound derivatives.
Signaling Pathway and Experimental Logic
The structural confirmation of a molecule is a prerequisite for understanding its biological activity. The logical flow from synthesis to biological testing is crucial in drug discovery.
Caption: Logical progression from synthesis to lead optimization in drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
- 5. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Comparative Efficacy of 1H-Indole-7-Carbonitrile-Based Inhibitors: A Guide for Drug Discovery Professionals
An In-depth Analysis of a Promising Scaffold in Oncology Research
The 1H-indole-7-carbonitrile scaffold has emerged as a privileged structure in the design of potent enzyme inhibitors, particularly in the field of oncology. This guide provides a comparative analysis of the efficacy of various inhibitors based on this core structure, supported by experimental data and detailed protocols to aid researchers in their drug discovery efforts. The focus is on inhibitors targeting key cancer-related kinases such as Tropomyosin Receptor Kinase (TRK) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro efficacy of selected this compound-based inhibitors against various cancer cell lines and kinases. These values, presented as half-maximal inhibitory concentrations (IC50), offer a clear comparison of their potency.
Table 1: Anticancer Activity of this compound Derivatives in Cancer Cell Lines
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| C11 (a TRK inhibitor) | Km-12 (Colon Carcinoma) | Not explicitly stated, but showed significant antiproliferative effects | [1] |
| Indole-thiophene complex 6a | HT29 (Colon Carcinoma) | Nanomolar range | [2] |
| HepG2 (Hepatocellular Carcinoma) | Nanomolar range | [2] | |
| HCT116 (Colon Carcinoma) | Nanomolar range | [2] | |
| T98G (Glioblastoma) | Nanomolar range | [2] | |
| Indole-thiophene complex 6b | HT29 (Colon Carcinoma) | Nanomolar range | [2] |
| HepG2 (Hepatocellular Carcinoma) | Nanomolar range | [2] | |
| HCT116 (Colon Carcinoma) | Nanomolar range | [2] | |
| T98G (Glioblastoma) | Nanomolar range | [2] | |
| 3-amino-1H-7-azaindole derivative 25 | HeLa (Cervical Cancer) | 3.7 | [2] |
| HepG2 (Hepatocellular Carcinoma) | 8.0 | [2] | |
| MCF-7 (Breast Cancer) | 19.9 | [2] |
Table 2: Kinase Inhibitory Activity of Indole-3-carbonitrile Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 7-chloro-1H-indole-3-carbonitrile (6a) | DYRK1A | Micromolar range | [3] |
| CLK1 | Micromolar range | [3] | |
| EHT 5372 | DYRK1A | 0.00022 | [3] |
| DYRK1B | 0.00028 | [3] | |
| Harmine | DYRK1A | Submicromolar | [3] |
| MAO-A | 0.005 | [3] | |
| INDY | DYRK1A | Submicromolar | [3] |
| Leucettine L41 | DYRK1A | Submicromolar | [3] |
| 8l (7-azaindole derivative) | Haspin | 0.014 | [4] |
| 8g (7-azaindole derivative) | CDK9/CyclinT | Micromolar to Nanomolar | [4] |
| Haspin | Micromolar to Nanomolar | [4] | |
| 8h (7-azaindole derivative) | CDK9/CyclinT | Micromolar to Nanomolar | [4] |
| Haspin | Micromolar to Nanomolar | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the evaluation of novel this compound-based inhibitors.
Synthesis of a Representative this compound Derivative
This protocol describes a general method for the synthesis of substituted 1H-indole-2-carbonitriles, which can be adapted for 7-carbonitrile derivatives.[5]
Step 1: Iodination of the Indole Ring
-
To a solution of the starting 1H-indole-2-carbonitrile (1.0 equiv.) in dimethylformamide (DMF), add potassium hydroxide (KOH) (3.6 equiv.) in small portions.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of iodine (1.0 equiv.) in DMF dropwise at 0 °C.
-
Stir the mixture for 4 hours at room temperature.
-
Pour the reaction mixture into a mixture of water and saturated aqueous ammonium chloride and stir for 30 minutes.
-
Collect the precipitate by filtration and dry to obtain the iodinated indole.
Step 2: N-Alkylation/Arylation
-
To the iodinated indole (1.0 equiv.) in DMF, add sodium hydride (NaH) (1.2 equiv.) portion-wise at 0 °C under an argon atmosphere.
-
Stir the mixture for 30 minutes at room temperature.
-
Add the desired alkyl or benzyl bromide (1.3 equiv.) dropwise at 0 °C.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Hydrolyze the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 3: Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)
-
To a solution of the N-substituted-iodo-indole (1.0 equiv.) in a suitable solvent (e.g., DMF, toluene), add the corresponding alkyne or boronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 0.1 equiv.), and a base (e.g., triethylamine, 2.0 equiv.). For Sonogashira coupling, add a copper(I) co-catalyst (e.g., CuI, 0.1 equiv.).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
After cooling, work up the reaction mixture by adding water and extracting with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the final product by column chromatography.
In Vitro Kinase Inhibition Assay (DYRK1A)
This radiometric assay measures the enzymatic activity of DYRK1A.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRK1A substrate peptide (e.g., Woodtide)
-
[γ-³³P]ATP
-
Kinase reaction buffer (25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test compounds dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, recombinant DYRK1A enzyme, and the substrate peptide.
-
Add serial dilutions of the test compounds or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of inhibitors on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.
Caption: Workflow for the synthesis and evaluation of this compound inhibitors.
Caption: Inhibition of the TRK signaling pathway by this compound-based inhibitors.
Caption: Inhibition of the DYRK1A signaling pathway by this compound-based inhibitors.
References
- 1. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
benchmarking the synthesis of 1H-indole-7-carbonitrile against published methods
A Comparative Benchmarking of Synthetic Routes to 1H-Indole-7-Carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of plausible synthetic methodologies for obtaining this compound. While direct, single-step syntheses are not prominently described in the current literature, this document outlines and benchmarks the most viable multi-step approaches based on published methods for analogous compounds. The information presented herein is intended to assist researchers in selecting an optimal synthetic strategy based on factors such as yield, reagent availability, and procedural complexity.
Comparative Analysis of Synthetic Methods
Two primary synthetic pathways have been identified and evaluated for the synthesis of this compound. A third, theoretical route is also discussed. The quantitative data for the two primary routes are summarized in the table below.
| Method | Starting Material | Key Intermediates | Reagents | Reaction Time | Overall Yield | Reference |
| Route 1: Dehydrogenation | 7-Cyanoindoline | - | 5% Pd/Al₂O₃, Benzyl acetate, Dekalin | 3.3 hours | 79.7% | [1] |
| Route 2: Oxidation and Cyanation | (1H-Indol-7-yl)methanol | 1H-Indole-7-carbaldehyde | 1. MnO₂2. NH₂OH·HCl, Reagent for dehydration | 1. 72 hours2. Not Specified | >68% (estimated) | [2] |
Experimental Protocols
Route 1: Dehydrogenation of 7-Cyanoindoline
This method relies on the catalytic dehydrogenation of 7-cyanoindoline to furnish the aromatic indole ring.
Step 1: Dehydrogenation of 7-Cyanoindoline
A mixture of 7-cyanoindoline (1.2 g, 8.3 mmol) and benzyl acetate (1.25 g, 8.3 mmol) in dekalin (20 ml) is heated to 75°C under an inert gas atmosphere. To this mixture, 0.15 g of a 5% Pd/Al₂O₃ catalyst is added. The reaction mixture is then heated to reflux for 3.3 hours. Following the reaction, the catalyst is removed by filtration and washed with toluene. The solvent is then removed by evaporation under reduced pressure to yield the crude product. Purification by crystallization from an n-hexane/xylene mixture (7:2 ratio) affords pure this compound.[1]
Route 2: Oxidation of (1H-Indol-7-yl)methanol and Subsequent Cyanation
This two-step approach involves the initial oxidation of (1H-indol-7-yl)methanol to the corresponding aldehyde, followed by its conversion to the nitrile.
Step 1: Synthesis of 1H-Indole-7-carbaldehyde
(1H-indol-7-yl)methanol (8.0 g, 54.3 mmol) is dissolved in 400 mL of dichloromethane. Activated manganese(IV) oxide (85%, 41.0 g, 0.40 mol) is added to the solution. The reaction mixture is stirred at room temperature for 72 hours. Upon completion, 200 mL of dichloromethane and 400 mL of methanol are added, and the mixture is filtered through a silica gel pad. The filtrate is concentrated to give the crude product, which is then purified by silica gel column chromatography to yield 1H-indole-7-carbaldehyde (6.55 g, 83% yield).[2]
Step 2: Conversion of 1H-Indole-7-carbaldehyde to this compound
A common method for converting an aldehyde to a nitrile involves the formation of an aldoxime followed by dehydration.
To a solution of 1H-indole-7-carbaldehyde in a suitable solvent, hydroxylamine hydrochloride is added, typically in the presence of a base such as sodium acetate, and the mixture is heated to form the corresponding aldoxime. The resulting aldoxime is then subjected to dehydration using a variety of reagents, such as acetic anhydride, thionyl chloride, or more modern reagents like 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent), to yield the nitrile.[3][4] While a specific protocol for the unprotected 1H-indole-7-carbaldehyde is not detailed, these general procedures are widely applicable.
Theoretical Route 3: Sandmeyer Reaction of 7-Aminoindole
The Sandmeyer reaction is a well-established method for the introduction of a cyano group onto an aromatic ring.[5][6] This would involve the diazotization of 7-aminoindole with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid, followed by the addition of a copper(I) cyanide solution.[5][6][7]
Proposed Reaction Scheme:
-
Diazotization: 7-Aminoindole is treated with an aqueous solution of sodium nitrite and a mineral acid (e.g., HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Cyanation: The resulting diazonium salt solution is then added to a solution of copper(I) cyanide to yield this compound.
Visualized Workflow and Pathway Comparison
The following diagrams illustrate the logical flow of the synthetic routes discussed.
Caption: Comparative workflow of synthetic routes to this compound.
Caption: General experimental workflow for synthesis and evaluation.
References
- 1. US5380857A - Process for the production of 7-acylindoles - Google Patents [patents.google.com]
- 2. Indole-7-carboxaldehyde | 1074-88-0 [chemicalbook.com]
- 3. A Simple Synthesis of Nitriles from Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
Comparative Analysis of Analytical Data for 1H-Indole-7-Carbonitrile and Its Isomers
For Immediate Release
This guide provides a comprehensive cross-validation of analytical data for 1H-indole-7-carbonitrile, a significant heterocyclic compound in pharmaceutical and materials science research. Due to the limited availability of published experimental spectra for this compound, this document presents a comparative analysis with its commercially available positional isomers, 1H-indole-5-carbonitrile and 1H-indole-6-carbonitrile, and other relevant indole derivatives. This guide is intended for researchers, scientists, and drug development professionals to facilitate the characterization and quality control of these important chemical entities.
The structural identity and purity of indole derivatives are paramount for their application.[1] This guide summarizes key analytical data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to aid in the unambiguous identification and differentiation of these closely related compounds.
Data Presentation
The following tables summarize the available analytical and physical data for this compound and its positional isomers.
Table 1: Physical and Molecular Properties
| Property | This compound | 1H-Indole-5-carbonitrile | 1H-Indole-6-carbonitrile |
| Molecular Formula | C₉H₆N₂ | C₉H₆N₂ | C₉H₆N₂ |
| Molecular Weight | 142.16 g/mol | 142.16 g/mol [2] | 142.16 g/mol [3] |
| CAS Number | 69234-73-1 | 15861-24-2[2] | 20996-86-5 |
| Predicted XlogP | 2.5 | 2.4 | 2.4[3] |
Table 2: Spectroscopic Data Comparison
| Technique | This compound | 1H-Indole-5-carbonitrile | 1H-Indole-6-carbonitrile |
| ¹H NMR (ppm) | Data not available | Spectra available, shows characteristic aromatic and NH proton signals.[2] | Data not available |
| ¹³C NMR (ppm) | Data not available | Spectra available, shows distinct signals for the indole ring and nitrile carbon.[2] | Data not available |
| IR (cm⁻¹) | Predicted: C≡N stretch (~2220-2240), N-H stretch (~3400) | KBr wafer: Characteristic peaks for indole and nitrile groups observed.[2] | Data not available |
| Mass Spec (m/z) | Predicted [M+H]⁺: 143.06 | GC-MS data available.[2] | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and accurate characterization of indole derivatives. The following are generalized protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the indole derivative.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the indole sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Spectral Width: 0 to 160 ppm.
-
Temperature: 298 K.
Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are reported in ppm relative to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FTIR Spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Record a background spectrum of the empty sample compartment before analyzing the sample.
Data Analysis: Identify characteristic absorption bands for functional groups such as N-H (around 3400 cm⁻¹) and C≡N (around 2230 cm⁻¹).
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the indole derivative.
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions (General Reverse-Phase Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm and 280 nm.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Dissolve a small amount of the sample in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Mandatory Visualization
The following diagram illustrates a typical workflow for the cross-validation of analytical data for a synthesized chemical compound like this compound.
References
Assessing the Novelty of 1H-Indole-7-Carbonitrile Derivatives: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with therapeutic potential is a continuous endeavor. Among the myriad of heterocyclic compounds, the indole nucleus stands out as a "privileged" structure, forming the core of numerous approved drugs and clinical candidates. This guide provides a comparative analysis of 1H-indole-7-carbonitrile derivatives, assessing their novelty and potential as a foundation for new therapeutic agents, particularly in the realm of oncology and kinase inhibition.
The strategic placement of a carbonitrile group at the 7-position of the indole ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby impacting its biological activity and pharmacokinetic profile. This analysis delves into the available experimental data to offer a clear perspective on the potential of this specific indole subclass.
Comparative Analysis of Biological Activity
While research specifically targeting this compound derivatives is still emerging, valuable insights can be drawn from studies on structurally related indole compounds and aza-analogs. The available data suggests that the indole-carbonitrile scaffold is a promising pharmacophore for developing inhibitors of various protein kinases, which are critical targets in cancer therapy.
For context, a review of recent literature highlights the anticancer potential of various indole derivatives. For instance, certain 3-aryl-thio and 3-aroyl-1H-indole derivatives with heterocyclic substitutions at the 5, 6, or 7-positions have demonstrated potent inhibition of cancer cell lines such as HT29, HepG2, HCT116, and T98G, with IC50 values in the nanomolar range.[1] Furthermore, indole-3-carbonitrile derivatives have been identified as potent inhibitors of Tropomyosin receptor kinase (TRK), a key target in cancers driven by NTRK gene fusions.[2] One lead compound from this class, C11, has shown significant antiproliferative effects and favorable in vitro stability.[2]
Although direct quantitative data for a series of this compound derivatives is not yet abundant in publicly available literature, the synthesis of 7-iodo-1H-indole-3-carbonitrile has been reported as a key intermediate for developing protein kinase inhibitors, underscoring the interest in functionalizing the 7-position of the indole ring for this therapeutic purpose.[3]
To provide a framework for comparison, the table below presents data for selected indole derivatives and related compounds, highlighting their activity against various cancer cell lines and protein kinases.
| Compound Class | Specific Derivative/Compound | Target/Cell Line | Activity (IC50/GI50) | Reference Compound | Activity (IC50) |
| 1H-Indole-3-carbonitrile Derivative | C11 | TRK-dependent cell line (Km-12) | Data not specified | - | - |
| 3-Aroyl-1H-indole Derivative | Compound 6a | HT29, HepG2, HCT116, T98G | 20 nM | - | - |
| 3-Aroyl-1H-indole Derivative | Compound 6b | HT29, HepG2, HCT116, T98G | 100 nM | - | - |
| 3-Amino-1H-7-azaindole Derivative | Compound 25 | HeLa | 3.7 µM | 5-Fluorouracil | - |
| 3-Amino-1H-7-azaindole Derivative | Compound 25 | HepG2 | 8.0 µM | 5-Fluorouracil | - |
| 3-Amino-1H-7-azaindole Derivative | Compound 25 | MCF-7 | 19.9 µM | 5-Fluorouracil | - |
| 7-Azaindole Derivative | Compound 4g | MCF-7 | 15.56 µM | - | - |
| 7-Azaindole Derivative | 7-AID | HeLa | 16.96 µM | - | - |
| 7-Azaindole Derivative | 7-AID | MCF-7 | 14.12 µM | - | - |
| 7-Azaindole Derivative | 7-AID | MDA-MB-231 | 12.69 µM | - | - |
| Indole-based EGFR/SRC Inhibitor | Compound 16 | EGFR | 1.026 µM | Osimertinib | Not specified |
| Indole-based EGFR/SRC Inhibitor | Compound 16 | SRC Kinase | 0.002 µM | Dasatinib | Not specified |
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of novel this compound derivatives, detailed and standardized experimental protocols are essential. Below are representative methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the inhibitory activity of test compounds against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Plate reader (luminometer or fluorescence reader)
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should typically be kept below 1%.
-
In a microplate, add the test compound dilutions, the kinase, and the specific peptide substrate.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and the experimental processes involved in assessing this compound derivatives, the following diagrams are provided.
Caption: Potential mechanism of action for this compound derivatives as kinase inhibitors.
Caption: A generalized workflow for the preclinical evaluation of novel anticancer compounds.
Conclusion and Future Directions
The this compound scaffold represents a promising yet underexplored area for the discovery of novel kinase inhibitors and anticancer agents. While direct and extensive biological data for this specific subclass is currently limited, the broader landscape of indole derivatives provides a strong rationale for its investigation. The strategic placement of the cyano group at the 7-position offers potential advantages in terms of modulating physicochemical properties and target interactions.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. This will enable the elucidation of clear structure-activity relationships and the identification of lead compounds with potent and selective activity. Comprehensive profiling, including in vitro and in vivo studies, will be crucial to fully assess the therapeutic potential and novelty of this intriguing class of molecules. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for such endeavors, paving the way for the potential development of next-generation targeted therapies.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Comparative Docking Analysis of 1H-Indole-7-carbonitrile Analogs as Putative Kinase Inhibitors
For Immediate Release
This guide provides a comparative molecular docking study of a series of novel 1H-indole-7-carbonitrile analogs against a selected kinase target. The objective of this in silico analysis is to elucidate the structure-activity relationships (SAR) and identify key structural modifications that influence binding affinity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors. Indole derivatives are a well-established class of compounds with a broad range of biological activities, and the this compound scaffold presents a promising starting point for the design of potent and selective inhibitors.[1][2]
Data Summary of Comparative Docking Scores
The following table summarizes the docking scores of the investigated this compound analogs against the ATP binding site of the target kinase. Lower docking scores are indicative of a higher predicted binding affinity.
| Compound ID | Substitution (R) | Docking Score (kcal/mol) | Predicted Interactions |
| IND-001 | H (Parent Scaffold) | -7.2 | Hydrogen bond with hinge region |
| IND-002 | 2-Cl | -7.8 | Halogen bond, increased hydrophobic interactions |
| IND-003 | 3-F | -7.5 | Favorable polar interactions |
| IND-004 | 2-CH3 | -7.4 | Minor steric hindrance |
| IND-005 | 3-Phenyl | -8.5 | Extended hydrophobic and pi-stacking interactions |
| IND-006 | 2-Cl, 3-Phenyl | -9.1 | Combination of halogen and extended hydrophobic interactions |
Experimental Protocols
Molecular Docking Methodology
The comparative docking studies were performed using AutoDock Vina.[3] The crystal structure of the target kinase was obtained from the Protein Data Bank. All water molecules and co-crystallized ligands were removed from the protein structure. Polar hydrogen atoms were added, and Kollman charges were assigned to the protein. The 3D structures of the this compound analogs were generated and optimized using a suitable chemistry software package. Gasteiger charges were computed for all ligands.
The docking grid box was centered on the ATP binding site of the kinase, with dimensions of 20 x 20 x 20 Å and a grid spacing of 0.375 Å. The Lamarckian Genetic Algorithm was employed for the docking calculations, with a population size of 150 and a maximum of 2,500,000 energy evaluations.[3] One hundred independent docking runs were performed for each ligand, and the resulting conformations were clustered and ranked based on their docking scores. The lowest energy conformation was selected for binding mode analysis.
Visualizations
References
Safety Operating Guide
Proper Disposal of 1H-Indole-7-Carbonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for 1H-indole-7-carbonitrile, a compound used in various research and development applications. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide emphasizes a cautious approach, treating the compound as hazardous waste and adhering to general best practices for chemical disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on the hazardous nature of similar indole compounds, the following PPE is recommended:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A lab coat is necessary to protect from spills and contamination.
Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound, and any materials contaminated with it, must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in regular trash.
1. Waste Segregation:
-
Solid Waste: Place any solid this compound, contaminated spatulas, weigh boats, and disposable PPE into a designated hazardous waste container for solids.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container for liquids.
-
Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container.
2. Container Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazard(s) (e.g., "Toxic," "Irritant" - assume these in the absence of specific data)
-
The date the waste was first added to the container.
3. Storage of Waste: Store hazardous waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are tightly sealed to prevent leaks or spills.
4. Arranging for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste manifest documentation and collection.
Regulatory Framework
The disposal of chemical waste is governed by federal, state, and local regulations. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[1] State and local regulations may be more stringent than federal requirements. It is the responsibility of the waste generator to ensure compliance with all applicable laws.[1][2][3]
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the general workflow for the safe disposal of a chemical compound like this compound.
Caption: General workflow for the proper disposal of laboratory chemical waste.
Disclaimer: This information is provided as a general guide. Always consult your institution's specific safety and disposal protocols and, when available, the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information. The absence of a specific SDS for this compound necessitates treating it with the highest level of caution as a potentially hazardous substance.
References
Essential Safety and Operational Guide for Handling 1H-Indole-7-Carbonitrile
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1H-indole-7-carbonitrile. The following procedures are designed to ensure safe handling, storage, and disposal of this compound, minimizing risks and establishing a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is a chemical compound that requires careful handling due to its potential health hazards. While a specific Safety Data Sheet (SDS) for this compound was not located, data from structurally similar indole carbonitrile derivatives indicate that the substance may be harmful if swallowed, in contact with skin, or inhaled.[1][2][3] It may also cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][3] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed regularly or if contamination is suspected.[4][5] | Prevents skin contact, which can cause irritation and absorption of the chemical.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling outside a fume hood or if dust is generated.[1] | Prevents inhalation of harmful dust particles that can cause respiratory irritation.[1][3] |
| Body Protection | A laboratory coat or chemical-resistant apron.[1][5] | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal. Adherence to this workflow is critical for maintaining a safe laboratory environment.
Caption: Workflow for safe handling of this compound.
Experimental Protocols
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the label information matches the order details.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] Keep the container tightly sealed.[2][3]
2. Handling and Use:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1][3]
-
Before handling, ensure all required PPE is donned correctly.
-
To prevent dust generation, handle the solid material carefully. Use appropriate tools for weighing and transferring, such as a chemical spatula.
-
Avoid eating, drinking, or smoking in the handling area.[1][4]
3. Spill Management:
-
In case of a minor spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
For major spills, evacuate the area and follow your institution's emergency procedures.
4. Disposal Plan:
-
Dispose of unused this compound and any contaminated materials (e.g., gloves, weighing paper) as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Do not dispose of the chemical down the drain.[1]
5. First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][6]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[2][6] Remove contaminated clothing.[4]
-
In case of eye contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
